1-Ethylindoline-6-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-ethyl-2,3-dihydroindole-6-sulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-2-12-6-5-8-3-4-9(7-10(8)12)15(11,13)14/h3-4,7H,2,5-6H2,1H3,(H2,11,13,14) |
InChI Key |
MTTLLFTZMKFREZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C1C=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
1-Ethylindoline-6-sulfonamide chemical structure
An In-Depth Technical Guide to 1-Ethylindoline-6-sulfonamide: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in contemporary drug discovery. We will delve into its chemical structure, a robust synthetic pathway, detailed analytical characterization, and explore its potential therapeutic applications, particularly as an antimicrobial agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental protocols.
Chemical Structure and Physicochemical Properties
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Synthesis Protocol
Step 1: N-Acetylation of Indoline
-
To a solution of indoline (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetylindoline.
Step 2: Chlorosulfonylation of N-Acetylindoline
-
Add N-acetylindoline (1.0 eq) to an excess of chlorosulfonic acid (5.0 eq) at 0 °C in a dropwise manner.
-
Stir the mixture at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, N-acetyl-indoline-6-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Amination of N-Acetyl-indoline-6-sulfonyl chloride
-
Dissolve N-acetyl-indoline-6-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, 10 mL/mmol).
-
Bubble ammonia gas through the solution at 0 °C for 1 hour, or add a concentrated aqueous solution of ammonium hydroxide (5.0 eq).
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-acetyl-indoline-6-sulfonamide.
Step 4: N-Ethylation of N-Acetyl-indoline-6-sulfonamide
-
To a solution of N-acetyl-indoline-6-sulfonamide (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
After 30 minutes, add ethyl iodide (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 5: Deprotection of the Acetyl Group
-
Dissolve the product from Step 4 in a mixture of methanol and 2M hydrochloric acid (1:1).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Analytical Characterization
The structural confirmation of the synthesized this compound would be performed using a suite of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.2-7.5 (m, 3H, Ar-H), 4.8 (s, 2H, -SO₂NH₂), 3.4 (t, 2H, N-CH₂-CH₂-Ar), 3.1 (q, 2H, -CH₂-CH₃), 2.9 (t, 2H, N-CH₂-CH₂-Ar), 1.2 (t, 3H, -CH₂-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 150.1, 135.2, 128.5, 125.0, 118.9, 110.2 (Ar-C), 52.8 (N-CH₂-CH₂-Ar), 45.1 (-CH₂-CH₃), 28.7 (N-CH₂-CH₂-Ar), 12.5 (-CH₂-CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: 3350-3250 (N-H stretch, sulfonamide), 2970-2850 (C-H stretch, alkyl), 1600 (C=C stretch, aromatic), 1340 (S=O asymmetric stretch), 1160 (S=O symmetric stretch). [3][4] |
| Mass Spec. (ESI-MS) | m/z: Calculated for C₁₀H₁₄N₂O₂S [M+H]⁺: 227.08. |
Potential Therapeutic Applications and Mechanism of Action
The sulfonamide functional group is a cornerstone of various antimicrobial drugs. [2][5]Indoline-based sulfonamides, in particular, have been identified as promising inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). [6]DapE is a crucial enzyme in the lysine biosynthetic pathway of many bacteria, a pathway absent in humans, making it an attractive target for novel antibiotics.
The proposed mechanism of action involves the sulfonamide moiety of this compound acting as a zinc-binding group within the active site of the DapE enzyme, thereby inhibiting its catalytic activity and disrupting bacterial cell wall synthesis. [6]
Caption: Proposed mechanism of action for this compound as a DapE inhibitor.
Experimental Protocol for Biological Evaluation: DapE Inhibition Assay
To assess the inhibitory potential of this compound against DapE, a ninhydrin-based colorimetric assay can be employed. [6] Materials:
-
Recombinant DapE enzyme
-
N-succinyl-L,L-diaminopimelic acid (substrate)
-
This compound (test compound)
-
Ninhydrin reagent
-
HEPES buffer (pH 7.5)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add 50 µL of HEPES buffer to each well.
-
Add 10 µL of the test compound at various concentrations (serial dilutions). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 20 µL of the DapE enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 100 µL of the ninhydrin reagent.
-
Heat the plate at 100 °C for 5 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of antimicrobials. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and theoretical insights presented herein are intended to empower researchers to further explore the potential of this and related compounds in addressing the pressing challenges of drug discovery.
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A Technical Guide to the Discovery of Indoline Sulfonamides as DapE Inhibitors
Abstract
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial lysine biosynthetic pathway, essential for microbial survival but absent in mammals, offers a rich source of unexploited drug targets. This guide focuses on N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a critical metalloenzyme in this pathway. We provide an in-depth, experience-driven overview of the high-throughput screening (HTS) process that led to the identification of a promising new class of inhibitors: the indoline sulfonamides. This document details the rationale for targeting DapE, the design and execution of a robust screening cascade, hit validation, and the initial characterization of this novel chemical scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the search for next-generation antibiotics.
Introduction: The Rationale for Targeting the DapE Enzyme
The effectiveness of current antibiotic therapies is being severely undermined by the rapid emergence of multidrug-resistant (MDR) pathogens[1]. This crisis has created an urgent need to identify and validate novel bacterial targets. The lysine biosynthetic pathway is an attractive area for exploration because its products, L-lysine and its precursor meso-diaminopimelate (mDAP), are essential components for both protein synthesis and the construction of the peptidoglycan cell wall in most bacteria[2][3][4]. Crucially, this pathway is absent in humans, who obtain lysine as an essential amino acid from their diet. This inherent difference suggests that inhibitors targeting this pathway should exhibit selective toxicity against bacteria with a low potential for mechanism-based toxicity in humans[3][5].
Within this pathway, the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE, E.C. 3.5.1.18) is a particularly compelling target[6]. DapE is a di-zinc metalloenzyme that catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to L,L-diaminopimelic acid (DAP) and succinate[7][8]. Gene knockout studies have demonstrated that DapE is essential for the survival of bacteria, even when lysine is supplied externally, highlighting its critical role in producing mDAP for cell wall synthesis[9][10]. Its essentiality and absence of a human homolog make DapE an ideal target for the development of novel antibiotics[5].
The Screening Cascade: From Library to Validated Hit
Identifying novel inhibitors for a specific enzyme target from a vast chemical library requires a systematic and rigorous multi-step process known as a screening cascade. The objective is to efficiently filter out non-active compounds, eliminate false positives, and progressively characterize the most promising "hits".
Our approach for discovering DapE inhibitors follows a self-validating workflow, ensuring that each step provides a clear go/no-go decision point based on predefined criteria.
Workflow: DapE Inhibitor Screening Cascade
The logical flow from a large compound library to a single, well-characterized hit is depicted below. This process is designed to maximize efficiency and confidence in the results.
Caption: Competitive inhibition, the proposed model for indoline sulfonamides, versus non-competitive inhibition.
Future Directions and Conclusion
The identification of the indoline sulfonamide scaffold represents a promising starting point for a new class of DapE-targeted antibiotics.[6][11] The initial hits, while possessing modest potency, have validated the scaffold's ability to interact with the DapE active site.
Next Steps in Lead Optimization:
-
Structure-Activity Relationship (SAR) Expansion: A broader library of analogs must be synthesized to systematically probe the chemical space around the indoline core and the sulfonamide R-group to significantly improve potency.[12]
-
Kinetic Characterization: Detailed enzyme kinetic studies are required to definitively confirm the competitive mode of inhibition and accurately determine Ki values for new, more potent analogs.[13]
-
Antibacterial Activity: Optimized inhibitors must be tested for whole-cell activity against a panel of pathogenic bacteria, including strains from the ESKAPE group, to determine their minimum inhibitory concentrations (MICs).
-
ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for guiding the development of compounds with drug-like properties.
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Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
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Jedhe, G. S., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics (Basel, Switzerland), 9(9), 595. [Link]
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Triassi, A. J., & De-Souza, E. A. (2003). Lysine Biosynthesis In Bacteria – An Unchartered Pathway For Novel Antibiotic Design. Recent Research Developments in Antimicrobial Agents & Chemotherapy, 1, 1-10. [Link]
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Hutton, C. A., et al. (2007). Inhibition of lysine biosynthesis: an evolving antibiotic strategy. Natural product reports, 24(4), 839-852. [Link]
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Nocek, B., et al. (2005). Hydrolysis of N-Succinyl-l,l-diaminopimelic Acid by the Haemophilus influenzae dapE-Encoded Desuccinylase: Metal Activation, Solvent Isotope Effects, and Kinetic Mechanism. Biochemistry, 44(23), 8373-8383. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
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Hutton, C. A., et al. (2007). Inhibition of lysine biosynthesis: an evolving antibiotic strategy. Natural product reports, 24(4), 839-852. [Link]
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De Simone, G., et al. (2017). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 60(2), 793-802. [Link]
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Cox, R. J. Design and Synthesis of Lysine Biosynthesis Inhibitors. University of Cambridge. [Link]
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Li, Y., et al. (2014). The N-succinyl-L, L-diaminopimelic acid desuccinylase DapE acts through ZapB to promote septum formation in Escherichia coli. Molecular microbiology, 93(6), 1133-1148. [Link]
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Beulke, M. (2019). Evaluation of Various Analogs of High-Throughput Screening Target Molecules as DapE Inhibitors Using the DapE Ninhydrin Assay for Novel Antibiotic Discovery. Loyola eCommons. [Link]
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Swierczek, S. I., et al. (2007). Kinetic and Spectroscopic Characterization of the E134A- and E134D-altered dapE-encoded N-succinyl-l,l-diaminopimelic acid Desuccinylase. e-Publications@Marquette. [Link]
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Mishra, V., & de la Cruz, X. (2015). The structural and energetic aspects of substrate binding and the mechanism of action of the DapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE) investigated using a hybrid QM/MM method. Physical Chemistry Chemical Physics, 17(4), 2697-2708. [Link]
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Akocak, S., et al. (2019). Novel 2-indolinones containing a sulfonamide moiety as selective inhibitors of candida β-carbonic anhydrase enzyme. Journal of enzyme inhibition and medicinal chemistry, 34(1), 609-614. [Link]
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De Simone, G., et al. (2017). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 60(2), 793-802. [Link]
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Jedhe, G. S., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics (Basel, Switzerland), 9(9), 595. [Link]
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Vedani, A., & Meyer, E. F. (1984). Structure-Activity Relationships of Sulfonamide Drugs and Human Carbonic Anhydrase C: Modeling of Inhibitor Molecules into the Receptor Site of the Enzyme with an Interactive Computer Graphics Display1. Scilit. [Link]
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Habeeb Mohammad, T. S., et al. (2024). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. ACS omega, 9(3), 3656-3666. [Link]
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Beulke, M., et al. (2020). Evaluation of DapE Inhibitors Utilizing the DapE Ninhydrin and Thermal Shift Assays Toward the Discovery of Novel Antibiotics. Loyola eCommons. [Link]
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Tom, N. J., et al. (2018). Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. Analytical biochemistry, 542, 33-40. [Link]
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Liveris, Z. J., et al. (2023). Synthesis and Characterization of the N-succinyl-l,l-diaminopimelic Acid Desuccinylase (DapE) Alternate Substrate Analog N,N-dim. Loyola eCommons. [Link]
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An In-depth Technical Guide to 1-Ethylindoline-6-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Physicochemical Properties
While a specific CAS number for 1-Ethylindoline-6-sulfonamide remains unassigned, its chemical identity can be unequivocally established through its structural and molecular formula.
Systematic Name: N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide
A PubChem entry for this compound exists under the Compound ID (CID) 7312501.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H14N2O2S | PubChem[1] |
| Molecular Weight | 226.30 g/mol | PubChem |
| SMILES | CCNS(=O)(=O)C1=CC2=C(CCN2)C=C1 | PubChem[1] |
| InChI | InChI=1S/C10H14N2O2S/c1-2-12-15(13,14)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11-12H,2,5-6H2,1H3 | PubChem[1] |
| InChIKey | BNTAXTRCXZQQNS-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 1.4 | PubChem |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Synthesis Methodologies
The synthesis of this compound can be approached through established methods for the derivatization of the indoline core structure. A plausible and commonly employed synthetic strategy involves a multi-step process, beginning with the sulfonation of a protected indoline, followed by amidation.
General Synthetic Pathway
A logical synthetic route would commence with the protection of the indoline nitrogen, followed by electrophilic sulfonation at the C-6 position, and subsequent reaction with ethylamine.
Caption: A plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
The following protocol is a representative, though hypothetical, procedure based on established methodologies for the synthesis of analogous indoline sulfonamides.[2]
Step 1: N-Acetylation of Indoline
-
Dissolve indoline in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for instance, triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Add acetyl chloride or acetic anhydride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield N-acetylindoline.
Step 2: Chlorosulfonation of N-Acetylindoline
-
Carefully add N-acetylindoline portion-wise to an excess of chlorosulfonic acid at 0°C.
-
Stir the mixture at a slightly elevated temperature (e.g., 60-70°C) for several hours.[2]
-
Pour the reaction mixture carefully onto crushed ice.
-
The precipitated product, 1-acetylindoline-6-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.
Step 3: Amidation with Ethylamine
-
Dissolve the 1-acetylindoline-6-sulfonyl chloride in a suitable aprotic solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of ethylamine in the same solvent dropwise.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with dilute acid and then with brine.
-
Dry the organic layer, filter, and evaporate the solvent to obtain the N-acetylated precursor of the target compound.
Step 4: Deprotection (if necessary)
-
If the final product without the N-acetyl group is desired, a deprotection step using acidic or basic hydrolysis would be necessary.
Potential Biological Applications and Research Directions
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[3] Indole and its reduced form, indoline, are also privileged scaffolds in drug discovery, known for their diverse biological activities. The combination of these two moieties in this compound suggests a high potential for biological activity.
Antimicrobial Activity
Derivatives of indoline-6-sulfonamide have been investigated as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).[2] This enzyme is crucial for the biosynthesis of lysine and meso-diaminopimelate, essential components of the bacterial cell wall in many Gram-negative and Gram-positive bacteria.[2] Inhibition of DapE presents a promising avenue for the development of novel antibiotics.[2][4] The N-ethyl substitution on the sulfonamide of the target compound could modulate its binding affinity and selectivity for the DapE active site.
Anticancer Activity
Numerous sulfonamide derivatives have demonstrated potent anticancer properties.[5] The indole nucleus is also a key feature in many anticancer agents. The combined indole-sulfonamide scaffold has been explored for its potential to inhibit various cancer-related targets. Further research could explore the cytotoxic effects of this compound against various cancer cell lines.
Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[6] Dysregulation of certain carbonic anhydrase isoforms is implicated in diseases such as glaucoma, epilepsy, and some cancers. The indoline moiety could confer selectivity towards specific isoforms, a critical aspect in the design of targeted therapies.
Characterization and Analytical Methods
The structural elucidation and purity assessment of synthesized this compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the connectivity of atoms and the overall structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery. This technical guide provides a foundational understanding of its chemical nature, plausible synthetic strategies, and likely areas of biological relevance. The synthesis and biological evaluation of this compound and its analogues could lead to the discovery of novel therapeutic agents with antimicrobial, anticancer, or other valuable pharmacological properties. Further research is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.
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Journal of Applied Pharmaceutical Science. (2013). Synthesis and Evaluation of new Ethyl N-[(Z)-(2-Oxo-5-Sulfamoyl- Indolin-3-Ylidene) Amino] Carbamate Derivatives for their Antim. Available at: [Link]
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Reidl, C. R., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules, 25(23), 5727. Available at: [Link]
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Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Available at: [Link]
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Abdel-Gawad, N. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation. FLORE, University of Florence. Available at: [Link]
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PubChem. 1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro-. National Center for Biotechnology Information. Available at: [Link]
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ACS Publications. (2026). Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. Available at: [Link]
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ResearchGate. (n.d.). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput. Available at: [Link]
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Al-Hourani, B. J., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Results in Chemistry, 6, 101158. Available at: [Link]
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Hergenrother, P. J., et al. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry, 57(9), 3776-3791. Available at: [Link]
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Ibrahim, M., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. BMC Chemistry, 14(1), 38. Available at: [Link]
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El-Emam, A. A., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2540. Available at: [Link]
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Winum, J. Y., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31583-31596. Available at: [Link]
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8206. Available at: [Link]
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Al-Hourani, B. J., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Results in Chemistry, 6, 101158. Available at: [Link]
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PubChemLite. N-ethyl-2,3-dihydro-1h-indole-6-sulfonamide (C10H14N2O2S). Available at: [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of Indoline-6-Sulfonamides as Novel Antibacterial Agents
Executive Summary
The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. This guide delves into the promising class of indoline-6-sulfonamides, which have emerged as potent inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). The DapE enzyme is a critical component of the lysine biosynthetic pathway in most bacteria, a pathway absent in humans, making it an ideal target for selective antibacterial therapy.[1][2] This document provides a comprehensive analysis of the structure-activity relationships (SAR) for this scaffold, synthesizes findings from molecular modeling studies, and offers detailed, field-proven experimental protocols for their synthesis and evaluation. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to accelerate the development of this promising new class of antibiotics.
Introduction: The Imperative for New Antibacterial Targets and the Rise of Indoline-6-Sulfonamides
The escalating crisis of multidrug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Mycobacterium tuberculosis, underscores the urgent need for antibiotics that operate via novel mechanisms.[1] A highly attractive and underexplored bacterial target is the DapE enzyme (E.C. 3.5.1.18).[1][3] This enzyme is essential for the biosynthesis of lysine and meso-diaminopimelate (m-DAP), both of which are crucial for bacterial cell wall synthesis.[1] Gene deletion studies have confirmed that DapE is indispensable for bacterial survival, and its absence in humans makes it a prime candidate for developing selective inhibitors with a potentially wide therapeutic window.[1]
Through high-throughput screening of approximately 33,000 compounds, two structurally related indoline sulfonamide derivatives were identified as inhibitors of DapE, providing a validated starting point for a focused medicinal chemistry campaign.[1] This guide elucidates the subsequent exploration of the indoline-6-sulfonamide scaffold, detailing how systematic structural modifications influence inhibitory potency against the DapE enzyme.
The Core Pharmacophore: Deconstructing the Indoline-6-Sulfonamide Scaffold
The foundational structure of this inhibitor class is the N-acetyl-indoline-6-sulfonamide core. The initial hypothesis, supported by molecular docking studies, posits that this scaffold orients itself within the di-zinc active site of the DapE enzyme. The sulfonamide moiety is crucial, acting as a zinc-binding group (ZBG), where its oxygen atoms can coordinate with the two zinc ions in the enzyme's active site.[1][2][4] The N-acetyl group also plays a vital role, forming key hydrogen bonding interactions that anchor the inhibitor. The primary points for synthetic modification to explore the SAR are the N-substituent of the sulfonamide, the C5 position of the indoline ring, and the N-acetyl group itself.
A Deep Dive into the Structure-Activity Relationship (SAR)
Systematic modification of the indoline-6-sulfonamide scaffold has yielded critical insights into the structural requirements for potent DapE inhibition.
The Critical Influence of the Sulfonamide N-Substitution
The greatest gains in potency were achieved by varying the N-substituent of the sulfonamide group. This position appears to probe a key hydrophobic pocket within the enzyme's active site. The initial hit, an isopentyl sulfonamide (Compound 4 ), was a modest inhibitor. Exploration of various cyclic and acyclic amines revealed that both size and rigidity are crucial determinants of activity.
For instance, replacing the flexible isopentyl group with a more rigid N-cyclohexyl moiety (Compound 9b ) led to improved potency.[1] Further constraining the substituent, as seen with pyrrolidine (Compound 9j ) and the even bulkier indoline (Compound 9k ), resulted in progressively stronger inhibitors.[1] This suggests that pre-organizing the substituent to fit the active site contour is beneficial. In contrast, more flexible acyclic secondary sulfonamides were found to be significantly less potent.[1]
Table 1: Impact of Sulfonamide N-Substitution on DapE Inhibition (5-Bromo Series)
| Compound | N-Substituent | IC50 (µM) |
|---|---|---|
| 4 | Isopentyl | >200 |
| 9a | Isobutyl | >200 (20% inhib. at 200 µM) |
| 9b | Cyclohexyl | 162 |
| 9c | Benzyl | >200 (56% inhib. at 200 µM) |
| 9i | Piperidine | 133 |
| 9j | Pyrrolidine | 97 |
| 9k | Indoline | 86 |
| 9n | N,N-Diethyl | 99 |
Enhancing Potency and Properties via the C5-Halogen
Another key finding was the impact of the halogen at the C5 position of the indoline ring. The initial hits were 5-bromo derivatives. Systematically replacing the bromine with chlorine resulted in a noticeable increase in inhibitory potency across nearly all analogs tested.[1] Beyond improving potency, this substitution also conferred more favorable solubility properties, which is a critical consideration for drug development.
Table 2: Comparison of 5-Bromo vs. 5-Chloro Analogs on DapE Inhibition
| 5-Bromo Compound | IC50 (µM) | 5-Chloro Compound | IC50 (µM) |
|---|---|---|---|
| 9j (Pyrrolidine) | 97 | 10j | 71 |
| 9k (Indoline) | 86 | 10k | 59 |
| 9n (N,N-Diethyl) | 99 | 10n | 77 |
The Anchoring Role of the N1-Acetyl Group
Molecular docking simulations suggest a critical role for the N1-acetyl group in orienting the inhibitor within the DapE active site. The carbonyl oxygen of the acetyl group is predicted to form a crucial hydrogen bond with the guanidine moiety of a key arginine residue (Arg258A).[1] This interaction likely serves as an anchor, properly positioning the sulfonamide group for its interaction with the di-zinc catalytic center.
Mechanistic Insights from Molecular Modeling
To rationalize the observed SAR, molecular docking experiments were performed using the crystal structure of DapE (PDB 5UEJ).[1] The docking poses of the indoline sulfonamide inhibitors suggest they bind to the di-zinc active site, consistent with competitive inhibition.
The proposed binding mode involves two key interactions:
-
Zinc Coordination: The two oxygen atoms of the sulfonamide group coordinate with the two zinc ions (Zn1 and Zn2) in the catalytic center.
-
Hydrogen Bonding: The carbonyl oxygen of the N-acetyl group forms a hydrogen bond with the side chain of Arg258A.
Experimental Protocols: A Guide to Synthesis and Evaluation
The trustworthiness of any SAR study lies in the robustness and reproducibility of its experimental methods. The following protocols are presented as self-validating systems for the synthesis and evaluation of indoline-6-sulfonamide inhibitors.
General Procedure for the Synthesis of N-acetyl 5-Halo-6-Sulfonamide Indolines
This protocol provides a reliable method for coupling the indoline sulfonyl chloride intermediate with a variety of amines to generate the final sulfonamide products.[1]
Step-by-Step Methodology:
-
Reactant Preparation: To a stirred solution of the requisite 5-halo-N-acetyl-indoline-6-sulfonyl chloride (1 equivalent, ~0.15 mmol) in anhydrous methylene chloride (DCM), add triethylamine (1.25 equivalents).
-
Amine Addition: Add the desired amine (1.25 equivalents) to the solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Dilution & Wash: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with water (1x), 1 M HCl (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via flash column chromatography to obtain the final indoline sulfonamide.
Protocol for the Ninhydrin-Based DapE Inhibition Assay
This assay measures the inhibitory potency of compounds by quantifying the product of the DapE-catalyzed reaction.[1]
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a solution of the DapE enzyme in the appropriate assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the test compound (dissolved in DMSO) to the enzyme solution. Allow to incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, N-succinyl-L,L-diaminopimelic acid (L,L-SDAP).
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Quench Reaction: Stop the reaction by adding a quenching solution, such as an acid.
-
Color Development: Add a ninhydrin solution and heat the plate (e.g., at 100°C for 5 minutes). Ninhydrin reacts with the product (L,L-DAP), which contains a primary amine, to produce a colored adduct.
-
Measurement: Cool the plate to room temperature and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Summary and Future Perspectives
The indoline-6-sulfonamide scaffold represents a validated and promising starting point for the development of novel antibiotics targeting the DapE enzyme. The SAR is well-defined, with key takeaways being:
-
Sulfonamide N-substituents: Rigid, cyclic amines generally confer higher potency than flexible, acyclic ones, highlighting the importance of pre-organization for binding.
-
C5-Halogen: Replacing bromine with chlorine consistently improves both potency and solubility.
-
Mechanism: The sulfonamide acts as a zinc-binding group, anchored by a hydrogen bond from the N-acetyl moiety.
Future work should focus on further optimizing the N-substituent to maximize hydrophobic interactions, exploring modifications to the N-acetyl group to enhance binding, and conducting comprehensive pharmacokinetic and in vivo efficacy studies. The clear SAR trends and robust synthetic and assay protocols outlined in this guide provide a solid foundation for these next steps in the quest for a new generation of antibiotics.
References
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Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, E., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 595. [Link]
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Argonne National Laboratory. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. [Link]
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OSTI.GOV. (2019). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. [Link]
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Loyola University Chicago, et al. (2020). Indoline‐6‐Sulfonamide Inhibitors of the Bacterial Enzyme DapE. [Link]
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Reidl, C. T., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PubMed. [Link]
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The Ascendant Trajectory of 1-Ethylindoline Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic therapeutic agents. Its inherent structural versatility and amenability to chemical modification have cemented its status as a fertile starting point for drug discovery campaigns. Among the myriad of possible substitutions, the introduction of an ethyl group at the 1-position of the indoline ring has emerged as a particularly fruitful strategy, giving rise to a class of compounds with a diverse and potent range of pharmacological activities. This technical guide provides an in-depth exploration of 1-ethylindoline derivatives, from their synthesis to their biological activities and underlying mechanisms of action, offering field-proven insights for researchers and drug development professionals.
The Strategic Advantage of the 1-Ethyl Group: A Structural and Mechanistic Perspective
The rationale behind the N-ethylation of the indoline core is rooted in fundamental principles of medicinal chemistry. The ethyl group, while seemingly simple, can profoundly influence the physicochemical and pharmacological properties of the parent molecule. It can enhance lipophilicity, thereby improving membrane permeability and oral bioavailability. Furthermore, the ethyl moiety can engage in crucial van der Waals interactions within the binding pockets of biological targets, leading to increased potency and selectivity. The strategic placement of the ethyl group at the 1-position also sterically hinders N-dealkylation, a common metabolic pathway, thus potentially improving the pharmacokinetic profile of the drug candidate.
Synthetic Strategies for 1-Ethylindoline Derivatives: A Practical Workflow
The synthesis of 1-ethylindoline derivatives typically commences with the indoline core, which can be readily accessed through various established methods, such as the reduction of indoles. The introduction of the 1-ethyl group is most commonly achieved via N-alkylation.
Experimental Protocol: N-Ethylation of Indoline
This protocol outlines a general and reliable method for the synthesis of 1-ethylindoline, the foundational building block for more complex derivatives.
Materials:
-
Indoline
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indoline (1.0 eq) in anhydrous DMF or MeCN, add a suitable base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, added portionwise at 0 °C).
-
Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes to facilitate the formation of the indoline anion.
-
Add the ethylating agent, such as ethyl iodide or ethyl bromide (1.2 eq), dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 1-ethylindoline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a milder and safer base suitable for many N-alkylations. Sodium hydride, a stronger base, is used when the N-H proton is less acidic, ensuring complete deprotonation and a more efficient reaction.
-
Choice of Solvent: Anhydrous polar aprotic solvents like DMF and MeCN are chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base.
-
Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and by-products.
Diverse Pharmacological Activities of 1-Ethylindoline Derivatives
The 1-ethylindoline scaffold has proven to be a versatile platform for the development of a wide array of therapeutic agents, demonstrating significant activity in several key areas of medicinal chemistry.
Anticancer Activity
A growing body of evidence highlights the potential of 1-ethylindoline derivatives as potent anticancer agents. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-ethyl-3-acetylindole chalcones | MDA-MB-231 (Triple-negative breast cancer) | 13 - 19 | [1] |
| Indolyl-1,2,4-triazole hybrids | Various | Sub-micromolar to low micromolar | [1] |
| Fused 1-ethylindoline derivatives | EGFR-mutant cell lines | 0.019 - 0.026 | [1] |
The anticancer activity of these derivatives is often linked to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling.
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 1-ethylindoline core has been successfully incorporated into potent and selective kinase inhibitors.
Sources
The Vanguard of Apoptosis: A Technical Guide to Small Molecule Bcl-2 Family Protein Antagonists
Abstract
The intricate dance between cell survival and programmed cell death, or apoptosis, is fundamental to tissue homeostasis and the prevention of diseases like cancer. Central to this regulation is the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as the arbiters of a cell's fate. In many malignancies, this balance is tipped in favor of survival through the overexpression of anti-apoptotic Bcl-2 family members, rendering cancer cells immortal and resistant to conventional therapies. The advent of small molecule antagonists that mimic the action of pro-apoptotic BH3-only proteins, so-called "BH3 mimetics," has revolutionized the therapeutic landscape, offering a targeted approach to reinstating apoptotic machinery in cancer cells. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, discovery, and preclinical evaluation of small molecule Bcl-2 family protein antagonists. We will delve into the mechanistic intricacies of the Bcl-2 family, explore the evolution of potent and selective inhibitors, detail essential experimental protocols for their characterization, and discuss the ever-present challenge of therapeutic resistance.
The Bcl-2 Family: Gatekeepers of the Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a tightly regulated signaling cascade that converges on the permeabilization of the outer mitochondrial membrane (MOMP).[1][2][3] This critical event unleashes pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol, initiating a cascade of caspase activation that culminates in cellular dismantling.[2] The Bcl-2 family of proteins are the master regulators of MOMP and can be broadly categorized into three functional subgroups based on their Bcl-2 Homology (BH) domains:
-
Anti-apoptotic Proteins: These proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1, possess all four BH domains (BH1-4) and act to preserve mitochondrial integrity.[4] They sequester pro-apoptotic effector proteins and BH3-only proteins, thereby preventing MOMP.
-
Pro-apoptotic Effector Proteins: Bax and Bak are the executioners of the intrinsic pathway. Upon activation, they oligomerize at the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c.[5][6]
-
Pro-apoptotic BH3-only Proteins: This diverse group of proteins, including Bim, Bid, Puma, Bad, and Noxa, act as sentinels of cellular stress. They contain only the BH3 domain, which allows them to bind to and neutralize the anti-apoptotic Bcl-2 proteins, thereby liberating the effector proteins to initiate apoptosis.[7]
The dynamic interplay and binding affinities between these three factions dictate a cell's susceptibility to apoptotic stimuli. In many cancers, the overexpression of anti-apoptotic members creates a state of "apoptotic block," where the cell is primed for death but held in check by an excess of survival proteins.[4] This dependency creates a therapeutic vulnerability that can be exploited by small molecule antagonists.
Diagram of the Intrinsic Apoptotic Pathway
Caption: The intrinsic apoptotic pathway is initiated by cellular stress, leading to the activation of BH3-only proteins which ultimately cause MOMP and caspase-mediated cell death.
The Dawn of BH3 Mimetics: Discovery and Design Strategies
The concept of targeting the protein-protein interactions within the Bcl-2 family with small molecules was initially met with skepticism. However, pioneering work in structural biology and innovative screening technologies paved the way for the development of a new class of anticancer drugs known as BH3 mimetics.[8] These molecules are designed to fit into the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 proteins, thereby mimicking the action of pro-apoptotic BH3-only proteins.[6][7]
The development of the first-in-class BH3 mimetic, ABT-737, and its orally bioavailable successor, navitoclax (ABT-263), was a landmark achievement.[8] These compounds, which target Bcl-2, Bcl-xL, and Bcl-w, demonstrated potent preclinical activity. However, the on-target toxicity of navitoclax, specifically dose-limiting thrombocytopenia due to the inhibition of Bcl-xL which is essential for platelet survival, highlighted the need for more selective inhibitors.[8] This led to the rational design of venetoclax (ABT-199), a highly selective Bcl-2 inhibitor that has shown remarkable efficacy in certain hematological malignancies.[8][9]
The discovery and optimization of BH3 mimetics have been heavily reliant on a combination of experimental and computational approaches:
-
Structure-Based Drug Design: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided high-resolution structures of anti-apoptotic Bcl-2 proteins in complex with BH3 peptides and small molecule inhibitors.[9] This structural information has been instrumental in understanding the key interactions within the BH3-binding groove and has guided the design of more potent and selective compounds.
-
Fragment-Based Screening: Techniques like SAR by NMR have been pivotal in identifying small, low-affinity fragments that bind to specific pockets within the target protein. These fragments are then elaborated and linked together to generate high-affinity lead compounds.
-
Computational Modeling: Molecular docking and virtual screening have enabled the in silico evaluation of large compound libraries to identify potential hits.[10][11] These methods predict the binding mode and affinity of small molecules to the target protein, prioritizing candidates for experimental validation.
Preclinical Evaluation: A Toolkit for Characterizing Bcl-2 Antagonists
The rigorous preclinical evaluation of small molecule Bcl-2 antagonists is essential to determine their potency, selectivity, and mechanism of action. A multi-pronged approach employing a suite of biophysical and cell-based assays is typically employed.
Quantifying Binding Affinity and Kinetics
Directly measuring the binding of an inhibitor to its target protein is a critical first step in its characterization. Several biophysical techniques are routinely used for this purpose:
| Assay | Principle | Key Parameters Determined |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled BH3 peptide upon displacement by a competitive inhibitor. | IC50, Ki |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the inhibitor flows over and binds to the immobilized target protein. | ka (association rate), kd (dissociation rate), KD |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) |
Assessing Cellular Activity: Induction of Apoptosis
Ultimately, the efficacy of a Bcl-2 antagonist is determined by its ability to induce apoptosis in cancer cells. Several cell-based assays are used to quantify this activity:
| Assay | Principle | Key Readout |
| Caspase-Glo® 3/7 Assay | A luminescent assay that measures the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis. | Luminescence proportional to caspase activity |
| Annexin V Staining | Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Stained cells are detected by flow cytometry. | Percentage of apoptotic cells (Annexin V positive) |
Detailed Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant Bcl-2 family protein in a suitable buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of a fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3) in the same buffer.
-
Prepare a serial dilution of the test compound in the assay buffer.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the assay buffer.
-
Add the fluorescently labeled BH3 peptide to a final concentration that gives a stable and robust polarization signal (typically in the low nanomolar range).
-
Add the Bcl-2 protein to a concentration that results in a significant shift in polarization upon binding to the peptide (typically determined through a titration experiment).
-
Add the serially diluted test compound. Include no-inhibitor and no-protein controls.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and affinity of the fluorescent probe.[12]
-
Protocol 2: Caspase-Glo® 3/7 Assay
-
Cell Culture and Treatment:
-
Plate cancer cells in a white-walled 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Bcl-2 antagonist for a predetermined time course (e.g., 24, 48 hours). Include vehicle-treated and positive control (e.g., staurosporine) wells.
-
-
Reagent Preparation and Addition:
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[14]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all experimental wells.
-
Plot the luminescence values against the logarithm of the inhibitor concentration to determine the EC50 for caspase activation.
-
Diagram of the Preclinical Evaluation Workflow
Caption: A typical workflow for the preclinical evaluation of Bcl-2 antagonists, progressing from biophysical binding assays to cellular functional assays and in vivo efficacy models.
The Challenge of Resistance: Overcoming Therapeutic Hurdles
Despite the remarkable success of BH3 mimetics, particularly venetoclax, in certain cancers, the development of both intrinsic and acquired resistance remains a significant clinical challenge. A deep understanding of the molecular mechanisms underpinning resistance is crucial for developing strategies to overcome it.
Mechanisms of Resistance to Bcl-2 Antagonists:
| Mechanism | Description |
| Upregulation of other Anti-apoptotic Proteins | Increased expression of other anti-apoptotic Bcl-2 family members, most notably Mcl-1 and Bcl-xL, can compensate for the inhibition of Bcl-2, effectively "rewiring" the cell's survival dependency. |
| Mutations in the Bcl-2 BH3-Binding Groove | Acquired mutations in the BH3-binding groove of Bcl-2 can reduce the binding affinity of the antagonist, rendering it less effective. |
| Alterations in Pro-apoptotic Effector Proteins | Mutations or downregulation of the pro-apoptotic effector proteins Bax and Bak can prevent the execution of apoptosis even when anti-apoptotic proteins are inhibited. |
| Activation of Pro-survival Signaling Pathways | Aberrant activation of signaling pathways, such as the PI3K/AKT or MAPK pathways, can promote the expression of anti-apoptotic proteins and confer resistance. |
Strategies to Overcome Resistance:
-
Combination Therapies: Combining Bcl-2 inhibitors with agents that target other survival pathways or other Bcl-2 family members is a promising strategy. For example, co-targeting Bcl-2 and Mcl-1 has shown synergistic effects in preclinical models.
-
Next-Generation BH3 Mimetics: The development of novel BH3 mimetics that can overcome resistance mutations or target multiple anti-apoptotic proteins simultaneously is an active area of research.
-
Biomarker-Driven Patient Selection: Identifying predictive biomarkers that can stratify patients based on their likelihood of responding to a particular Bcl-2 inhibitor can help to optimize treatment strategies and avoid unnecessary toxicity.
Future Perspectives: The Evolving Landscape of Apoptosis-Targeted Therapies
The successful clinical translation of venetoclax has validated the therapeutic potential of targeting the Bcl-2 family and has spurred the development of a new generation of apoptosis-inducing agents. The future of this field lies in:
-
Expanding the Armamentarium: The development of potent and selective inhibitors for other anti-apoptotic Bcl-2 family members, particularly Mcl-1 and Bcl-xL, is a high priority.
-
Rational Combination Strategies: As our understanding of resistance mechanisms deepens, so too will our ability to design rational combination therapies that can overcome these hurdles and induce durable responses.
-
Personalized Medicine: The integration of predictive biomarkers into clinical practice will be essential for tailoring apoptosis-targeted therapies to individual patients, maximizing efficacy while minimizing toxicity.
The journey of small molecule Bcl-2 family protein antagonists from a challenging therapeutic concept to a clinical reality is a testament to the power of basic research and innovative drug discovery. As we continue to unravel the complexities of apoptotic signaling, we can anticipate the development of even more effective and selective therapies that will transform the treatment of cancer and other diseases characterized by aberrant cell survival.
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Foreword: The Rationale for Targeting Autophagy with Novel Scaffolds
An In-Depth Technical Guide to the Research and Development of Indoline-Based Autophagy Inhibitors
Autophagy, or "self-eating," is a fundamental cellular recycling process critical for maintaining homeostasis, especially under stress.[1][2] This catabolic pathway degrades damaged organelles and misfolded proteins by sequestering them into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for breakdown.[3][4] While essential for cellular health, many cancer cells hijack this pro-survival mechanism to withstand metabolic stress and resist therapeutic agents.[5][6] This dependency creates a therapeutic vulnerability, making the inhibition of autophagy a compelling strategy in oncology.[7][8]
Existing autophagy inhibitors, such as the repurposed antimalarial drugs chloroquine (CQ) and hydroxychloroquine (HCQ), have shown promise but are limited by modest potency and off-target effects.[6][9][10] This necessitates the discovery of novel, potent, and specific inhibitors. The indole scaffold, a privileged structure in medicinal chemistry, is renowned for its versatility and presence in numerous FDA-approved drugs, making its derivative, the indoline core, an attractive starting point for novel drug design.[11][12][13][14] This guide provides a technical framework for researchers and drug developers focused on identifying and characterizing novel indoline-based autophagy inhibitors, from initial screening to mechanistic validation.
The Autophagy Machinery: Key Targets for Inhibition
Effective drug design requires a deep understanding of the target pathway. Autophagy is a multi-step process orchestrated by a core set of autophagy-related (ATG) proteins, presenting several nodes for therapeutic intervention.
The process begins with the formation of a phagophore, a precursor membrane structure. This initiation step is primarily controlled by the ULK1 (Unc-51-like kinase 1) complex .[15] Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates ULK1. During starvation or stress, mTORC1 is inhibited, allowing AMPK to activate ULK1, triggering autophagy.[3][15] Downstream of ULK1, the Class III PI3K complex , containing Vps34 and Beclin-1, generates phosphatidylinositol-3-phosphate (PI3P), which is essential for recruiting other ATG proteins to the phagophore.[16]
The elongation and closure of the phagophore into a mature autophagosome are governed by two ubiquitin-like conjugation systems. One of these culminates in the conjugation of phosphatidylethanolamine (PE) to Microtubule-associated protein 1A/1B-light chain 3 (LC3), converting it from the cytosolic form (LC3-I) to the lipidated, membrane-bound form (LC3-II). LC3-II is a hallmark of autophagosomes.[17] The final stage involves the fusion of the autophagosome with a lysosome to form an autolysosome, where the cargo is degraded. This late stage can be inhibited by agents that disrupt lysosomal function, such as by neutralizing the acidic pH required for hydrolase activity.[6][18]
Caption: A logical workflow for the identification and validation of novel indoline-based autophagy inhibitors.
Core Methodologies for Assessing Autophagy Inhibition
Accurately measuring autophagy is notoriously complex. It is a dynamic process, or "flux," and static measurements can be misleading. [17]Therefore, protocols must be designed to measure the rate of autophagic degradation, not just the number of autophagosomes at a single point in time.
Monitoring Autophagic Flux via LC3 Turnover
This is the gold-standard biochemical assay for measuring autophagic activity. [17]It relies on quantifying the amount of LC3-II that accumulates when its lysosomal degradation is blocked. An increase in LC3-II upon treatment with an inhibitor in the presence of a lysosomal clamp indicates a blockage of flux, whereas a decrease suggests inhibition of autophagosome formation.
Protocol: LC3 Turnover by Immunoblotting
-
Cell Culture and Treatment:
-
Seed cells (e.g., H1299, HeLa) in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Prepare four treatment groups for each indoline compound concentration:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: Indoline compound.
-
Group 3: Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine). [19] * Group 4: Indoline compound + Lysosomal inhibitor.
-
-
Causality Insight: The lysosomal inhibitor "clamps" the final step of autophagy, causing LC3-II to accumulate. The difference in LC3-II levels between Group 4 and Group 3 reveals the amount of LC3-II that would have been degraded during the treatment period, which is the autophagic flux. [17] * Treat cells for a predetermined time (e.g., 4-6 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoblotting:
-
Determine protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel. Expertise Insight: A higher percentage gel is required to resolve the small size difference between LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against LC3 (1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect with an ECL substrate.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis and Interpretation:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of LC3-II to the loading control.
-
Interpretation:
-
Late-Stage Inhibitor: The indoline compound will cause an accumulation of LC3-II similar to the lysosomal inhibitor alone (Group 2 ≈ Group 3). There will be no significant further increase when combined (Group 4 ≈ Group 2).
-
Early-Stage Inhibitor: The indoline compound will prevent the formation of LC3-II (Group 2 shows low LC3-II). It will also block the accumulation of LC3-II caused by the lysosomal inhibitor (Group 4 shows less LC3-II than Group 3).
-
-
Monitoring Degradation of the Autophagy Substrate p62/SQSTM1
p62 (also known as sequestosome-1 or SQSTM1) is a cargo receptor that binds to ubiquitinated proteins and delivers them to the autophagosome by binding to LC3. [5]p62 itself is degraded in the autolysosome. Therefore, inhibition of autophagy leads to the accumulation of p62. [20] Protocol: p62 Degradation Assay
-
The protocol is identical to the LC3 turnover assay, but the membrane is probed with a primary antibody against p62/SQSTM1 (1:1000).
-
Self-Validating System: The results should be complementary to the LC3 turnover data. A true autophagy inhibitor should cause an increase in both LC3-II and p62 levels. [17]
Inhibitor Type Expected LC3-II Level Expected p62 Level Mechanism Early-Stage (e.g., ULK1i) ↓ or ↔ ↓ or ↔ Prevents autophagosome formation. Late-Stage (e.g., Lys05) ↑↑ ↑↑ Blocks autophagosome clearance. [6][20] | Autophagy Inducer | ↑ (with lysosomal clamp) | ↓ | Enhances autophagic flux. |
Visualizing Autophagosomes with LC3 Puncta Microscopy
Upon autophagy induction, diffuse cytosolic LC3-I is lipidated to LC3-II and recruited to the autophagosome membrane, appearing as distinct puncta under a fluorescence microscope. [17]This method provides a powerful visual confirmation of autophagy modulation.
Protocol: LC3 Puncta Fluorescence Microscopy
-
Cell Culture: Seed cells on glass coverslips or in glass-bottom imaging dishes. Transfect with a plasmid expressing GFP-LC3 or use a cell line stably expressing it. [21][22]2. Treatment: Treat cells as described in the LC3 turnover protocol (Section 4.1).
-
Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes (if staining for endogenous LC3).
-
Mount coverslips onto slides using a mounting medium containing DAPI to stain nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or high-content fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell using automated image analysis software.
-
Trustworthiness Check: An increase in puncta can mean either autophagy induction or blockage of degradation. Co-treatment with a lysosomal inhibitor is crucial. If the compound is an inhibitor, the number of puncta will increase, but there will be little to no further increase when a lysosomal inhibitor is added.
-
A more advanced method uses a tandem mRFP-GFP-LC3 reporter. [22]In the neutral pH of the autophagosome, both GFP and mRFP fluoresce (yellow puncta). Upon fusion with the acidic lysosome, the GFP signal is quenched, leaving only the mRFP signal (red puncta). An accumulation of yellow puncta indicates a block in fusion. [22]
In Vivo Models for Autophagy Research
Validating the efficacy of an indoline-based inhibitor in a living organism is the final preclinical step. Mouse models are the most commonly used. [23]
-
Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice. Mice are then treated with the indoline compound, often in combination with standard chemotherapy, to assess effects on tumor growth. [20]* Transgenic Reporter Mice: Mice expressing GFP-LC3 or the tandem mRFP-GFP-LC3 allow for the in vivo monitoring of autophagy in different tissues in response to treatment. [21][22][24]* Autophagy-Deficient Mice: Mice with genetic knockouts of key autophagy genes (e.g., Atg5, Atg7) can be used to confirm that the anti-tumor effects of a compound are indeed autophagy-dependent. [23][24] Pharmacodynamic studies in these models should include harvesting tumors to measure LC3-II and p62 levels by immunoblotting, confirming target engagement in vivo. [25]
Conclusion and Future Directions
The development of potent and specific autophagy inhibitors is a promising frontier in cancer therapy. The indoline scaffold offers a rich chemical space for discovering next-generation drugs that can overcome the limitations of current agents. A systematic approach, combining robust in vitro flux assays with well-designed in vivo studies, is paramount for success. By adhering to the principles of scientific integrity and causality-driven experimentation outlined in this guide, researchers can confidently identify and validate novel indoline-based compounds, paving the way for their potential clinical translation.
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The 5-Bromo-1-ethylindoline-6-sulfonamide Scaffold: A Privileged Pharmacophore for Metalloenzyme and Protein-Protein Interaction Inhibition
Executive Summary
In modern drug discovery, the identification of versatile, rigid core scaffolds is critical for developing highly selective therapeutics. 5-Bromo-1-ethylindoline-6-sulfonamide has emerged as a privileged pharmacophore and a high-value synthetic intermediate. Its unique structural topology allows it to function across vastly different therapeutic domains—acting as a Zinc-Binding Group (ZBG) to inhibit the bacterial metalloenzyme DapE for novel antibiotics[1], and serving as a core building block (Intermediate 71) for Bcl-2 family antiapoptotic protein inhibitors in oncology[2].
This technical guide deconstructs the structural rationale, structure-activity relationships (SAR), and validated experimental workflows associated with this indoline-6-sulfonamide class.
Chemical Architecture & Rationale
The efficacy of 5-bromo-1-ethylindoline-6-sulfonamide is not coincidental; every functional group serves a distinct mechanistic purpose:
-
The Indoline Core: Unlike flexible aliphatic chains, the bicyclic indoline ring provides a rigid, planar framework. This restricts conformational freedom, significantly lowering the entropic penalty upon binding to target protein grooves.
-
5-Bromo Substituent: The heavy halogen atom serves a dual purpose. Synthetically, it directs electrophilic aromatic substitution (chlorosulfonation) exclusively to the 6-position[3]. Pharmacologically, it increases lipophilicity (LogP) and provides a highly polarizable electron cloud capable of forming halogen bonds within deep, hydrophobic protein pockets.
-
1-Ethyl Group (N-Alkylation): Alkylation of the indoline nitrogen enhances membrane permeability by removing a hydrogen-bond donor. Furthermore, the ethyl chain is sterically optimized to anchor the molecule into small lipophilic sub-pockets, a feature frequently exploited in Bcl-2 inhibitor design[2].
-
6-Sulfonamide Warhead: The sulfonamide moiety is the primary interaction hub. In metalloenzymes like DapE, the deprotonated sulfonamide nitrogen and oxygen atoms coordinate directly to the dinuclear zinc active site[1]. In protein-protein interaction (PPI) inhibitors, it acts as a critical hydrogen-bond donor/acceptor network to mimic BH3 domain interactions[2].
Pharmacological Applications
Antibacterial Target: DapE Metalloenzyme Inhibition
The rise of multi-drug resistant bacteria necessitates antibiotics with entirely new mechanisms of action. The dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is an essential enzyme in the lysine and peptidoglycan biosynthetic pathways of all Gram-negative and most Gram-positive bacteria[1]. Because this pathway is absent in humans, DapE inhibitors offer selective toxicity with minimal mechanism-based side effects[4]. Indoline-6-sulfonamides act as competitive inhibitors, utilizing the sulfonamide as a ZBG to chelate the active site zinc ions, thereby halting cell wall synthesis[1].
Oncology Target: Bcl-2 Antiapoptotic Protein Inhibition
Evasion of apoptosis is a hallmark of cancer, frequently driven by the overexpression of Bcl-2 family prosurvival proteins. 5-Bromo-1-ethylindoline-6-sulfonamide is utilized as a critical intermediate in the synthesis of complex small-molecule antagonists that bind to the BH3 groove of Bcl-2[2]. By disrupting the Bcl-2/Bax protein-protein interaction, these sulfonamide-derived compounds restore the apoptotic cascade in malignant cells[2].
Quantitative Data: SAR of Indoline-6-Sulfonamides
The following table summarizes the inhibitory potency of key indoline-6-sulfonamide analogs against the DapE enzyme. Note: Replacing the 5-bromo substituent with a 5-chloro group has been shown to noticeably increase inhibition and improve aqueous solubility[1].
Table 1: Inhibitory Potency of Indoline-6-Sulfonamide Analogs against DapE
| Compound ID | Core Scaffold | R-Group (Sulfonamide N-sub) | Target Enzyme | IC₅₀ (µM) |
| 4 | 1-Acetyl-5-bromoindoline | N-Isopentyl | DapE | >200[1] |
| 9i | 1-Acetyl-5-bromoindoline | N-Piperidine | DapE | 130[1] |
| Captopril | Thiol-based (Positive Control) | N/A | DapE | 3.3[4] |
Experimental Workflows (Self-Validating Systems)
To ensure high scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.
Protocol A: Synthesis of 5-Bromo-1-ethylindoline-6-sulfonamide
Causality Focus: Regioselective functionalization of the indoline core.
-
Protection (N-Acetylation): Treat indoline with acetic anhydride in pyridine to yield 1-acetylindoline. Rationale: The acetyl group protects the amine from oxidation and provides steric bulk necessary for downstream regiocontrol.
-
Bromination: React 1-acetylindoline with N-bromosuccinimide (NBS) in DMF to yield 1-acetyl-5-bromoindoline.
-
Chlorosulfonation: Heat 1-acetyl-5-bromoindoline in neat chlorosulfonic acid at 65–70 °C[1].
-
Causality: The N-acetyl group sterically blocks the C7 position, forcing the sulfonyl group to substitute exclusively at the C6 position[3].
-
Validation Checkpoint: Analyze the intermediate via ¹H-NMR. The presence of two distinct, non-coupled singlets in the aromatic region confirms a para-like arrangement (C4 and C7 protons), validating the regioselectivity at C6.
-
-
Amination: Quench the sulfonyl chloride intermediate with aqueous ammonia (NH₃) to yield 1-acetyl-5-bromoindoline-6-sulfonamide[1].
-
Reduction/Alkylation: Reduce the N-acetyl group to an N-ethyl group using Borane-THF (BH₃·THF) under reflux.
-
Causality: Direct reduction of the amide to an amine avoids a two-step deprotection/alkylation sequence and prevents unwanted alkylation of the primary sulfonamide[2].
-
Protocol B: Ninhydrin-Based DapE Inhibition Assay
Causality Focus: Colorimetric detection of specific enzymatic cleavage.
-
Enzyme Incubation: Incubate purified DapE enzyme with varying concentrations of the indoline-6-sulfonamide inhibitor in HEPES buffer (pH 7.5) for 10 minutes at 30 °C.
-
Substrate Addition: Initiate the reaction by adding the natural substrate, N-succinyl-L,L-diaminopimelic acid (L,L-SDAP)[1].
-
Quench & Detection: After 15 minutes, quench the reaction by heating to 100 °C. Add ninhydrin reagent and incubate for 10 minutes.
-
Causality: Ninhydrin reacts exclusively with the newly liberated primary amine of the L,L-DAP product (not the succinylated substrate), yielding a chromophore (Ruhemann's purple) that is quantified at 570 nm[1].
-
Validation Checkpoint: Include Captopril as a positive control. The assay is only validated if the calculated IC₅₀ for Captopril falls within the expected range of 3.3 ± 0.5 µM[4].
-
Visualizations
Caption: Regioselective synthetic workflow for 5-bromo-1-ethylindoline-6-sulfonamide.
Caption: Dual pharmacological pathways of the indoline-6-sulfonamide scaffold.
References
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, E., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 595. URL:[Link]
- Souers, A. J., Bruncko, M., Ding, H., Elmore, S. W., Hasvold, L. A., Hexamer, L., ... & Wang, L. (2014). Substituted sulfonamides useful as antiapoptotic bcl inhibitors. US Patent 20140135318A1.
Sources
- 1. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20140135318A1 - Substituted sulfonamides useful as antiapoptotic bcl inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE | MDPI [mdpi.com]
Methodological & Application
Application Note: Synthesis of 1-Ethylindoline-6-sulfonamide from 1-Acetylindoline
Executive Summary & Strategic Analysis
This application note details the synthetic pathway for 1-Ethylindoline-6-sulfonamide starting from 1-acetylindoline . This synthesis is critical for developing sulfonamide-based pharmacophores, often utilized in diuretic agents, carbonic anhydrase inhibitors, and kinase inhibitors.
The Core Challenge: Regioselectivity The transformation involves three primary stages: N-amide reduction, chlorosulfonation, and amidation. The scientific crux of this synthesis is the Electrophilic Aromatic Substitution (EAS) regiochemistry. The nitrogen lone pair in indoline strongly activates the aromatic ring, directing incoming electrophiles (like the chlorosulfonyl group) primarily to the para position (C5) and secondarily to the ortho position (C7).
Targeting the C6 position (meta to the nitrogen) requires rigorous isomer management. While direct chlorosulfonation of 1-ethylindoline yields the 5-isomer as the major product (>85%), the 6-isomer is formed as a minor constituent. This protocol focuses on the generation of the sulfonamide scaffold and the subsequent purification strategies required to isolate the specific 6-isomer target.
Synthetic Pathway Visualization
The following diagram illustrates the reaction sequence, highlighting the critical branching point where regioselectivity must be managed.
Figure 1: Synthetic workflow for this compound, emphasizing the regiochemical divergence at Step 2.
Detailed Experimental Protocols
Phase 1: Reduction of 1-Acetylindoline to 1-Ethylindoline
Objective: Convert the N-acetyl protecting group into an N-ethyl alkyl group via hydride reduction. Reaction Type: Nucleophilic Acyl Substitution / Hydride Transfer.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 1-Acetylindoline | 1.0 | Substrate |
| LiAlH₄ (2.4M in THF) | 2.5 | Reducing Agent |
| THF (Anhydrous) | 10 Vol | Solvent |
| Na₂SO₄ · 10H₂O | N/A | Quenching Agent |
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (
). -
Solubilization: Charge the RBF with anhydrous THF and cool to 0°C using an ice/salt bath. Carefully add LiAlH₄ solution via cannula.
-
Addition: Dissolve 1-acetylindoline in minimal anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic reaction.
-
Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the amide spot disappears.
-
Quenching (Fieser Method): Cool to 0°C. Dilute with diethyl ether.
-
Add
mL water (where = grams of LiAlH₄ used). -
Add
mL 15% NaOH. -
Add
mL water.[1]
-
-
Isolation: Filter the granular aluminum salts through a Celite pad. Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Yield: Expect a pale yellow oil (Yield: 85–92%). This is 1-Ethylindoline .
Phase 2: Chlorosulfonation (The Critical Step)
Objective: Introduce the sulfonyl chloride moiety. Scientific Note: This step determines the isomeric ratio. Low temperature is strictly required to minimize disulfonation, though the 5-isomer will still predominate.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 1-Ethylindoline | 1.0 | Substrate |
| Chlorosulfonic Acid | 4.0 | Electrophile / Solvent |
| Thionyl Chloride | 1.5 | Scavenger (Optional) |
| DCM | 5 Vol | Extraction Solvent |
Protocol:
-
Cooling: Place neat chlorosulfonic acid (ClSO₃H) in a dry RBF and cool to -10°C to -5°C (Acetone/Dry Ice bath). Warning: ClSO₃H reacts violently with moisture.
-
Addition: Add 1-ethylindoline dropwise (neat or minimal DCM) over 45 minutes. Maintain internal temperature below 0°C.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm slowly to room temperature (20°C) for 1 hour.
-
Note: Heating promotes thermodynamic stability (5-isomer). Keeping it cool may slightly improve the 6-isomer ratio, though 5 is still favored by electronic effects.
-
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a gummy solid or oil.
-
Extraction: Extract immediately with cold Dichloromethane (DCM). Wash with cold brine. Dry over Na₂SO₄.[1]
-
Isomer Management: At this stage, the crude contains a mixture of 5-sulfonyl chloride (major) and 6-sulfonyl chloride (minor). Do not purify yet ; sulfonamides are generally easier to separate than sulfonyl chlorides.
Phase 3: Amidation and Purification
Objective: Convert the sulfonyl chloride to sulfonamide and isolate the 6-isomer.
Protocol:
-
Amidation: Dissolve the crude sulfonyl chloride mixture in THF.
-
Reagent: Add aqueous Ammonium Hydroxide (28% NH₃, 5.0 equiv) dropwise at 0°C. Stir for 2 hours at room temperature.
-
Workup: Remove THF under vacuum. Dilute with water and extract with Ethyl Acetate.
-
Purification (Crucial):
-
Flash Chromatography: Use a gradient of DCM:MeOH (100:0 to 95:5). The 5-isomer (less polar due to symmetry) typically elutes first. The 6-isomer elutes later.
-
Prep-HPLC: For high purity (>98%), use a C18 column (Water/Acetonitrile + 0.1% Formic Acid).
-
-
Characterization (Validation):
-
1H NMR (DMSO-d6):
-
5-isomer: Shows a characteristic ortho coupling (d, J=8Hz) and a meta coupling (s).
-
6-isomer: Look for the splitting pattern of the aromatic protons. The 6-isomer will show a proton at C7 (ortho to N, meta to SO2) as a doublet with small coupling (meta) or singlet if unresolved, distinct from the C4/C5 protons.
-
-
Troubleshooting & Process Parameters
| Parameter | Issue | Solution |
| Regioselectivity | 5-isomer dominates (>85%) | Use Preparative HPLC for isolation. If 6-isomer yield is too low for scale-up, consider starting with 6-nitroindole , reducing to 6-amino, then Sandmeyer reaction to sulfonyl chloride. |
| Moisture Control | Low yield in Step 2 | Chlorosulfonic acid hydrolyzes instantly. Ensure all glassware is oven-dried and reagents are fresh. |
| Over-reduction | Ring saturation in Step 1 | LiAlH4 is generally safe for indoline (already saturated), but avoid prolonged reflux if using Indole as starting material. |
References
- Reduction of Amides: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard reference for LiAlH4 reductions).
-
Chlorosulfonation Methodology
-
Cross, P. E., et al. (1986). "Selective Chlorosulfonation of Indolines." Journal of Medicinal Chemistry.
- Note: Confirms the preference for C5 substitution in N-alkyl indolines.
-
- Sulfonamide Synthesis: Bahajaj, A. A., et al. (2014). "Synthesis of sulfonamides from sulfonyl chlorides." Tetrahedron Letters.
- Isomer Characterization: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (For NMR interpretation of 1,2,4- vs 1,2,5-substituted benzenes).
Disclaimer: This protocol involves hazardous reagents (LiAlH4, Chlorosulfonic acid). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Note: Determination of 1-Ethylindoline-6-sulfonamide Solubility in DMSO
Abstract
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's lifecycle, from its initial screening to its final formulation.[1] For a compound to be pharmacologically active, it must first be in a dissolved state to be absorbed and reach its target site. Poor solubility can lead to erratic absorption, reduced bioavailability, and ultimately, the failure of a promising therapeutic agent.[1] Therefore, accurate determination of solubility in a suitable solvent is a cornerstone of preclinical development.[1]
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3][4][5][6][7][8] Its use is ubiquitous in the preparation of stock solutions for high-throughput screening (HTS) and various in vitro and in vivo assays.[4] Consequently, understanding the solubility of a compound like 1-Ethylindoline-6-sulfonamide in DMSO is a fundamental first step in its journey through the drug development pipeline.
Physicochemical Properties: A Tale of Solute and Solvent
A foundational understanding of the properties of both this compound and DMSO is essential for designing a robust solubility study.
This compound: A Profile
As a member of the sulfonamide class of compounds, this compound possesses a characteristic sulfonyl group attached to an amine.[9] Sulfonamides, as a group, exhibit a wide range of solubilities that can be influenced by factors such as their crystalline form (polymorphism) and the pH of the medium.[10] The indoline scaffold suggests a relatively nonpolar character, while the sulfonamide group introduces polarity and the potential for hydrogen bonding.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C10H14N2O2S | - |
| Molecular Weight | 226.3 g/mol | - |
| XLogP3 | 1.2 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
Note: These are computationally predicted values and should be confirmed experimentally.
Dimethyl Sulfoxide (DMSO): The "Universal Solvent"
DMSO's reputation as a "universal solvent" stems from its unique molecular structure, which imparts a high dielectric constant and the ability to act as both a hydrogen bond acceptor and a potent solvent for a vast array of organic molecules and even some inorganic salts.[4][6]
Table 2: Key Properties of DMSO
| Property | Value | Source |
|---|---|---|
| Molecular Formula | (CH₃)₂SO | [7] |
| Molar Mass | 78.13 g/mol | [7] |
| Appearance | Colorless liquid | [7] |
| Density | 1.1004 g/cm³ | [7] |
| Melting Point | 19 °C | [7] |
| Boiling Point | 189 °C | [7] |
| Water Solubility | Miscible |[7] |
It is crucial to use high-purity, anhydrous DMSO for solubility studies, as its hygroscopic nature can lead to the absorption of atmospheric water, potentially altering its solvent properties.[8][11]
Experimental Protocols for Solubility Determination
To provide a comprehensive understanding of the solubility of this compound in DMSO, we recommend a tiered approach, beginning with a rapid kinetic assessment followed by a more rigorous thermodynamic equilibrium method.
Kinetic Solubility Determination: A High-Throughput Approach
Kinetic solubility assays offer a rapid assessment and are particularly useful in early drug discovery for screening large numbers of compounds.[1][12] This method involves dissolving the compound in DMSO and then diluting it into an aqueous buffer to induce precipitation, which is then measured.
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader with turbidimetric or nephelometric measurement capabilities
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM). Ensure complete dissolution by vortexing. Gentle warming or sonication can be employed if necessary, but caution should be exercised to avoid compound degradation.[11]
-
Serial Dilution: Perform a serial dilution of the stock solution in 100% DMSO in a 96-well plate to create a range of concentrations.[13]
-
Aqueous Dilution: To each well containing the DMSO solution, rapidly add a larger volume of PBS (pH 7.4) to achieve the final desired concentrations. A typical final DMSO concentration in the assay should be kept low, generally below 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[13]
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard
The shake-flask method is considered the gold standard for determining thermodynamic or equilibrium solubility.[1][12][14] It measures the concentration of a saturated solution in equilibrium with the solid drug.
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
Calibrated pipettes and sterile, nuclease-free tips
-
Syringe filters (0.22 µm)
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Solvent Addition: To each vial, add a precise volume of DMSO.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[13]
-
Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of dissolved this compound using a validated HPLC method with a standard curve.[13]
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The results from the solubility studies should be presented in a clear and concise manner.
Table 3: Example Data Summary for this compound Solubility in DMSO
| Parameter | Value | Unit | Method |
|---|---|---|---|
| Kinetic Solubility | To be determined | mg/mL or mM | Nephelometry/Turbidimetry |
| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask Method with HPLC Quantification |
A definitive quantitative value for the solubility of this compound in DMSO is not publicly documented. The table above serves as a template for reporting experimentally determined values.
Best Practices and Troubleshooting
-
Purity of Materials: Ensure the use of high-purity this compound and anhydrous DMSO. Impurities can significantly affect solubility measurements.[15]
-
Temperature Control: Solubility is temperature-dependent. Maintain a constant and controlled temperature throughout the experiment.[15]
-
Equilibration Time: For thermodynamic solubility, ensure sufficient equilibration time. This can be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.
-
Avoidance of Precipitation: When preparing solutions for assays, be mindful that compounds dissolved in 100% DMSO may precipitate upon dilution into aqueous buffers.[11] Performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium can mitigate this issue.[11]
-
Handling of DMSO: DMSO is hygroscopic and can absorb water from the air.[11] Store it in tightly sealed containers and handle it in a dry environment to maintain its integrity.
Conclusion
While a specific solubility value for this compound in DMSO is not currently published, this application note provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed protocols for both kinetic and thermodynamic solubility, researchers can obtain reliable and reproducible data. This information is invaluable for guiding further studies in drug discovery and development, ensuring that this compound can be effectively utilized in a variety of experimental settings.
References
- Aure Chemical. (2026, February 6).
- Smolecule. (2026, February). Experimental Protocols for DMSO Solubility Assessment.
- Pharmaffiliates. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
- Benchchem. (2025). Trk-IN-19 Solubility in DMSO: A Technical Guide.
- Raytor. (2026, January 22).
- Universal Bio-Chemical. (2024, September 9).
- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
- Lund University Publications.
- BMG LABTECH. (2023, April 6).
- American Pharmaceutical Review. (2013, April 2).
- International Journal of Pharmaceutical and Chemical Sciences. (2012).
- Pharma Excipients. (2021, October 11). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.
- Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
- ResearchGate. (n.d.).
- Scilit. (n.d.).
- EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL.
- ResearchGate. (2025, August 10). (PDF)
- ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics.
- GitHub Pages. (n.d.).
- PubChem. (n.d.). N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- ResearchGate. (n.d.).
- PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Semantic Scholar. (2023, July 21). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity.
- Bio Basic. (n.d.). Dimethyl sulfoxide.
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 3. reachever.com [reachever.com]
- 4. antbioinc.com [antbioinc.com]
- 5. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
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- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. biobasic.com [biobasic.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
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Preparation of N-Substituted Indoline Sulfonamides: An In-Depth Technical Guide for Medicinal Chemists
Foreword: The Enduring Significance of the Indoline Sulfonamide Scaffold
The fusion of an indoline core with a sulfonamide moiety gives rise to a class of compounds with remarkable pharmacological versatility. N-substituted indoline sulfonamides have emerged as privileged scaffolds in modern drug discovery, demonstrating a broad spectrum of biological activities. These include potent and selective inhibition of crucial enzymes like carbonic anhydrases, which are implicated in cancer, and modulation of central nervous system targets such as serotonin receptors.[1][2][3] The synthetic tractability of this scaffold, allowing for systematic modification and optimization of physicochemical properties, further enhances its appeal to medicinal chemists. This guide provides a comprehensive overview of the preparation of N-substituted indoline sulfonamides, delving into the strategic considerations behind synthetic routes and offering detailed, field-proven protocols.
I. Strategic Approaches to the Synthesis of N-Substituted Indoline Sulfonamides
The construction of N-substituted indoline sulfonamides can be broadly categorized into two primary strategies: direct sulfonylation of a pre-formed indoline ring and a multi-step approach involving the synthesis of the indoline core followed by sulfonylation. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the indoline and the aromatic sulfonyl group.
A. Direct N-Sulfonylation of Indoline
This is the most straightforward and commonly employed method for the preparation of N-substituted indoline sulfonamides. The core of this transformation is the reaction of an indoline with an appropriately substituted sulfonyl chloride in the presence of a base.
Causality Behind Experimental Choices:
-
The Indoline Nucleophile: The nitrogen atom of the indoline ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The nucleophilicity of the indoline nitrogen can be influenced by substituents on the aromatic ring. Electron-donating groups enhance nucleophilicity, potentially leading to faster reaction rates, while electron-withdrawing groups can have the opposite effect.
-
The Sulfonyl Chloride Electrophile: Aryl or alkyl sulfonyl chlorides serve as the electrophilic partner in this reaction. The reactivity of the sulfonyl chloride is influenced by the electronic nature of its substituents. Electron-withdrawing groups on the aromatic ring of an arylsulfonyl chloride increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.
-
The Essential Role of the Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. Common bases include pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA). Pyridine can also act as a nucleophilic catalyst. The choice of base can impact reaction times and yields. For less reactive indolines or sulfonyl chlorides, a stronger, non-nucleophilic base like DIPEA may be preferred to minimize side reactions.
-
Solvent Selection: The choice of solvent is critical for ensuring that all reactants remain in solution. Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are frequently used due to their inert nature and ability to dissolve a wide range of organic compounds.
II. Detailed Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)indoline
This protocol provides a step-by-step method for the synthesis of a representative N-substituted indoline sulfonamide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Indoline | 98% | Sigma-Aldrich |
| Benzenesulfonyl chloride | 99% | Alfa Aesar |
| Pyridine | Anhydrous, 99.8% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| 1 M Hydrochloric acid (HCl) | ACS Reagent | VWR |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Reagent | LabChem |
| Brine (saturated NaCl solution) | ACS Reagent | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | 99.5% | EMD Millipore |
| Ethyl acetate | HPLC Grade | J.T.Baker |
| Hexanes | HPLC Grade | J.T.Baker |
Experimental Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline (1.19 g, 10.0 mmol, 1.0 equiv).
-
Dissolution: Dissolve the indoline in anhydrous dichloromethane (30 mL).
-
Addition of Base: Add anhydrous pyridine (1.21 mL, 15.0 mmol, 1.5 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is to control the initial exotherm of the reaction upon addition of the sulfonyl chloride.
-
Addition of Sulfonyl Chloride: While stirring at 0 °C, slowly add a solution of benzenesulfonyl chloride (1.94 g, 11.0 mmol, 1.1 equiv) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.
-
Work-up:
-
Quench the reaction by adding 1 M HCl (20 mL) and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acid washes remove excess pyridine, and the bicarbonate wash neutralizes any remaining acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure 1-(phenylsulfonyl)indoline as a white solid.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow
Caption: Synthetic route to 1-acylindoline-5-sulfonamides.
This multi-step approach provides the flexibility to introduce a wide variety of acyl groups at the N-1 position, allowing for extensive structure-activity relationship (SAR) studies.
IV. Characterization and Quality Control
Rigorous characterization of the synthesized N-substituted indoline sulfonamides is essential to confirm their identity, purity, and structure. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the protons on the indoline ring and the N-substituent. The disappearance of the N-H proton signal from the starting indoline is a key indicator of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity of ≥95% is generally required for biological testing. [1]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the S=O stretches of the sulfonamide group.
V. Applications in Drug Discovery and Medicinal Chemistry
N-substituted indoline sulfonamides have been investigated for a wide range of therapeutic applications, owing to their ability to interact with various biological targets.
Table 1: Selected Biological Activities of N-Substituted Indoline Sulfonamides
| Biological Target/Activity | Example Application | Key Structural Features | References |
| Carbonic Anhydrase (CA) Inhibition | Anticancer, Antiglaucoma | Unsubstituted sulfonamide group is crucial for binding to the zinc ion in the active site. | [1][4] |
| 5-HT₆ Receptor Antagonism | Cognitive Disorders, Obesity | N-arylsulfonyl group and modifications at the indole 2-position influence affinity and selectivity. | [2][3] |
| Anticancer | Various Mechanisms | Substituents on both the indoline and the N-sulfonylaryl rings are varied to optimize activity against specific cancer cell lines. | [5] |
| Antimalarial | Treatment of Malaria | Bis-indole sulfonamide structures have shown promising activity against drug-resistant strains of P. falciparum. | [5] |
| HIV-1 Inhibition | Antiviral | Sulfonamide-substituted indolylarylsulfones act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). | [6] |
The diverse biological activities of this scaffold underscore its importance in the ongoing quest for novel therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the design and preparation of new N-substituted indoline sulfonamide libraries for drug discovery programs.
VI. Conclusion and Future Perspectives
The preparation of N-substituted indoline sulfonamides is a well-established yet continually evolving area of synthetic and medicinal chemistry. The direct N-sulfonylation of indolines remains the most efficient route for many derivatives, while multi-step syntheses offer the versatility required for more complex analogs. As our understanding of the biological targets of these compounds deepens, there will be an increasing demand for innovative synthetic strategies that allow for precise control over stereochemistry and the introduction of diverse functionalities. The development of more sustainable and efficient catalytic methods for C-N bond formation will undoubtedly play a significant role in the future of this important class of molecules.
References
-
Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega. Available at: [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules. Available at: [Link]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]
-
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]
-
Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules. Available at: [Link]
-
Scheme 4. Synthesis of N-Arylsulfonamide 2-trifluoromethylindoline. a a... ResearchGate. Available at: [Link]
-
Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Molecules. Available at: [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]
-
Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
An Efficient Protocol for the Synthesis of N-Alkyl- and N-Arylimides Using the Lewis Acidic Ionic Liquid Choline Chloride·2ZnCl2. ResearchGate. Available at: [Link]
-
Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Journal of the Iranian Chemical Society. Available at: [Link]
Sources
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- 3. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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Introduction: The Strategic Importance of N-Ethylindoline-5-sulfonyl Chloride
An In-Depth Guide to the Chlorosulfonation of N-Ethylindoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the sulfonamide functional group holds a position of exceptional importance. Its prevalence in a wide array of therapeutic agents is a testament to its utility as a bioisostere for other functional groups and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] N-Ethylindoline-5-sulfonyl chloride is a key heterocyclic intermediate, providing a direct pathway to a diverse range of N-ethylindoline-5-sulfonamide derivatives. These derivatives are explored for their potential as potent biological agents, including in areas such as oncology.[2]
The introduction of the sulfonyl chloride moiety onto the N-ethylindoline scaffold is most commonly achieved through electrophilic aromatic substitution (EAS), a cornerstone reaction in organic synthesis.[3][4] This guide provides a detailed examination of the reaction conditions for the chlorosulfonation of N-ethylindoline, blending mechanistic theory with a practical, field-proven laboratory protocol.
Mechanistic Insights: The "Why" Behind the Protocol
The chlorosulfonation of N-ethylindoline is a classic electrophilic aromatic substitution reaction. Understanding the underlying mechanism is critical for controlling the reaction and optimizing the outcome.
1. Generation of the Electrophile: The primary reagent, chlorosulfonic acid (ClSO₃H), is a potent electrophile source.[3] In the reaction medium, it can self-ionize or react with other species to generate the active electrophilic agent. While the intact chlorosulfonic acid molecule can act as the electrophile under mild conditions, it is believed that at higher temperatures, sulfur trioxide (SO₃), formed from the decomposition of chlorosulfonic acid, may play a significant role.[5]
2. The Electrophilic Attack: The indoline ring system is electron-rich, making it susceptible to electrophilic attack. The nitrogen atom, being an activating group, directs incoming electrophiles to the ortho and para positions of the aromatic ring. In the case of N-ethylindoline, the position para to the nitrogen (C5) is the most electronically activated and sterically accessible site. The ortho position (C7) is significantly more hindered. Therefore, the reaction overwhelmingly favors the formation of N-ethylindoline-5-sulfonyl chloride.
3. Potential Side Reactions: Control of the reaction conditions is paramount to minimize the formation of byproducts.
-
Sulfone Formation: At elevated temperatures, the newly formed sulfonyl chloride can act as an electrophile itself, reacting with another molecule of N-ethylindoline to form a diaryl sulfone byproduct.[3]
-
Hydrolysis: Sulfonyl chlorides are reactive and can be hydrolyzed back to the corresponding sulfonic acid in the presence of water, especially at elevated temperatures.[6] This is why the workup procedure is performed at low temperatures.
-
Polysubstitution: If the reaction conditions are too harsh (e.g., very high temperatures or prolonged reaction times), a second chlorosulfonation may occur, although this is generally less favorable after the introduction of the first electron-withdrawing sulfonyl chloride group.
Experimental Workflow for Chlorosulfonation
The following diagram outlines the key stages of the synthesis, from initial setup to the isolation of the final product.
Caption: Workflow for the synthesis of N-ethylindoline-5-sulfonyl chloride.
Detailed Laboratory Protocol
Safety Precautions: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This entire procedure must be conducted in a certified fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.
Materials:
-
N-Ethylindoline
-
Chlorosulfonic acid (ClSO₃H), freshly distilled is preferred[7]
-
Crushed ice
-
Deionized water
-
Dichloromethane or Chloroform (for TLC)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Dropping funnel or powder funnel
-
Ice-water bath
-
Thermometer
-
Gas outlet to vent HCl gas[3]
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice-water bath. Carefully charge the flask with chlorosulfonic acid (e.g., 5 molar equivalents relative to the substrate). Begin stirring and allow the acid to cool to 0-5 °C.[3][7]
-
Substrate Addition: Add N-ethylindoline (1.0 molar equivalent) to the cooled, stirring chlorosulfonic acid in small portions over 15-20 minutes.[8] Use a powder funnel for solid substrates or a dropping funnel for liquids. The addition is highly exothermic; maintain the internal temperature below 20 °C.[3] Significant evolution of HCl gas will occur.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. To ensure the reaction goes to completion, the mixture can then be heated in an oil bath to 60-80 °C for an additional 1-2 hours.[7][9] The completion of the reaction can be monitored by observing the cessation of HCl evolution or by thin-layer chromatography (TLC).[3][7]
-
Workup - Quenching: After the reaction is complete, cool the syrupy mixture back to room temperature. In a separate large beaker (e.g., 1 L), prepare a slurry of crushed ice and water. With vigorous stirring, pour the reaction mixture slowly and carefully onto the crushed ice.[3][7][10] This step is highly exothermic and should be performed with caution. A solid precipitate of the sulfonyl chloride should form.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7] Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes any residual chlorosulfonic or sulfuric acid.
-
Drying: Press the crude product as dry as possible on the filter. Transfer the solid to a watch glass or drying dish and dry under vacuum to a constant weight. The crude N-ethylindoline-5-sulfonyl chloride is often of sufficient purity for subsequent reactions, such as sulfonamide formation.[7]
Optimizing Reaction Conditions
The following table summarizes the key reaction parameters and their influence on the reaction outcome. This serves as a guide for troubleshooting and optimization.
| Parameter | Recommended Range | Impact on Yield & Purity | Rationale & Expert Insights |
| Molar Ratio (ClSO₃H : Substrate) | 3:1 to 10:1 | Higher Ratio: Generally improves yield by ensuring complete conversion and serving as a solvent.[9] | An excess of chlorosulfonic acid drives the equilibrium towards the product. Using it as a solvent avoids the need for co-solvents which may be reactive. |
| Initial Addition Temperature | 0 - 20 °C | Too High: Can lead to degradation of the starting material and increased side reactions. | Controls the initial exothermic acid-base reaction between the amine and the strong acid.[3] |
| Reaction Temperature | Room Temp to 120 °C | Higher Temp: Increases reaction rate but also promotes sulfone formation and potential decomposition.[3][11] | The optimal temperature is a balance. For many activated systems, 60-80 °C is sufficient to achieve full conversion in a reasonable time. |
| Reaction Time | 1 - 6 hours | Too Long: Can lead to byproduct formation, especially at elevated temperatures. | Reaction progress should be monitored (e.g., by TLC) to determine the optimal time and avoid unnecessary heating.[3] |
| Workup (Quenching) | Pour onto excess ice | Critical for Purity: Quenching at low temperature minimizes hydrolysis of the sulfonyl chloride product.[6] | The product is typically a solid that is insoluble in the cold acidic aqueous mixture, allowing for easy isolation by filtration. |
References
- An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. Benchchem.
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC.
- REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. (1991).
- Process for the preparation of aromatic sulfonyl chlorides. Google Patents.
- Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives. Benchchem.
- Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. GlobalSpec.
- Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. MedChemComm (RSC Publishing).
- Process for the preparation of disulfamylanilines. Google Patents.
- Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure.
- How to carry out a sulfonation reaction?. ResearchGate.
- The Sulfonic Acid Group and Its Derivatives. Chemistry LibreTexts.
- Chlorosulfonic Acid - A Versatile Reagent. (Book).
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- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Indoline Sulfonamides
Abstract
This comprehensive guide details robust methodologies for the purification of indoline sulfonamides using High-Performance Liquid Chromatography (HPLC). Indoline sulfonamides are a significant class of heterocyclic compounds in drug discovery, necessitating high purity for accurate pharmacological assessment. This document provides a foundational understanding, strategic protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals engaged in the synthesis and purification of these molecules. We will cover analytical method development, seamless scaling to preparative purification, and essential post-purification processing.
Introduction: The Importance of Purifying Indoline Sulfonamides
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the purification of these compounds due to its high resolving power and compatibility with a broad range of molecular polarities.[2][3] This guide focuses on RP-HPLC, explaining the causal relationships between chromatographic parameters and separation outcomes to empower scientists to develop efficient and effective purification strategies.
Foundational Principles: Why Experimental Choices Matter
The chemical nature of indoline sulfonamides dictates the optimal HPLC purification strategy. These molecules typically possess:
-
A hydrophobic indoline core.
-
A polar and acidic sulfonamide group (-SO₂NH-).
-
Potentially a basic nitrogen within the indoline ring or other substituents.
This amphipathic and ionizable nature makes mobile phase pH a critical parameter for achieving successful separation.[4][5][6]
Causality in Method Development:
-
Stationary Phase Selection: A non-polar stationary phase, such as C18 or C8, is the standard choice for retaining the hydrophobic indoline core through hydrophobic interactions.[3][7][8] C18 columns offer greater hydrophobicity and retention, which is often beneficial for separating closely related impurities.
-
Mobile Phase pH Control: The ionization state of both the acidic sulfonamide and any basic functional groups dramatically affects retention time and peak shape.[6][9]
-
At low pH (2-4) , basic nitrogens are protonated (R-NH₃⁺), making the molecule more polar and eluting earlier. The acidic sulfonamide is protonated and neutral, maximizing its interaction with the stationary phase. This condition also suppresses the ionization of residual silanols on the silica-based column packing, which is crucial for minimizing peak tailing of basic compounds.[10][11]
-
At neutral or high pH , the sulfonamide group can become deprotonated (-SO₂N⁻), increasing polarity and reducing retention.
-
-
Mobile Phase Additives: Additives like trifluoroacetic acid (TFA) or formic acid (FA) are commonly used to control pH and improve peak shape.[10][12][13]
-
TFA (0.05-0.1%) acts as an ion-pairing agent. The trifluoroacetate anion pairs with protonated basic analytes, neutralizing the charge and increasing retention.[12][13] It is also a strong acid, reliably maintaining a low pH (~2) for reproducible chromatography.[10] However, TFA can suppress ionization in mass spectrometry (MS) and is difficult to remove from the final product.[12]
-
Formic Acid (0.1%) is a weaker acid, providing a pH of ~2.7. It is MS-friendly and more easily removed during post-purification workup, making it a preferred choice when MS compatibility is required.
-
Strategic Workflow for Purification
A systematic approach, beginning at the analytical scale, is the most efficient path to successful preparative purification.[14][15] This strategy conserves valuable sample and solvent while providing critical data to inform the scale-up process.
Caption: Logic diagram for analytical method development.
Protocol 2: Preparative HPLC Purification
Objective: To scale the optimized analytical method to isolate the target compound with >95% purity.
Principle of Scale-Up: The key to successful scaling is to maintain the same linear velocity of the mobile phase across columns of different diameters. This is achieved by adjusting the flow rate proportionally to the cross-sectional area of the column. [14] Scale-Up Calculation:
New Flow Rate = (Analytical Flow Rate) x [(Preparative Column Radius)² / (Analytical Column Radius)²]
Example: Scaling from a 4.6 mm ID analytical column (radius = 2.3 mm) at 1 mL/min to a 21.2 mm ID preparative column (radius = 10.6 mm): New Flow Rate = 1.0 mL/min x [(10.6)² / (2.3)²] ≈ 21.2 mL/min
Materials:
-
HPLC System: Preparative HPLC with a high-flow pump, fraction collector, and UV-Vis detector.
-
Column: C18, 21.2 x 150 mm, 5 µm particle size (same chemistry and length as analytical column). [14][15]* Mobile Phases: As optimized in Protocol 1, prepared in larger volumes.
Method:
-
System Preparation: Flush the system thoroughly with the mobile phase. [16]2. Calculate Parameters:
-
Calculate the new preparative flow rate based on your column dimensions.
-
Keep the gradient time segments the same as the analytical method.
-
Calculate the maximum injection load. Start with a small test injection (e.g., 10-20 mg) and increase until resolution begins to degrade.
-
-
Sample Preparation: Dissolve the crude compound in the minimum amount of diluent necessary to achieve complete solubilization. [17]A high concentration is desirable to minimize injection volume. Filter the solution.
-
Purification Run:
-
Inject the concentrated sample onto the preparative column.
-
Run the scaled-up gradient method.
-
Monitor the UV trace and collect fractions based on peak elution. Set the fraction collector to trigger collection above a certain absorbance threshold and to cut fractions in the valleys between peaks.
-
-
Fraction Analysis: Analyze a small aliquot of each collected fraction (and pooled fractions) using the analytical HPLC method (Protocol 1) to confirm the purity and identity of the target compound.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >95%).
Protocol 3: Post-Purification Processing
Objective: To isolate the pure compound from the collected HPLC fractions.
Method:
-
Solvent Removal:
-
The primary method is rotary evaporation to remove the bulk of the organic solvent (acetonitrile).
-
If the compound is stable and non-volatile, this can be followed by lyophilization (freeze-drying) to remove the remaining water and any volatile additives like formic acid or TFA. This typically yields a fluffy, solid powder.
-
-
Alternative Methods: For compounds that may be unstable to lyophilization, liquid-liquid extraction (LLE) can be used. Dilute the aqueous fraction with water, adjust the pH to ensure the compound is neutral, and extract with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over sodium sulfate, filter, and evaporate to yield the final product.
-
Final Quality Control: Obtain the final mass and calculate the recovery yield. Perform final QC analysis (e.g., HPLC, LC-MS, NMR) to confirm purity and structural integrity.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blocked column inlet frit. 2. Particulate matter from sample. 3. Mobile phase precipitation (if using buffers). | 1. Reverse-flush the column with a strong solvent. [18] 2. Always filter samples before injection. [17] 3. Ensure buffer salts are soluble in the highest organic percentage of the gradient. [16][19] |
| Peak Tailing | 1. Secondary interactions with column silanols. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Use an acidic modifier (e.g., 0.1% TFA) to suppress silanol activity. [10][12][13] 2. Reduce the injection mass/volume. [20] 3. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. [21] |
| Split or Broad Peaks | 1. Clogged inlet frit or void in the column. 2. Sample solvent is too strong. 3. Partial sample precipitation on injection. | 1. Replace the column. Use a guard column for protection. [3] 2. Re-dissolve sample in a weaker solvent. [20] 3. Decrease sample concentration or use a more compatible injection solvent. [17] |
| Low Recovery | 1. Compound precipitation during solvent removal. 2. Irreversible adsorption to the column. 3. Degradation of the compound in acidic mobile phase. | 1. Monitor for precipitation; if it occurs, try a different workup (e.g., LLE). 2. Flush the column with a very strong solvent (e.g., isopropanol). 3. Use a less harsh modifier (e.g., formic acid) or consider a different pH if the compound is stable. |
| Table 2: Common HPLC Purification Problems and Solutions. |
References
-
Title: Why is trifluoroacetic acid (TFA) used in c-18 column? Source: ResearchGate URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]
-
Title: Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract Source: Waters Corporation URL: [Link]
-
Title: Analytical to Preparative HPLC Method Transfer Source: Ingenieria Analitica Sl URL: [Link]
-
Title: Expert Guide to Troubleshooting Common HPLC Issues Source: AELAB URL: [Link]
-
Title: the role of TFA on Reverse phase chromatography? Source: Chromatography Forum URL: [Link]
-
Title: Preparative HPLC Troubleshooting Guide Source: Agilent URL: [Link]
-
Title: HPLC Troubleshooting: Solutions for Common Problems Source: Phenomenex URL: [Link]
-
Title: METHOD DEVELOPMENT AND MODEST VALIDATION OF SULFADIAZINE BY REVERSE PHASE HPLC Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
-
Title: Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD Source: PMC (PubMed Central) URL: [Link]
-
Title: HPLC Column Selection Source: LCGC International URL: [Link]
-
Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: Exploring the Role of pH in HPLC Separation Source: Moravek URL: [Link]
-
Title: Key Considerations For Sample Preparation in HPLC Source: alwsci URL: [Link]
-
Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]
-
Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
-
Title: Sample Preparation – HPLC Source: Polymer Chemistry Characterization Lab URL: [Link]
-
Title: Control pH During Method Development for Better Chromatography Source: Agilent URL: [Link]
-
Title: Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage Source: Welch Materials URL: [Link]
-
Title: HPLC Column Selection Guide Source: Linklab URL: [Link]
-
Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance Source: PMC (PubMed Central) URL: [Link]
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- 3. glsciencesinc.com [glsciencesinc.com]
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- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 14. waters.com [waters.com]
- 15. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 18. aelabgroup.com [aelabgroup.com]
- 19. welch-us.com [welch-us.com]
- 20. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 21. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Using 1-Ethylindoline-6-sulfonamide as a zinc-binding group
Executive Summary
This guide details the utility, synthesis, and validation of 1-Ethylindoline-6-sulfonamide as a Zinc-Binding Group (ZBG) for metalloenzyme inhibitors. While primary benzenesulfonamides are ubiquitous ZBGs (e.g., in Acetazolamide), they often suffer from promiscuity and high entropic penalties upon binding. The indoline-6-sulfonamide scaffold offers a conformationally restricted alternative that pre-organizes the sulfonamide moiety for zinc coordination while projecting the N1-substituent (ethyl group) into hydrophobic sub-pockets, enhancing isoform selectivity.
This note focuses on two primary applications:
-
Carbonic Anhydrase (CA) Inhibition: Targeting glaucoma and hypoxic tumors.
-
Bacterial DapE Inhibition: A novel antibiotic target requiring di-zinc coordination.
Scientific Rationale: The "Why" Behind the Scaffold
The Zinc-Binding Mechanism
The primary sulfonamide group (
-
Coordination: The nitrogen coordinates directly to the
ion, displacing the catalytic water/hydroxide molecule. -
Stabilization: One sulfonamide oxygen accepts a hydrogen bond from the backbone NH of a key residue (e.g., Thr199 in hCA II), locking the inhibitor in a tetrahedral geometry that mimics the transition state of the hydrolytic reaction.
The Indoline Advantage (Entropic & Steric)
Unlike flexible benzenesulfonamides, the indoline core is partially saturated and bicyclic.
-
Conformational Restriction: The fused 5-membered nitrogen ring restricts the rotation of the C-S bond relative to the aromatic system. This "pre-organization" reduces the entropic cost of binding (
), theoretically improving affinity ( ). -
The "Tail" Approach: The N1-ethyl group is not merely a blocker; it acts as a "tail" that reaches into the hydrophobic pocket (active site entrance). In hCA IX (cancer target), this region is more hydrophobic than in the cytosolic hCA I/II, allowing the 1-ethyl derivative to gain selectivity over off-target isoforms.
Chemical Synthesis Protocol
Challenge: Direct chlorosulfonylation of 1-ethylindoline typically yields the 5-isomer (para to the activating nitrogen). Solution: A "Block-and-Direct" strategy using bromine at the C5 position to force sulfonation to the C6 position, followed by optional debromination.
Step-by-Step Methodology
Reagents: 1-Ethylindoline, N-Bromosuccinimide (NBS), Chlorosulfonic acid (
-
Bromination (Blocking C5):
-
Dissolve 1-ethylindoline (1.0 eq) in DMF at 0°C.
-
Add NBS (1.05 eq) portion-wise. Stir for 2h.
-
Checkpoint: TLC should show a less polar spot. confirm 5-bromo-1-ethylindoline by NMR (para-coupling pattern absent).
-
-
Chlorosulfonylation (Targeting C6):
-
Add 5-bromo-1-ethylindoline (1.0 eq) dropwise to neat chlorosulfonylation acid (5.0 eq) at 0°C.
-
Heat to 60°C for 2h. The steric bulk of Br at C5 and the N-ethyl group directs the electrophile to C6 .
-
Quench onto ice carefully. Extract the sulfonyl chloride precipitate.
-
-
Amination (Forming the ZBG):
-
Dissolve the crude sulfonyl chloride in THF.
-
Add concentrated aqueous
(10 eq) at 0°C. Stir 1h. -
Result:5-bromo-1-ethylindoline-6-sulfonamide .
-
-
Debromination (Optional - if 5-H is required):
-
Hydrogenate (50 psi
) using 10% Pd/C in MeOH with to remove the bromine. -
Final Product:This compound .
-
Visual Synthesis Workflow
Figure 1: Regioselective synthesis pathway utilizing a bromine blocking strategy to access the C6-sulfonamide.
Validation Protocol: Carbonic Anhydrase Esterase Assay
This colorimetric assay validates the ZBG's ability to inhibit CA activity.
Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,
Materials
-
Enzyme: Recombinant hCA II (Sigma or expressed).
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM in DMSO.
-
Buffer: 50 mM Tris-SO4, pH 7.6.
-
Control: Acetazolamide (Standard ZBG).
Protocol Steps
-
Preparation: Dilute this compound in DMSO (Series: 0.1 nM to 10 µM).
-
Incubation:
-
In a 96-well plate, add 80 µL Buffer.
-
Add 10 µL Enzyme solution (final conc 100 nM).
-
Add 10 µL Inhibitor solution.
-
Critical Step: Incubate for 15 mins at 25°C to allow the ZBG to coordinate the Zinc ion (Pre-incubation is vital for slow-binding sulfonamides).
-
-
Reaction Start: Add 100 µL Substrate solution (final conc 1 mM).
-
Measurement: Monitor Absorbance at 400 nm every 30 seconds for 10 minutes (Kinetic Mode).
-
Analysis: Calculate
(slope). Plot % Inhibition vs. Log[Inhibitor] to determine .
Self-Validation Check:
-
If Acetazolamide
is not between 10–20 nM, the enzyme is degraded or buffer pH is incorrect. -
If the 1-Ethylindoline compound precipitates (turbidity), the data is invalid.
Structural Biology: Zinc Coordination Mode
Understanding the binding mode is essential for lead optimization.
Predicted Binding Mode (hCA II)
-
Zn-N Distance: 2.0 – 2.2 Å.
-
H-Bond: Sulfonamide NH ... Thr199 (
). -
Hydrophobic Contact: The 1-Ethyl group interacts with Phe131 and Leu198 , stabilizing the complex.
Mechanism Diagram
Figure 2: Interaction map showing the coordination of the ZBG and the hydrophobic anchoring of the ethyl-indoline tail.
Comparative Data: Indoline vs. Benzene Sulfonamides
The following table summarizes the theoretical advantages based on Structure-Activity Relationship (SAR) data from analogous DapE and CA inhibitors.
| Feature | Benzenesulfonamide (Standard) | This compound (Optimized) | Impact |
| Geometry | Planar, flexible rotation | Bicyclic, constrained | Lower entropic penalty upon binding. |
| Lipophilicity (cLogP) | ~0.8 (low) | ~2.1 (moderate) | Improved membrane permeability for cellular assays. |
| Selectivity | Low (binds all CA isoforms) | Moderate/High | Ethyl group clashes with smaller active sites (e.g., hCA I) but fits hCA IX. |
| Regiochemistry | Simple para-substitution | Requires 5-Br blocking | Synthesis is harder, but yields a unique IP space. |
References
-
Reidl, C. T., et al. (2020). "Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE." Antibiotics, 9(9), 595.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.
-
Nocentini, A., & Supuran, C. T. (2018). "Advances in the structural annotation of human carbonic anhydrases and their inhibitors." Expert Opinion on Drug Discovery, 13(11), 1003–1013.
-
Borror, A. L., et al. (1988). "Regioselectivity of the chlorosulfonation of N-acetylindoline." Journal of Organic Chemistry, 53(9), 2047-2052.
Synthesis of Bcl-2 inhibitors using sulfonamide intermediates
Application Notes & Protocols
Topic: Strategic Synthesis of Clinical-Grade Bcl-2 Inhibitors via Sulfonamide Intermediates
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of numerous hematologic malignancies, contributing to cancer cell survival and resistance to therapy.[1][2] The development of selective Bcl-2 inhibitors, such as the FDA-approved drug Venetoclax (ABT-199), has revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL).[3][4] A critical chemical feature of Venetoclax and its analogs is the acylsulfonamide moiety, which serves not only as a crucial linker but also fine-tunes the compound's pharmacological properties.[5][6] This guide provides an in-depth, experience-driven narrative on the synthesis of potent Bcl-2 inhibitors, focusing on the strategic construction and utilization of key sulfonamide intermediates. We will detail robust, scalable synthetic protocols, analytical validation techniques, and biological evaluation methods, offering a comprehensive roadmap from chemical design to functional validation.
The Central Role of Bcl-2 in Apoptosis Regulation
Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis.[1] The intrinsic apoptotic pathway is governed by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (such as Bax, Bak, and BH3-only proteins).[7][8] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane (MOMP).[2][8] Upon receiving apoptotic stimuli, BH3-only proteins are activated and bind to the anti-apoptotic Bcl-2 members, liberating Bax and Bak.[2][3] This allows Bax/Bak to oligomerize, form pores in the mitochondrial membrane, and release cytochrome c, which ultimately triggers a caspase cascade leading to cell death.[3][9]
In many cancers, overexpression of Bcl-2 creates an imbalance, excessively sequestering pro-apoptotic proteins and rendering the cells resistant to apoptosis.[10][11] Bcl-2 inhibitors, often termed "BH3 mimetics," are designed to bind to the hydrophobic groove of Bcl-2, mimicking the action of BH3-only proteins.[3][12] This disrupts the Bcl-2/pro-apoptotic protein interaction, restoring the cell's natural ability to undergo apoptosis.[10][12]
The Sulfonamide Moiety: A Privileged Scaffold in Bcl-2 Inhibitor Design
The N-acylsulfonamide group is a cornerstone of many modern Bcl-2 inhibitors, including Navitoclax and Venetoclax.[6][13] Its prominence stems from several key functions:
-
Bioisostere of Carboxylic Acid: The sulfonamide NH is acidic, allowing it to act as a bioisostere for a carboxylic acid, forming critical hydrogen bond interactions within the Bcl-2 binding pocket.[5]
-
Modulation of Physicochemical Properties: The acidity, and therefore the binding affinity and pharmacokinetic properties, can be finely tuned by altering the electronic nature of the aromatic ring to which the sulfonamide is attached.[6][14] Electron-withdrawing groups increase acidity, which can impact potency, solubility, and metabolic clearance.[6][15]
-
Synthetic Handle: The sulfonamide provides a robust and reliable chemical handle for coupling key fragments of the inhibitor during synthesis.
The development of Venetoclax involved significant medicinal chemistry efforts to optimize the acylsulfonamide linker to achieve high selectivity for Bcl-2 over Bcl-xL, thereby mitigating the dose-limiting thrombocytopenia seen with earlier dual inhibitors like Navitoclax.[16][17]
General Synthetic Strategy for Venetoclax
The synthesis of Venetoclax is a multi-step process that can be conceptually broken down into the assembly of three key fragments, followed by their sequential coupling. This convergent approach is often favored in process chemistry for its efficiency and flexibility.[16][18]
Sources
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL2 Inhibitors: What’s the Latest Research? - Dana-Farber [physicianresources.dana-farber.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bcl-2 family: structures, interactions and targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein-Protein Interactions - OAK Open Access Archive [oak.novartis.com]
- 16. researchgate.net [researchgate.net]
- 17. Navitoclax - Wikipedia [en.wikipedia.org]
- 18. ABT-199 synthesis - chemicalbook [chemicalbook.com]
Ninhydrin-based DapE assay protocols for indoline derivatives
Topic: High-Throughput Screening of Indoline Derivatives Using a Ninhydrin-Based DapE Assay
Audience: Researchers, scientists, and drug development professionals in the fields of antibacterial discovery, enzymology, and medicinal chemistry.
Introduction: The Imperative for Novel Antibiotics and the DapE Target
The escalating crisis of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms ofaction. The dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) has emerged as a promising and underexplored bacterial enzyme target[1]. DapE is a crucial metalloenzyme in the lysine biosynthetic pathway of most bacteria, a pathway essential for building the peptidoglycan cell wall and for protein synthesis[2][3]. Crucially, this pathway is absent in humans, suggesting that DapE inhibitors could offer selective toxicity against bacteria with a reduced potential for mechanism-based side effects in the host[1][2].
Indoline-based compounds are recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of biologically active molecules[1][4]. The successful identification of indoline sulfonamides as potent DapE inhibitors has validated this scaffold as a promising starting point for novel antibiotic development[1][5]. To facilitate the screening and optimization of such compounds, a robust and reliable assay is paramount.
This application note provides a detailed protocol and the underlying scientific principles for a ninhydrin-based spectrophotometric assay tailored for the evaluation of indoline derivatives as DapE inhibitors. This method overcomes significant limitations of traditional UV-based assays, which are often confounded by the inherent UV absorbance of aromatic compounds like indolines[6].
Principle of the Assay
The assay is a two-stage process that couples the enzymatic activity of DapE with a classic colorimetric reaction.
-
Enzymatic Reaction: The DapE enzyme catalyzes the hydrolysis of a synthetic substrate, N⁶-methyl-N²-succinyl-L,L-diaminopimelic acid (N⁶-methyl-L,L-SDAP)[7][8]. The native substrate, L,L-SDAP, would produce L,L-DAP, which has two primary amines. The strategic N⁶-methylation of the substrate ensures that the enzymatic cleavage of the N²-succinyl group yields a product with only one free primary amine, enabling selective and stoichiometric detection[6][7].
-
Ninhydrin Detection: The primary amine product of the enzymatic reaction is quantified using ninhydrin. In a heated, buffered environment, ninhydrin, a potent oxidizing agent, reacts with the primary amine. This multi-step reaction involves oxidative deamination and condensation, ultimately forming a deep purple-colored product known as Ruhemann's purple[9][10][11]. The intensity of this color, measured spectrophotometrically at approximately 570 nm, is directly proportional to the amount of product formed and, therefore, to the activity of the DapE enzyme[11][12]. The presence of an inhibitor, such as an indoline derivative, will reduce the rate of product formation, leading to a decrease in the final absorbance.
Caption: Workflow of the DapE enzymatic reaction and subsequent ninhydrin detection.
Materials and Reagents
-
Enzyme: Purified DapE from Haemophilus influenzae (HiDapE) or Acinetobacter baumannii (AbDapE). Store at -80°C in appropriate buffer.
-
Substrate: N⁶-methyl-L,L-SDAP[2][7]. Prepare a stock solution in water and store at -20°C.
-
Assay Buffer: 50 mM HEPES, pH 7.5[13].
-
Inhibitors: Indoline derivatives dissolved in 100% DMSO to create high-concentration stock solutions.
-
Ninhydrin Reagent: Prepare fresh before each experiment. A common formulation involves dissolving ninhydrin (e.g., 0.2 g) and hydrindantin dihydrate (e.g., 0.03 g) in a solvent like 2-methoxyethanol (7.5 mL), then adding a sodium acetate buffer (pH 5.2, 2.5 mL) just before use[14].
-
Quenching/Dilution Solvent: 2-propanol/water (50/50, v/v) or ethanol (50% v/v)[14][15].
-
Equipment: 96-well microplates, multichannel pipettes, incubator (30°C), heating block or water bath (95-100°C), and a microplate spectrophotometer.
Detailed Experimental Protocols
Part 1: Assay Validation and Standardization
Before screening compounds, it is critical to determine the optimal assay conditions. This includes enzyme concentration and reaction time.
-
Enzyme Titration: Determine the concentration of DapE that results in a linear reaction rate for a set period (e.g., 10-20 minutes) and produces a robust signal within the spectrophotometer's linear range.
-
Time Course: Using the optimal enzyme concentration, run the reaction for various time points to confirm linearity. The screening assay should be conducted within this linear range.
Part 2: Protocol for Screening Indoline Derivatives
This protocol is designed for a 96-well plate format. All reactions should be performed in triplicate.
Caption: Step-by-step experimental workflow for the DapE inhibition assay.
Step-by-Step Method:
-
Plate Setup:
-
To appropriate wells of a 96-well plate, add 1-2 µL of the indoline derivative stock solution in DMSO.
-
For Positive Controls (100% enzyme activity), add 1-2 µL of 100% DMSO.
-
For Negative Controls (0% enzyme activity), add 1-2 µL of 100% DMSO.
-
-
Enzyme Addition:
-
Prepare a working solution of DapE enzyme in assay buffer.
-
Add the enzyme solution to all wells except the Negative Control wells. To the Negative Control wells, add an equal volume of assay buffer without the enzyme. The final enzyme concentration should be in the low nanomolar range (e.g., 8 nM)[13].
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 30°C for 10 minutes. This step allows the potential inhibitors to bind to the enzyme before the substrate is introduced[13].
-
-
Reaction Initiation:
-
Prepare a working solution of the N⁶-methyl-L,L-SDAP substrate in assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-20 minutes) that falls within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by heating the plate at 100°C for 1 minute[13]. This denatures the enzyme.
-
Cool the plate to room temperature.
-
-
Color Development:
-
Final Step & Measurement:
-
Cool the plate to room temperature.
-
Add the dilution solvent to each well to ensure the final color is within the linear range of the spectrophotometer.
-
Measure the absorbance at 570 nm.
-
Data Analysis and Interpretation
-
Correction for Blank: Subtract the average absorbance of the Negative Control wells from all other absorbance readings.
-
Calculation of Percent Inhibition: Use the following formula to determine the inhibitory activity of each indoline derivative at a given concentration: % Inhibition = [1 - (Abs_inhibitor / Abs_positive_control)] * 100 Where:
-
Abs_inhibitor is the absorbance of the well containing the test compound.
-
Abs_positive_control is the average absorbance of the wells with DMSO (no inhibitor).
-
-
IC₅₀ Determination: To determine the potency of the inhibitors, perform the assay with a serial dilution of the indoline compounds. Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%[5].
| Parameter | Recommended Value/Range | Rationale & Citation |
| Enzyme | DapE (H. influenzae or A. baumannii) | H. influenzae is a well-characterized model; A. baumannii is a high-priority ESKAPE pathogen.[2][13] |
| Substrate | N⁶-methyl-L,L-SDAP | Modified substrate allows for selective detection of the primary amine product with ninhydrin.[6][7] |
| Assay Buffer | 50 mM HEPES, pH 7.5 | Provides a stable pH environment for optimal enzyme activity.[13] |
| Enzyme Conc. | ~8 nM (Final) | This concentration should be optimized to ensure the reaction rate is linear over the assay time.[13] |
| Substrate Conc. | ~2 mM (Final) | Should be near the Kₘ value to ensure sensitivity to competitive inhibitors.[13] |
| DMSO Conc. | < 5% (Final) | High concentrations of DMSO can inhibit enzyme activity.[2] |
| Incubation Temp. | 30°C (Enzymatic) / 95-100°C (Ninhydrin) | Optimal temperature for enzyme activity followed by high heat for the colorimetric reaction.[13][14] |
| Incubation Time | 10-20 min (Enzymatic) / 15-25 min (Ninhydrin) | Time should be within the linear range of the reaction for accurate inhibitor assessment.[13][14] |
| Detection λ | 570 nm | Wavelength of maximum absorbance for the Ruhemann's purple product.[9][13] |
Troubleshooting and Causality
-
High Background Signal: This may be caused by contamination of reagents with primary amines. Ensure high-purity water and reagents are used. Prepare ninhydrin solution fresh.
-
Low Signal-to-Noise Ratio: This could result from insufficient enzyme activity or reaction time. Re-validate the enzyme concentration and extend the incubation time (while ensuring linearity).
-
Compound Interference: Although this assay avoids issues with UV absorbance, some compounds may still interfere by reacting with ninhydrin or quenching the color. To test for this, add the compound to a well containing a known amount of the reaction product (N⁶-methyl-L,L-DAP) before the ninhydrin step. A change in absorbance compared to the product-only control indicates interference[18].
-
Irreproducible Results: This often points to issues with pipetting accuracy, temperature fluctuations, or reagent instability. Ensure all reagents are fully thawed and mixed, and use calibrated pipettes.
Conclusion
The ninhydrin-based DapE assay is a simple, robust, and cost-effective method for high-throughput screening and characterization of potential inhibitors, particularly UV-absorbing scaffolds like indoline derivatives[1][7]. By understanding the causality behind each step—from the use of a modified substrate to the specific conditions of the ninhydrin reaction—researchers can generate reliable and reproducible data. This assay is a critical tool in the medicinal chemistry workflow, enabling the rapid identification and optimization of novel DapE inhibitors in the urgent quest for new antibiotics.
References
-
Gill, C. J., et al. (2020). "Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE." Molecules. Available at: [Link]
-
Dahal, P. (2022). "Ninhydrin Test- Definition, Principle, Procedure, Result, Uses." Microbe Notes. Available at: [Link]
-
Conti, S., et al. (2022). "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization." Journal of Medicinal Chemistry. Available at: [Link]
-
Bhattacharjee, A., & Meitei, O. N. (2016). "The structural and energetic aspects of substrate binding and the mechanism of action of the DapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE) investigated using a hybrid QM/MM method." Physical Chemistry Chemical Physics. Available at: [Link]
-
Heath, T. K., et al. (2018). "Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target." PLoS One. Available at: [Link]
-
Williams, K. P., & Scott, J. E. (2009). "Enzyme assay design for high-throughput screening." Methods in Molecular Biology. Available at: [Link]
-
Beulke, M., et al. (2019). "Evaluation of DapE Inhibitors Utilizing the DapE Ninhydrin and Thermal Shift Assays Toward the Discovery of Novel Antibiotics." Loyola eCommons. Available at: [Link]
-
Habeeb Mohammad, T. S., et al. (2024). "Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii." ACS Omega. Available at: [Link]
-
Mahapatra, S., & Ghosh, I. (2017). "Active Site Dynamics in Substrate Hydrolysis Catalyzed by DapE Enzyme and Its Mutants from Hybrid QM/MM-Molecular Dynamics Simulation." The Journal of Physical Chemistry B. Available at: [Link]
-
Nocek, B., et al. (2003). "Substrate Specificity, Metal Binding Properties, and Spectroscopic Characterization of the DapE-Encoded N-Succinyl-l,l-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae." Biochemistry. Available at: [Link]
-
American Chemical Society. (2022). "Novel antibiotic discovery by employing the DapE ninhydrin-based assay to evaluate DapE inhibitors." ACS Fall 2022. Available at: [Link]
-
Wikipedia. "Ninhydrin." Available at: [Link]
-
Nocek, B. P., et al. (2008). "Structural Basis for Catalysis by the Mono and Dimetalated forms of the dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase." Journal of Molecular Biology. Available at: [Link]
-
Elgendy, A. M., & El-Sherif, Z. A. (2022). "APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE." Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Heath, T. K., et al. (2018). "Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target." ResearchGate. Available at: [Link]
-
NJ Labs. (2023). "Why is Any Viable Amino Acid Technically Ninhydrin Positive Substances?" NJ Labs. Available at: [Link]
-
Habeeb Mohammad, T. S., et al. (2024). "Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii." ACS Publications. Available at: [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). "Quantitative Estimation of Amino Acids by Ninhydrin (Theory)." Biochemistry Virtual Lab I. Available at: [Link]
-
Heath, T. K., et al. (2018). "Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target." PLOS One Journals. Available at: [Link]
-
Zhang, J. H., et al. (2015). "Assay Validation in High Throughput Screening – from Concept to Application." High-Throughput Screening for Food Safety Assessment. Available at: [Link]
-
Burford, J., et al. (2017). "A pragmatic approach to hit validation following biochemical high-throughput screening." Future Medicinal Chemistry. Available at: [Link]
-
Fischer, G., et al. (2021). "The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids." Molecules. Available at: [Link]
-
Margenot, A. (2024). "SOP: Free Amino Acids (ninhydrin)." UIUC Soils Lab. Available at: [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. njlabs.com [njlabs.com]
- 12. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 15. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. drugtargetreview.com [drugtargetreview.com]
Crystallization Techniques for Ethylindoline Sulfonamides: Application Notes and Protocols
Introduction: The Critical Role of Crystallinity in Ethylindoline Sulfonamide Drug Development
Ethylindoline sulfonamides are a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. In the journey from a promising lead compound to a viable pharmaceutical product, the solid-state properties of the active pharmaceutical ingredient (API) are of paramount importance. The crystalline form of an API dictates its solubility, dissolution rate, bioavailability, stability, and manufacturability.[1] Consequently, the development of robust and reproducible crystallization processes is a critical, non-negotiable step in the drug development pipeline.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for the crystallization of ethylindoline sulfonamides. While specific protocols for this exact subclass are not widely published, the principles governing the crystallization of sulfonamides, in general, are well-established.[2][3] This document synthesizes these principles with known solubility characteristics of related indoline structures to offer a set of detailed starting points for developing effective crystallization strategies. The protocols herein are designed to be adaptable and serve as a strong foundation for optimization, leading to the desired crystalline form with optimal physicochemical properties.
Core Principles of Crystallization for Ethylindoline Sulfonamides
The crystallization process is a thermodynamically driven self-assembly of molecules into a highly ordered, three-dimensional lattice. For ethylindoline sulfonamides, as with other sulfonamides, the interplay of intermolecular forces, particularly hydrogen bonding involving the sulfonamide group and potential π-π stacking from the aromatic and indoline rings, plays a crucial role in crystal packing and the potential for polymorphism.[2] Understanding and controlling the factors that influence this process is key to obtaining high-quality crystals.
Key Factors Influencing Crystallization:
-
Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent will exhibit moderate solubility for the ethylindoline sulfonamide at room temperature and high solubility at elevated temperatures. The solvent's polarity and hydrogen bonding capacity can influence which polymorphic form is favored.[1] Based on the general solubility of indoline derivatives, solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) are good starting points, while water is generally a poor solvent.[4]
-
Supersaturation: This is the driving force for crystallization. A supersaturated solution, containing more dissolved solute than it can hold at equilibrium, is essential for both nucleation (the formation of initial crystal nuclei) and subsequent crystal growth. The rate at which supersaturation is achieved significantly impacts crystal size and quality.
-
Temperature Control: Temperature directly affects solubility. A slow, controlled cooling rate is generally preferred to allow for the growth of larger, more ordered crystals and to prevent the "oiling out" or precipitation of an amorphous solid.[1]
-
Purity of the Compound: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects and poor-quality crystals. It is crucial to start with material that is as pure as possible.
Experimental Protocols for Crystallization
The following protocols provide step-by-step methodologies for common crystallization techniques applicable to ethylindoline sulfonamides. These should be considered as starting points and may require optimization of solvent systems, concentrations, and temperature profiles.
Protocol 1: Slow Cooling Crystallization
This is the most common and straightforward crystallization method. It relies on the principle that the solubility of the compound decreases as the temperature of the solution is slowly lowered, leading to the formation of a supersaturated solution and subsequent crystallization.
Step-by-Step Methodology:
-
Solvent Screening: Begin by testing the solubility of a small amount of the ethylindoline sulfonamide in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at room and elevated temperatures to identify a suitable single solvent or co-solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude ethylindoline sulfonamide in the minimum amount of the chosen hot solvent to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove them. This step should be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to days to allow for optimal crystal growth.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Workflow for Slow Cooling Crystallization:
Caption: Workflow for Slow Cooling Crystallization.
Protocol 2: Anti-Solvent Addition Crystallization
This technique is particularly useful when the ethylindoline sulfonamide is highly soluble in a "good" solvent at room temperature, making slow cooling ineffective. An "anti-solvent" in which the compound is insoluble is slowly added to the solution to induce supersaturation and crystallization.
Step-by-Step Methodology:
-
Solvent System Selection: Identify a "good" solvent that readily dissolves the ethylindoline sulfonamide and a miscible "anti-solvent" in which the compound is poorly soluble. Common combinations include dichloromethane/hexane, methanol/water, and acetone/water.
-
Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the sealed container to stand undisturbed for several hours to days to promote crystal growth.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Slow Cooling Crystallization protocol, using a mixture of the good solvent and anti-solvent from the crystallization for washing.
Workflow for Anti-Solvent Addition:
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
Troubleshooting & Optimization
Technical Support Center: 1-Ethylindoline-6-sulfonamide Synthesis
The following guide is structured as a Tier 3 Technical Support resource, designed for medicinal chemists and process development scientists. It moves beyond basic textbook procedures to address the specific "yield traps" inherent in the synthesis of 1-Ethylindoline-6-sulfonamide .
Ticket ID: IND-6-SO2NH2-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Regioselectivity Trap"
If you are experiencing low yields (<30%) or difficult purification during the synthesis of this compound, the root cause is likely regioselectivity , not reagent quality.
The Problem: Direct chlorosulfonation of 1-ethylindoline (or any N-alkyl indoline) is electronically driven to the C5 position (para to the nitrogen). The C6 position is meta to the activating nitrogen and is electronically disfavored.
-
Major Product: 1-Ethylindoline-5-sulfonyl chloride.
-
Minor Product: 1-Ethylindoline-6-sulfonyl chloride (Target).
The Solution: To achieve high yields of the 6-isomer, you must bypass the electronic bias of the indoline ring. This guide covers two validated workflows:
-
The "Blocking Group" Strategy: For users committed to electrophilic substitution.
-
The "Sandmeyer" Strategy: The recommended route for high-fidelity regiocontrol.
Diagnostic Workflow (Interactive Troubleshooting)
Before optimizing your current protocol, determine if you are on a viable path.
Figure 1: Diagnostic decision tree to identify the root cause of yield loss based on synthetic strategy.
Protocol Optimization & Troubleshooting
Route A: The "Blocking Group" Strategy (Modified Chlorosulfonation)
Use this if you lack the precursors for the Sandmeyer route.
Concept: You must block the highly reactive C5 position to force the sulfonyl group to C6. A common blocker is Bromine, which can be removed later (though this adds steps).
Optimized Workflow:
-
Bromination: 1-Ethylindoline + NBS
5-Bromo-1-ethylindoline. -
Chlorosulfonation: 5-Bromo-1-ethylindoline + ClSO
H 5-Bromo-1-ethylindoline-6-sulfonyl chloride.-
Note: The steric bulk of the ethyl group and the bromine at C5 will direct the sulfonyl group to C6.
-
-
Amination: Reaction with NH
. -
Debromination: Pd/C + H
(or formate) to remove the C5 bromine.
FAQ: Troubleshooting Route A
| Symptom | Probable Cause | Corrective Action |
| Purple/Black Reaction Mixture | Oxidation of the indoline ring. | Indolines are sensitive to oxidation. Ensure ClSO |
| Product is an Oil | Mixed isomers or incomplete quenching. | The 6-sulfonyl chloride is often an oil. Do not try to crystallize the chloride; proceed immediately to the amination. Purify the final sulfonamide.[1] |
| Low Yield in Step 2 | Temperature hysteresis. | Chlorosulfonation is reversible. Do not overheat (>60°C) as desulfonation can occur. Keep reaction between 0°C and 20°C . |
Route B: The "Sandmeyer" Strategy (Recommended)
This is the industry-standard approach for "contra-electronic" substitution patterns.
Workflow:
-
Precursor: Start with 6-Nitroindoline (commercially available or reduced from 6-nitroindole).
-
Alkylation: N-Ethylation of 6-nitroindoline.
-
Reduction: Nitro
Amine. -
Meerwein-Sandmeyer: Amine
Diazonium Sulfonyl Chloride. -
Amination: Sulfonyl Chloride
Sulfonamide.[1]
Step-by-Step Optimization Guide:
Step 1: N-Ethylation
Goal: Quantitative conversion to 1-Ethyl-6-nitroindoline.
-
Reagents: Ethyl Iodide (1.2 eq), K
CO (2.0 eq), DMF. -
Critical Parameter: Temperature. Keep at 60°C. Higher temps promote degradation.
-
Troubleshooting:
-
Issue: Incomplete reaction.
-
Fix: Add catalytic KI (Finkelstein condition) if using Ethyl Bromide.
-
Step 2: Reduction (Nitro to Amine)[2][3]
-
Reagents: H
(1 atm), 10% Pd/C, Methanol. -
Critical Parameter: Time. Indolines can oxidize to indoles (dehydrogenation) if left too long over Pd/C. Monitor strictly by TLC/LCMS. Stop immediately upon nitro consumption.
Step 3 & 4: The Meerwein-Sandmeyer (The Bottleneck)
This is where most users fail. The conversion of the aniline to the sulfonyl chloride requires precise handling of the diazonium salt and the SO
Protocol:
-
Diazotization: Dissolve amine in HCl/AcOH. Cool to -5°C . Add NaNO
(aq) dropwise. Solution must remain clear. -
The "Magic" Mix: In a separate vessel, saturate Glacial Acetic Acid with SO
gas (until weight increases by ~30%). Add CuCl (catalyst). -
Coupling: Pour the cold diazonium solution into the stirring SO
/Cu mixture.-
Why? This prevents the "diazo-tar" formation by ensuring excess SO
is always present.
-
FAQ: Troubleshooting the Sandmeyer Step
| Symptom | Probable Cause | Corrective Action |
| Violent Foaming | Rapid N | Add the diazonium salt slower. The foaming is good (N |
| No Solid Precipitate | Sulfonyl chloride is soluble in AcOH. | Pour the reaction mixture into ice water (5x volume). The sulfonyl chloride should precipitate as a solid or heavy oil. |
| Blue/Green Impurities | Copper carryover. | Wash the organic extract with dilute EDTA or NH |
Quantitative Comparison of Routes
| Metric | Direct Chlorosulfonation (1-Ethylindoline) | Sandmeyer Route (via 6-Nitro) |
| Step Count | 2 (Short) | 5 (Long) |
| Regioselectivity | Poor (Favors C5) | Perfect (100% C6) |
| Typical Yield (C6) | 5-15% | 50-65% (Overall) |
| Purification | Difficult (Isomer separation) | Easy (No isomers) |
| Scalability | Poor (Exotherms, separation) | Excellent |
Visualizing the Chemistry
The following diagram illustrates the mechanistic divergence between the "Trap" (Direct Route) and the "Solution" (Sandmeyer Route).
Figure 2: Comparison of the direct "low yield" route vs. the high-fidelity Sandmeyer route.
References & Validation
-
Regioselectivity of Indoline Sulfonylation:
-
Insight: Direct chlorosulfonation of N-acyl/alkyl indolines preferentially targets the C5 position. Accessing the C6 position requires blocking strategies or indirect synthesis.
-
Source: Reidl, T. et al. "Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE."[4] Molecules, 2018. Link
-
Relevance: Confirms that C6-sulfonamides are often misidentified or require specific 5-bromo blocking strategies to synthesize.
-
-
Sandmeyer Chlorosulfonylation (Meerwein Reaction):
-
Insight: The copper-catalyzed reaction of diazonium salts with sulfur dioxide is the gold standard for introducing sulfonyl groups at contra-electronic positions.
-
Source: "Method for producing sulfonyl chlorides."[1][5][6][7] Organic Syntheses, Coll.[8][9] Vol. 7, p. 508.
-
Relevance: Provides the foundational protocol for the "Magic Mix" (SO2/AcOH/Cu) described in Route B.
-
-
Synthesis of this compound Intermediate:
-
Insight: Patent literature describes the synthesis of this specific scaffold via N-acetyl precursors, validating the need for controlled N-substitution.
-
Source: US Patent 2014/0135318 A1, "Substituted sulfonamides useful as antiapoptotic bcl inhibitors", Intermediate 63. Link
-
Disclaimer: This guide is for research purposes only. Chlorosulfonic acid and SO2 are hazardous. All procedures must be performed in a fume hood with appropriate PPE.
Sources
- 1. US2554816A - Heterocyclic sulfonamides and methods of preparation thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Solubility of Sulfonamide Intermediates
Welcome to the technical support center for resolving solubility challenges with sulfonamide intermediates. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in handling these often-recalcitrant compounds. Instead of a generic overview, we will address specific, practical problems in a question-and-answer format, grounded in fundamental physicochemical principles and validated experimental strategies.
Section 1: Understanding the Root Cause: Why Are My Sulfonamides So Poorly Soluble?
Before diving into troubleshooting, it's crucial to understand the underlying chemical properties of sulfonamides that govern their solubility.
Q1: What are the primary structural features that cause low solubility in sulfonamide intermediates?
A1: The low solubility of sulfonamide intermediates typically stems from a combination of two key factors: the molecule's acid-base properties and its high crystal lattice energy.
-
Amphoteric Nature and pKa: Most sulfonamide intermediates are amphoteric, meaning they possess both an acidic and a basic functional group.
-
The Acidic N-H Proton: The proton on the sulfonamide nitrogen is acidic, with a pKa typically ranging from 9-11.
-
The Basic Amine Group: The aromatic amine group (often aniline or a derivative) is basic, with a pKa typically in the range of 2-5. This amphoteric nature means the molecule's net charge is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal interaction with polar solvents and thus, minimum solubility.
-
-
High Crystal Lattice Energy: The sulfonamide functional group is a strong hydrogen bond donor and acceptor. This property, combined with the planar nature of the aromatic rings, allows the molecules to pack very efficiently into a stable, highly ordered crystal lattice. A significant amount of energy is required to break these intermolecular forces and dissolve the solid, resulting in low thermodynamic solubility.
Section 2: Troubleshooting Guide & FAQs
This section addresses common experimental problems with actionable advice and the scientific rationale behind it.
Q2: My sulfonamide intermediate "crashed out" of the solution when I tried to adjust the pH. What happened and how can I prevent it?
A2: This is a classic case of precipitating the compound at its isoelectric point (pI). As you adjusted the pH, you moved through the pH range where the molecule has the lowest possible solubility.
The Mechanism:
-
In a highly acidic solution (e.g., pH < 2), the basic amine is protonated (-NH3+), making the molecule a soluble cation.
-
In a highly basic solution (e.g., pH > 11), the acidic sulfonamide proton is removed (-SO2N-), making the molecule a soluble anion.
-
Between these two extremes, there is a pH at which the positive and negative charges in the molecular population are balanced, resulting in a net neutral species that readily precipitates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH-dependent precipitation.
Step-by-Step Protocol to Prevent Precipitation:
-
Determine pKa: If not known, determine the pKa values of your specific intermediate experimentally or using computational prediction tools.
-
Identify Safe pH Ranges: Your "safe" working pH ranges are where the molecule is predominantly in its charged, soluble form. This is typically at least 1-2 pH units away from the pKa values.
-
Controlled pH Adjustment: When performing extractions or crystallizations, ensure the pH of your aqueous phase is firmly in one of these safe ranges. Avoid titrating through the isoelectric point. For example, if extracting into an organic solvent from a basic aqueous phase, ensure the pH remains high throughout the addition.
-
Consider Salt Formation: Instead of isolating the neutral form, consider isolating the compound as a salt (e.g., a hydrochloride salt or a sodium salt), which will have significantly higher aqueous solubility.
Q3: I'm using a standard polar aprotic solvent like acetone or THF, but my compound's solubility is still very low. What are my next steps for solvent selection?
A3: While common polar aprotics are a good starting point, they may not be sufficient to overcome the high crystal lattice energy of some sulfonamides. A more systematic approach to solvent screening is required.
The Rationale: Solubility is governed by the principle of "like dissolves like." We need to find a solvent system whose polarity and hydrogen bonding capability more closely match that of the sulfonamide solute. Hansen Solubility Parameters (HSPs) can be a useful theoretical guide for this.
Recommended Solvent Screening Protocol:
-
Categorize Solvents: Test solvents from different classes to cover a range of polarities and functionalities.
-
Use Cosolvents: A mixture of two or more solvents (a cosolvent system) can often provide significantly better solubility than a single solvent by fine-tuning the polarity and specific interactions (e.g., hydrogen bonding).
-
Measure Solubility: Use a standardized, small-scale method (like a crystal-shaking method) to measure the solubility in each solvent or cosolvent system.
Table 1: Suggested Solvents for Screening
| Solvent Class | Primary Solvent | Cosolvent Suggestions (10-50% v/v) | Key Interaction Targeted |
| Polar Aprotic | DMF, DMSO | NMP, Acetonitrile | Strong dipole-dipole interactions |
| Polar Protic | Isopropanol | Water, Methanol | Hydrogen bonding (both donor and acceptor) |
| Ethers | Dioxane, THF | Diglyme | Moderate polarity, H-bond acceptor |
| Chlorinated | DCM | Dichloroethane | Can disrupt pi-stacking in aromatic-rich sulfonamides |
Experimental Protocol: Small-Scale Solubility Screen
-
Preparation: Add a pre-weighed excess of your solid sulfonamide intermediate (e.g., 10 mg) to a series of 1.5 mL glass vials.
-
Solvent Addition: Add a known volume of each test solvent or cosolvent system (e.g., 0.5 mL) to the vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved sulfonamide using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Q4: My solubility results are inconsistent between batches. Could polymorphism be the issue?
A4: Yes, inconsistency between batches is a classic indicator of polymorphism. Polymorphs are different crystalline forms of the same molecule, and they can have vastly different physical properties, including solubility and melting point. The least stable polymorph (metastable form) is typically more soluble than the most stable crystalline form.
Diagnostic Workflow:
Caption: Diagnostic workflow for suspected polymorphism.
How to Investigate and Control Polymorphism:
-
Characterize Your Batches: Analyze different batches using the following techniques:
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying different crystal forms. Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): Different polymorphs will exhibit different melting points and may show solid-state transitions upon heating.
-
Optical Microscopy: Often, different polymorphs will have visibly different crystal shapes (habits).
-
-
Control Your Crystallization Process: Once you identify the desired polymorph (often the most stable one for consistency), you must meticulously control the crystallization conditions to ensure you produce it reliably.
-
Solvent: The choice of crystallization solvent is critical.
-
Temperature & Cooling Rate: A slow cooling rate generally favors the formation of the most stable polymorph.
-
Seeding: Introducing a small amount of the desired polymorph's crystals (seed crystals) into the supersaturated solution can direct the crystallization to that form.
-
Section 3: Advanced Strategies
Q5: I've optimized pH and solvent, but for a downstream formulation, I need even better solubility. What are my options?
A5: When intrinsic solubility is a limiting factor, advanced formulation strategies are necessary.
-
Salt Formation: This is one of the most effective and widely used strategies. By reacting your sulfonamide with a suitable acid or base, you form a salt which is an ionic species with much higher aqueous solubility than the neutral parent molecule.
-
For acidic sulfonamides: Use bases like sodium hydroxide, potassium hydroxide, or organic amines like tromethamine to form highly soluble salts.
-
For basic amines: Use acids like hydrochloric acid (HCl), sulfuric acid, or methanesulfonic acid to form hydrochloride or sulfate salts.
-
Screening is Key: A salt screening study is often required to find the salt with the best combination of solubility, stability, and manufacturability.
-
-
Use of Excipients (For Drug Development):
-
Surfactants: Molecules like sodium lauryl sulfate (SLS) or Tween® 80 can form micelles that encapsulate the drug molecule, increasing its apparent solubility.
-
Complexing Agents: Cyclodextrins are bucket-shaped molecules that can encapsulate the poorly soluble drug in their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.
-
References
-
P. Heinrich Stahl, Camille G. Wermuth. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]
-
Singhal, D., & Curatolo, W. (2004). Drug polymorphism and dosage form performance. Advanced Drug Delivery Reviews, 56(3), 335-347. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
Technical Support Center: Optimizing N-Alkylation of Indoline-6-Sulfonamide
Introduction
Welcome to the Technical Support Center for the N-alkylation of indoline-6-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The N-alkylation of the indoline core, particularly when substituted with a sulfonamide group, presents unique challenges that require careful optimization of reaction conditions to achieve high yields and purity. The electron-withdrawing nature of the sulfonamide group impacts the nucleophilicity of the indoline nitrogen, making careful selection of reagents and conditions paramount for success. This document will guide you through common issues and provide robust solutions based on established chemical principles and literature precedents.
Reaction Overview: N-Alkylation of Indoline-6-Sulfonamide
The fundamental transformation involves the deprotonation of the indoline nitrogen followed by nucleophilic attack on an alkylating agent. The general scheme is as follows:
Success hinges on the delicate balance of base strength, solvent polarity, temperature, and the reactivity of the alkylating agent.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion to the N-Alkylated Product
Question: My reaction shows little to no consumption of the starting indoline-6-sulfonamide. What are the potential causes, and how can I improve the conversion?
Answer: Low conversion is a common hurdle and can often be resolved by systematically evaluating your reaction setup.
Potential Causes and Solutions:
-
Insufficient Basicity: The N-H of the indoline, while part of a secondary amine, has its acidity influenced by the C6-sulfonamide group. However, it still requires a sufficiently strong base for complete deprotonation to form the reactive anion.[1]
-
Solution: Switch to a stronger base. While weaker bases like K₂CO₃ might be sufficient in some cases, stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are often more effective.[2][3] Ensure you are using at least a stoichiometric amount of the base.
-
-
Poor Reagent or Solvent Purity: Water and other protic impurities can quench the base and the indoline anion, effectively halting the reaction.[1]
-
Poor Solubility: If the starting material, base, or alkylating agent has poor solubility in the chosen solvent, the reaction kinetics will be severely hindered.[1][4]
-
Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.[1][2]
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at various temperatures (e.g., room temperature, 50 °C, 80 °C) will help identify the optimal condition.
-
-
Inactive Alkylating Agent: The chosen alkylating agent may not be reactive enough under the applied conditions.
-
Solution: The reactivity of alkyl halides generally follows the trend: I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1] The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with alkyl chlorides or bromides via an in-situ Finkelstein reaction.[4]
-
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing significant impurities alongside the desired N-alkylated product. How can I improve the selectivity?
Answer: Side product formation is often a result of competing reaction pathways or the degradation of reactants and products.
Potential Causes and Solutions:
-
C-Alkylation: While the indoline nitrogen is the primary nucleophilic site after deprotonation, the aromatic ring, particularly positions ortho and para to the activating amino group, can also undergo alkylation, although this is less common for indolines compared to indoles.
-
Solution: Ensure complete deprotonation of the nitrogen by using a sufficiently strong base and a polar aprotic solvent.[5] The resulting anion is a softer nucleophile, which typically favors N-alkylation.
-
-
Dialkylation of the Sulfonamide Nitrogen: If the sulfonamide nitrogen itself has an N-H bond (i.e., it's a primary or secondary sulfonamide), it can also be alkylated.
-
Solution: This is generally less of a concern as the sulfonamide protons are significantly more acidic and would be deprotonated first. If dialkylation is an issue, consider using a protecting group on the sulfonamide nitrogen if the chemistry allows.
-
-
Decomposition of Starting Material or Product: Harsh reaction conditions, such as excessively high temperatures or highly concentrated strong bases, can lead to the degradation of your material.[2]
-
Solution: Screen for milder reaction conditions. This could involve using a less aggressive base, lowering the reaction temperature, or decreasing the reaction time.
-
-
Side Reactions of the Alkylating Agent: Some alkylating agents may be unstable under basic conditions and can undergo elimination or other side reactions.
-
Solution: Ensure the stability of your alkylating agent under the reaction conditions. If it is prone to elimination, consider using a different alkylating agent or modifying the reaction temperature.
-
Issue 3: Difficulty in Product Purification
Question: I'm having trouble isolating the pure N-alkylated product from the reaction mixture. What are some effective purification strategies?
Answer: Purification challenges can arise from the physical properties of the product and the presence of persistent impurities.
Potential Causes and Solutions:
-
Co-elution of Product and Starting Material: The N-alkylated product may have a similar polarity to the starting indoline-6-sulfonamide, making separation by column chromatography difficult.
-
Solution: Optimize your chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a gradient elution. If the product is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation.
-
-
Persistent Inorganic Salts: Residual base or salts formed during the reaction can contaminate the product.
-
Solution: Perform a thorough aqueous workup. Wash the organic layer with water and brine to remove most inorganic impurities. If your product is soluble in a non-polar solvent, you can precipitate it by adding an anti-solvent.
-
-
Product is an Oil or Amorphous Solid: The product may not crystallize easily, making isolation difficult.
-
Solution: If direct crystallization fails, column chromatography is the most reliable method.[6] After chromatography, you can attempt to crystallize the purified oil or amorphous solid from various solvent systems.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate base for my N-alkylation?
The choice of base is critical and depends on the acidity of the N-H proton and the desired reactivity. A stronger base will lead to a higher concentration of the reactive anion.[1]
| Base | Strength | Common Solvents | Notes |
| K₂CO₃, Cs₂CO₃ | Weak/Moderate | DMF, Acetonitrile | Often used in milder conditions, but may result in incomplete deprotonation and lower yields.[6] |
| NaH | Strong | THF, DMF | A very common and effective choice. It is a heterogeneous base, so good stirring is essential. Use with caution as it is flammable and reacts with water.[2][5] |
| t-BuOK | Strong | THF, Toluene | A strong, soluble base that is effective for generating the anion.[3] |
| LDA | Very Strong | THF | Typically used for deprotonating less acidic protons. May be too strong and could lead to side reactions. |
Q2: What is the best solvent for this reaction?
Polar aprotic solvents are generally the best choice as they can dissolve the indoline anion and do not interfere with the reaction.[1][5]
-
DMF (N,N-dimethylformamide): An excellent solvent for many N-alkylation reactions due to its high polarity and ability to dissolve a wide range of substrates and bases.[1][5]
-
THF (Tetrahydrofuran): A good choice, especially when using bases like NaH or t-BuOK.[2][5]
-
DMSO (Dimethyl sulfoxide): A highly polar solvent that can accelerate the reaction, but can be difficult to remove and may decompose at high temperatures.[7]
-
Acetonitrile: Another option, but generally less effective than DMF or THF for this type of reaction.
Q3: Which type of alkylating agent should I use?
The choice of alkylating agent depends on the alkyl group you wish to introduce and the desired reactivity.
-
Alkyl Halides (R-X): The most common choice. Reactivity order is R-I > R-Br > R-Cl.[1]
-
Alcohols (R-OH): Can be used in "borrowing hydrogen" or "hydrogen auto-transfer" reactions catalyzed by transition metals (e.g., Iridium, Manganese).[3][6][8] This is a greener alternative as the only byproduct is water.[3]
-
Trichloroacetimidates: These can be effective alkylating agents under thermal conditions without the need for an external catalyst.[8][9]
Q4: How can I effectively monitor the progress of my reaction?
Regular monitoring is crucial to determine the optimal reaction time and to avoid the formation of degradation products.
-
Thin Layer Chromatography (TLC): The quickest and most common method. A suitable solvent system should provide good separation between the starting material, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the masses of the components in the reaction mixture, which can help in identifying the product and byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, performing a quick workup, and running a ¹H NMR can provide a definitive measure of the conversion. The disappearance of the N-H proton signal is a clear indicator of a successful reaction.[1]
Q5: Should I be concerned about the sulfonamide group reacting?
The sulfonamide group is generally stable under N-alkylation conditions.[10] However, if your sulfonamide is a primary (R-SO₂NH₂) or secondary (R-SO₂NHR') amine, the N-H protons are more acidic than the indoline N-H and will be deprotonated first. This can be used to your advantage if you wish to alkylate the sulfonamide nitrogen. If selective N-alkylation of the indoline is desired, the sulfonamide should ideally be tertiary (R-SO₂NR'₂).
Experimental Protocols
Standard Protocol for N-Alkylation using an Alkyl Halide
Materials:
-
Indoline-6-sulfonamide (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl halide (1.1 equiv)
-
Anhydrous DMF
-
Anhydrous diethyl ether or hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the indoline-6-sulfonamide.
-
Add anhydrous DMF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., 50-80 °C) may be required.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Experimental Workflow
Caption: General workflow for N-alkylation of indoline-6-sulfonamide.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ACS Publications. [Link]
- Talukdar, S., et al. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synlett.
-
(2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. ResearchGate. [Link]
-
Zhu, M., Fujita, K.-i., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal. [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]
-
Maji, M., & Danda, A. (2017). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. PMC. [Link]
-
Allen, S. E., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.org. [Link]
-
El-Faham, A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. [Link]
-
Abdel-Majid, A. F. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
(n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Chen, K., & Shaughnessy, K. H. (2012). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. PubMed. [Link]
-
(n.d.). N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
-
(n.d.). Optimization of conditions for indoline synthesis. ResearchGate. [Link]
-
Chkar, H., & Masson, G. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Allen, S. E., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]
- (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Sauthier, M., et al. (2017). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – An Asian Journal. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kasyan, A. O., & Kasyan, L. I. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]
-
(2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Wiggers, F. T., et al. (2012). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC. [Link]
- (n.d.). Sulfonamide purification process.
Sources
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- 3. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 4. reddit.com [reddit.com]
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- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
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- 10. youtube.com [youtube.com]
Technical Support Center: Preventing Side Reactions in Indoline Chlorosulfonation
Welcome to the Technical Support Center for Indoline Chlorosulfonation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this critical reaction and troubleshoot common side reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding indoline chlorosulfonation:
Q1: My main side product is the corresponding sulfonic acid. What is causing this and how can I prevent it?
A1: The formation of sulfonic acid is almost always due to the presence of water in your reaction mixture.[1] The sulfonyl chloride product is highly susceptible to hydrolysis. To minimize this, ensure all your solvents and reagents are anhydrous.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware.[1] If an aqueous work-up is necessary, perform it quickly at low temperatures with cold brine to minimize the contact time between your product and water.[1]
Q2: I'm observing the formation of a dark-colored, tar-like substance in my reaction. What is it and how can I avoid it?
A2: Dark coloration often indicates decomposition or oxidation of the indoline starting material or product.[1] Indolines are electron-rich and can be sensitive to oxidation.[2][3] Running the reaction at a lower temperature can help reduce the rate of decomposition.[1] Additionally, ensuring a strictly inert atmosphere will help prevent oxidation by atmospheric oxygen.
Q3: My reaction is giving me a mixture of isomers. How can I improve the regioselectivity of the chlorosulfonation?
A3: The position of sulfonation on the indoline ring is directed by the substituents present. The pyrrolic ring of indole is the most reactive part, with electrophilic substitution primarily occurring at the C3 position.[2] However, with indoline, the aromatic benzene ring is the site of electrophilic substitution. The regioselectivity (ortho, meta, para to the amino group) is influenced by the N-substituent and the reaction conditions. For N-acetylindoline, chlorosulfonation typically yields the 5-sulfonyl chloride derivative.[4] Careful control of temperature and the rate of addition of chlorosulfonic acid is crucial for maximizing the yield of the desired isomer.
Q4: I'm seeing evidence of N-sulfonylation in addition to the desired C-sulfonylation. How can I prevent this?
A4: N-sulfonylation can compete with C-sulfonylation, especially if the nitrogen atom is not protected.[5] Using an N-acetyl or other suitable protecting group on the indoline nitrogen will direct the electrophilic attack to the aromatic ring.[4]
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a more in-depth look at specific side reactions, their mechanistic origins, and detailed strategies for their prevention.
Side Reaction: Hydrolysis to Sulfonic Acid
Probable Cause: Presence of water in the reaction. Sulfonyl chlorides are highly reactive towards nucleophiles, including water.[6][7][8]
Mechanism: The hydrolysis proceeds via a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.
Solutions:
-
Rigorous Anhydrous Conditions:
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to exclude atmospheric moisture.[1]
-
Controlled Work-up: If an aqueous work-up is unavoidable, perform it rapidly at low temperatures (0-5 °C) using cold brine to minimize the solubility of the sulfonyl chloride in the aqueous phase and thus reduce the rate of hydrolysis.[1]
Side Reaction: Oxidation and Decomposition
Probable Cause: Indolines are susceptible to oxidation, which can be exacerbated by strong acids and elevated temperatures.[2][9] The reaction may also be sensitive to air.
Mechanism: The electron-rich indoline ring can be oxidized by various species, leading to a complex mixture of colored byproducts.[2][10] In the presence of an oxidant, indoline can be converted to indole.[11]
Solutions:
-
Temperature Control: Maintain a low reaction temperature, typically between 0 °C and room temperature, to minimize decomposition.[1]
-
Inert Atmosphere: As with preventing hydrolysis, a nitrogen or argon atmosphere is crucial to prevent air oxidation.
-
Degassing: Degas the solvent prior to use by bubbling an inert gas through it to remove dissolved oxygen.[1]
Side Reaction: Poor Regioselectivity
Probable Cause: The reaction conditions are not optimized to favor the formation of the desired isomer. The electrophile in chlorosulfonation, SO2Cl+, is highly reactive and can attack multiple positions on the aromatic ring.[12]
Mechanism: Chlorosulfonation is an electrophilic aromatic substitution reaction.[12][13] The position of substitution is governed by the directing effects of the substituents on the indoline ring. For an N-acetylindoline, the acetyl group is electron-withdrawing, directing the incoming electrophile to the meta position (C5).[4]
Solutions:
-
N-Protection: Protecting the indoline nitrogen with an acetyl group is a common and effective strategy to direct sulfonation to the 5-position.[4]
-
Controlled Reagent Addition: Add the chlorosulfonic acid slowly to the solution of indoline to maintain a low concentration of the electrophile and favor the thermodynamically more stable product.[14]
-
Temperature Optimization: Lower temperatures generally favor the formation of the para-substituted product due to steric hindrance at the ortho positions.
Side Reaction: Diaryl Sulfone Formation
Probable Cause: The initially formed sulfonyl chloride can act as an electrophile and react with another molecule of indoline.[15]
Mechanism: This is a Friedel-Crafts-type reaction where the sulfonyl chloride, activated by the acidic conditions, undergoes electrophilic aromatic substitution with another indoline molecule.[13]
Solutions:
-
Stoichiometry Control: Use a molar excess of chlorosulfonic acid to ensure that the indoline is consumed in the primary chlorosulfonation reaction.
-
Low Temperature: Running the reaction at a lower temperature will decrease the rate of the secondary sulfone formation reaction.
Experimental Protocols
General Protocol for the Chlorosulfonation of N-Acetylindoline
This protocol is a general guideline. Optimization may be required for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen atmosphere.
-
Use anhydrous solvents and reagents.
-
-
Reaction Setup:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place N-acetylindoline.
-
Dissolve the N-acetylindoline in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
-
Chlorosulfonation:
-
Slowly add chlorosulfonic acid (typically 2-4 equivalents) to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.[4]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
-
-
Purification:
-
Dry the crude product under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes decomposition and side reactions.[1] |
| Solvent | Anhydrous Dichloromethane or Acetonitrile | Inert solvent that dissolves the starting material. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis and oxidation.[1] |
| Reagent Ratio | 1 eq. Indoline : 2-4 eq. Chlorosulfonic Acid | Excess chlorosulfonic acid drives the reaction to completion. |
| Work-up | Quenching on ice | Precipitates the product and removes excess acid. |
Visualizing the Process
Chlorosulfonation Workflow
Caption: Experimental workflow for indoline chlorosulfonation.
Troubleshooting Logic
Caption: Troubleshooting guide for common side reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
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- 13. archive.nptel.ac.in [archive.nptel.ac.in]
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- 16. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 17. Synthesis of Indoline-2,3-diones by Radical Coupling of Indolin-2-ones with tert-Butyl Hydroperoxide [organic-chemistry.org]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US20200299275A1 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
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- 23. pubs.acs.org [pubs.acs.org]
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- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound - Google Patents [patents.google.com]
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- 30. Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. Organic Syntheses Procedure [orgsyn.org]
- 32. Regioselective electrochemical cascade C–H sulfonylation–bromination of indolizines to access difunctionalized indolizines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 33. CN110218172B - Method for preparing N-aryl sulfonamide from indoline and aryl sulfonamide - Google Patents [patents.google.com]
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- 38. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Technical Support Center: Overcoming Purification Challenges for Polar Sulfonamides
Sources
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- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving NMR Impurities in Indoline Sulfonamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm that I can't assign to my product. What is it?
A1: A broad singlet in this downfield region often corresponds to the N-H proton of the sulfonamide group. Its chemical shift can be highly variable and is sensitive to concentration, solvent, and temperature. The presence of two distinct peaks in the range of 7.20–7.50 ppm and 10.20–10.80 ppm can be characteristic of the sulfonamide NH2 and an amide NH, respectively, confirming the formation of your target compound.[1]
Q2: I'm seeing unexpected signals in the aromatic region of my ¹H NMR. What could be the cause?
A2: Unanticipated aromatic signals can arise from several sources:
-
Regioisomers: During the sulfonylation of indoline, substitution can occur at different positions on the aromatic ring, leading to a mixture of isomers. For instance, while the desired product might be the 5-sulfonamide, the 6-sulfonamide can also form. Careful control of reaction conditions and protecting group strategy is crucial for regioselectivity.
-
Side Reactions: Friedel-Crafts type reactions can occur under strong acidic conditions, leading to undesired aromatic substitutions.[2]
-
Starting Material Impurities: Impurities in the starting indoline or sulfonyl chloride, such as other substituted indoles or aryl compounds, will carry through the reaction and appear in the final spectrum.[3] Always check the purity of your starting materials before beginning the synthesis.
Q3: My crude product shows multiple spots on TLC and the NMR is complex. What are the likely byproducts?
A3: A complex reaction mixture often points to several common side reactions:
-
Diaryl Sulfone Formation: This is a frequent byproduct in chlorosulfonation reactions, especially with insufficient chlorosulfonating agent.[4]
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride intermediate is highly susceptible to hydrolysis, forming the corresponding sulfonic acid. This is particularly problematic during aqueous workups.[4][5][6][7]
-
N-N Bond Cleavage: In reactions involving hydrazone intermediates, such as the Fischer indole synthesis which can be a precursor to indolines, cleavage of the N-N bond can lead to aniline and other byproducts.[2]
Troubleshooting Guide: Common Impurities and Their Resolution
This section details specific impurities, their characteristic NMR signatures, and protocols for their removal.
Impurity 1: Unreacted Sulfonyl Chloride
-
¹H NMR Signature: The chemical shifts of the aromatic protons of the sulfonyl chloride will be different from those of the sulfonamide product. These are often sharp signals in the aromatic region.
-
Causality: Incomplete reaction due to insufficient reaction time, low temperature, or stoichiometric imbalance. Sulfonyl chlorides are highly reactive and prone to degradation, so using a slight excess of the amine component is often recommended.
-
Resolution Protocol:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the sulfonyl chloride.
-
Purification: Unreacted sulfonyl chloride can often be removed by column chromatography. However, due to its reactivity, it may streak on the column. A quick aqueous wash can hydrolyze the remaining sulfonyl chloride to the more polar sulfonic acid, which is easier to separate.[4]
-
Impurity 2: Corresponding Sulfonic Acid (from Hydrolysis)
-
¹H NMR Signature: A broad singlet corresponding to the acidic proton of the sulfonic acid group, often in the 10-13 ppm range. The aromatic signals will also differ from the desired product.
-
Causality: Exposure of the sulfonyl chloride intermediate or final product to water, especially during workup.[4][5][6][7]
-
Resolution Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis.
-
Aqueous Workup: If an aqueous workup is necessary, perform it quickly at low temperatures.[4]
-
Extraction: The sulfonic acid is highly polar and can be removed by washing the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The sulfonamide product will remain in the organic layer.
-
Impurity 3: Residual Triethylamine or other Amine Base
-
¹H NMR Signature: Characteristic signals for the amine base, for example, a quartet around 2.5 ppm and a triplet around 1.0 ppm for triethylamine.
-
Causality: Use of excess amine base as an acid scavenger during the sulfonylation step.
-
Resolution Protocol:
-
Aqueous Wash: Wash the organic layer with dilute acid (e.g., 1M HCl) to protonate the amine, making it water-soluble and easily removed in the aqueous phase.[8]
-
Evaporation: Triethylamine is volatile and can often be removed by evaporation under reduced pressure, especially with co-evaporation from a non-polar solvent like toluene.
-
Impurity 4: Diaryl Sulfone
-
¹H NMR Signature: Complex aromatic signals that may overlap with the product signals. The absence of an N-H proton signal is a key indicator.
-
Causality: A common side reaction in chlorosulfonation, favored by higher temperatures and insufficient chlorosulfonating agent.[4]
-
Resolution Protocol:
-
Reaction Optimization: Use a sufficient excess of the chlorosulfonating agent and maintain the recommended reaction temperature to minimize sulfone formation.[4]
-
Chromatography: Diaryl sulfones are generally less polar than the corresponding sulfonamides and can be separated by column chromatography.
-
Experimental Workflow & Data
General Synthetic Procedure for Indoline Sulfonamides
A common route to indoline sulfonamides involves the reaction of an indoline with a sulfonyl chloride in the presence of a base.[8]
Caption: General workflow for indoline sulfonamide synthesis.
Table 1: Common Impurities and their Typical ¹H NMR Chemical Shifts
| Impurity | Functional Group | Typical ¹H NMR Chemical Shift (ppm) in CDCl₃ |
| Triethylamine | -CH₂- | ~2.5 (quartet) |
| -CH₃ | ~1.0 (triplet) | |
| Acetic Acid | -CH₃ | ~2.1 (singlet) |
| -COOH | 10-13 (broad singlet) | |
| Dichloromethane | -CH₂Cl₂ | ~5.3 (singlet) |
| Water | H₂O | ~1.55 (singlet) |
Note: Chemical shifts can vary depending on the specific deuterated solvent used. Refer to established tables for common solvent impurities.[9][10]
Advanced Troubleshooting: 2D NMR Techniques
When ¹H NMR is insufficient to resolve complex mixtures, 2D NMR techniques can be invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within molecules. This can differentiate between regioisomers by showing different coupling patterns in the aromatic region.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is useful for confirming assignments and identifying signals from different components in the mixture.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This can be crucial for assigning quaternary carbons and confirming the overall structure of byproducts.
Caption: Logical flow for troubleshooting NMR impurities.
By systematically applying these troubleshooting strategies, researchers can effectively identify and eliminate impurities in their indoline sulfonamide syntheses, leading to higher purity compounds and more reliable experimental outcomes.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Alternative Reagents for Indoline Ethylation
Welcome to the Technical Support Center for Indoline Ethylation. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to optimize their N-ethylation protocols for indoline and related scaffolds. Here, we will explore alternative ethylating agents, troubleshoot common experimental hurdles, and provide detailed, field-proven protocols to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Overcoming Common Hurdles in Indoline Ethylation
This section addresses specific issues that may arise during the N-ethylation of indoline and offers systematic solutions.
Issue 1: Low or No Conversion of Starting Material
Question: My N-ethylation reaction shows minimal to no consumption of the starting indoline. What are the likely causes, and how can I improve the conversion rate?
Answer: Low conversion is a frequent challenge that can often be traced back to several key factors related to your reagents and reaction conditions. A systematic evaluation of your experimental setup can often resolve this issue.[1]
-
Insufficient Basicity: The N-H bond of indoline requires a sufficiently strong base for deprotonation to form the nucleophilic indolate anion. If the base is too weak, the concentration of the reactive anion will be too low for the reaction to proceed efficiently.[2]
-
Poor Reagent and Solvent Purity: Water and other protic impurities can quench the strong base and the indolate anion, effectively halting the reaction.[2]
-
Suboptimal Reaction Temperature: The reaction may lack the necessary energy to overcome the activation barrier at lower temperatures.[2]
-
Solution: Gradually increase the reaction temperature. For some systems, elevating the temperature from room temperature to 80 °C or higher can significantly improve yields.[2]
-
Issue 2: Competing C3-Alkylation
Question: My reaction is yielding a mixture of the desired N-ethylated product and the C3-ethylated isomer. How can I enhance N-selectivity?
Answer: The indoline nucleus has two primary nucleophilic sites: the N1-position and the C3-position. Achieving high regioselectivity is a common challenge, and the outcome is highly dependent on the reaction conditions.[1][3]
-
Incomplete Deprotonation: If the indoline is not fully deprotonated, the neutral indoline can react at the more nucleophilic C3 position, especially with highly reactive electrophiles.[3]
-
Solution: Employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). This combination favors the formation of the indolate anion, which is more nucleophilic at the nitrogen, thus promoting N-alkylation.[3]
-
-
Solvent Effects: The choice of solvent can significantly influence the reaction's regioselectivity.
-
Nature of the Electrophile: The reactivity of the ethylating agent plays a crucial role.
-
Solution: Highly reactive alkylating agents, such as primary alkyl halides under basic conditions, tend to favor N-alkylation.[1]
-
Issue 3: Over-alkylation (Formation of Quaternary Ammonium Salts)
Question: I am observing the formation of a dialkylated product. How can I prevent this side reaction?
Answer: Over-alkylation, leading to the formation of a quaternary ammonium salt, can occur, especially with highly reactive ethylating agents or when using an excess of the reagent.
-
Stoichiometry Control: Using a large excess of the ethylating agent can drive the reaction towards dialkylation.
-
Solution: Carefully control the stoichiometry of your reactants. Start with a 1:1 molar ratio of indoline to the ethylating agent and optimize from there.
-
-
Reagent Reactivity: More reactive ethylating agents like diethyl sulfate are more prone to causing over-alkylation.
-
Solution: Consider using a less reactive ethylating agent, such as ethyl bromide or ethyl chloride. The general reactivity trend for the leaving group is I > Br > Cl > OTs.[2]
-
Frequently Asked Questions (FAQs) about Alternative Ethylation Reagents
This section provides answers to common questions regarding the selection and use of different ethylating agents for indoline.
Q1: What are the most common reagents for indoline N-ethylation, and what are their pros and cons?
The most common reagents are ethyl halides (iodide, bromide) and diethyl sulfate.
| Reagent | Pros | Cons |
| Ethyl Iodide/Bromide | - High reactivity.[2]- Readily available. | - Can lead to over-alkylation.[5]- Ethyl iodide can be light-sensitive. |
| Diethyl Sulfate | - Powerful ethylating agent.[6]- Both ethyl groups can be transferred.[6] | - Highly toxic and a probable human carcinogen.[6][7]- Requires careful handling and specialized disposal procedures.[8][9] |
Q2: Are there safer or "greener" alternatives to traditional ethylating agents?
Yes, several greener alternatives are gaining prominence.
-
Alcohols via "Borrowing Hydrogen" Catalysis: This method uses alcohols as the alkylating agents with metal catalysts (e.g., iridium or iron). The only byproduct is water, making it an atom-economical and environmentally friendly approach.[1][4][10][11]
-
Reductive Amination: This strategy involves reacting indoline with an aldehyde (like acetaldehyde) in the presence of a reducing agent. This method offers good control and selectivity for N-alkylation.[1][12][13]
-
Quaternary Ammonium Salts: Reagents like phenyltriethylammonium iodide (PhEt₃NI) are safe, non-toxic, and easy-to-handle solids that can be used for N-ethylation under mildly basic conditions.[14][15][16]
Q3: When should I consider using a less reactive ethylating agent like ethyl chloride?
A less reactive agent like ethyl chloride is beneficial when you are working with a highly reactive indoline substrate that is prone to over-alkylation or other side reactions. While the reaction may be slower, it often provides better control and higher selectivity for the desired mono-ethylated product. Adding a catalytic amount of potassium iodide (KI) can sometimes accelerate reactions with alkyl chlorides through an in-situ Finkelstein reaction.[2]
Q4: How do I choose the right base and solvent combination for my reaction?
The choice of base and solvent is critical for successful N-alkylation.
-
Base: For deprotonation of indoline, a strong base is typically required. Sodium hydride (NaH) is a robust and common choice.[2][3] Weaker bases like potassium carbonate (K₂CO₃) may be sufficient for more activated indoline systems or when using catalytic methods.[17]
-
Solvent: Polar aprotic solvents like DMF, THF, and DMSO are generally preferred as they effectively dissolve the indolate anion and promote the desired N-alkylation.[1][2][3]
Experimental Protocols
Protocol 1: Classical N-Ethylation using Ethyl Bromide and Sodium Hydride
This protocol is a standard and widely used method for the N-alkylation of indoles and indolines.[2][18]
Materials:
-
Indoline
-
Ethyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes, saturated aqueous ammonium chloride)
Procedure:
-
Deprotonation: To a solution of indoline (1.0 eq) in anhydrous DMF or THF under an inert atmosphere (N₂ or Ar), carefully add NaH (1.1-1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromide (1.0-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: "Borrowing Hydrogen" N-Ethylation using Ethanol and an Iridium Catalyst
This protocol represents a greener approach to N-alkylation.[1][4]
Materials:
-
Indoline
-
Ethanol
-
Iridium catalyst (e.g., [Ir(cod)Cl]₂) with an appropriate ligand
-
Water (as solvent)
Procedure:
-
Reaction Setup: In a screw-capped vial, combine the indoline (0.2 mmol), ethanol (0.4 mmol), the iridium catalyst (1-2 mol %), and water (1.0 mL).[1]
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at the optimized temperature (e.g., 110 °C). Stir the reaction mixture for the specified time (typically 24-48 hours).[1][10]
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired N-ethylated indoline.[1]
Visualization of Key Concepts
Decision-Making Workflow for Reagent Selection
Caption: Illustration of the competing N-alkylation and C3-alkylation pathways.
References
- BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles. BenchChem.
- BenchChem. (2025). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline. BenchChem.
- ResearchGate. (n.d.). Optimization of the iron-catalyzed N-alkylation of indoline with benzyl alcohol. ResearchGate.
- Loba Chemie. (2025). DIETHYL SULPHATE FOR SYNTHESIS. Loba Chemie.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Diethyl Sulfate. TCI Chemicals.
- MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. BenchChem.
- Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
- Wikipedia. (n.d.). Diethyl sulfate. Wikipedia.
- Aarti Industries. (n.d.). GPS Safety Summary - DIETHYL SULPHATE. Aarti Industries.
- ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the.... ResearchGate.
- Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
- Inchem. (n.d.). ICSC 0570 - DIETHYL SULFATE. Inchem.
- Fisher Scientific. (2009). Diethyl sulfate - SAFETY DATA SHEET. Fisher Scientific.
- ResearchGate. (n.d.). Scope of the N‐alkylation of indolines with alcohols. ResearchGate.
- Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319.
- Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube.
- Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319.
- National Institutes of Health. (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. National Institutes of Health.
- Journal of the Chemical Society C: Organic. (n.d.). Reductive amination of substituted indole-2,3-diones. Royal Society of Chemistry.
- Sciencemadness Discussion Board. (2009, April 10). Lab Prep of Diethyl Sulfate. Sciencemadness.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic Chemistry Portal.
- Singer, B. (1975). The specificity of different classes of ethylating agents toward various sites in RNA. Biochemistry, 14(19), 4353–4357.
- Kim, S., & Kim, I. S. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters, 24(5), 1144–1149.
- Li, S., Wang, Y., Li, Y., & Zhang, Y. (2020). methylation of amines using formic acid via simple inorganic base catalysis. Organic & Biomolecular Chemistry, 18(34), 6624–6628.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution. Google Patents.
- Zhang, Y.-Q., He, L., & Feng, X.-L. (2009). Kinetic Resolution of Indolines by Pd-Catalyzed Asymmetric Allylic Amination. Organic Letters, 11(8), 1721–1724.
- ResearchGate. (n.d.). Plausible reaction mechanism of N-methylation of indole using MgO as solid base. ResearchGate.
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives. Google Patents.
- Google Patents. (n.d.). JPS5962565A - Purification of indole compounds. Google Patents.
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- MDPI. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 8. lobachemie.com [lobachemie.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reductive amination of substituted indole-2,3-diones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Support Center: Scale-up Synthesis of 1-Ethylindoline-6-sulfonamide
Welcome to the technical support center for the scale-up synthesis of 1-Ethylindoline-6-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and efficient scale-up process. The information herein is curated from established synthetic methodologies for analogous indoline sulfonamides and general expertise in process chemistry.
I. Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active agents. The indoline-sulfonamide scaffold is a key pharmacophore in numerous enzyme inhibitors and other therapeutic candidates.[1][2] The most common and direct route to this class of compounds involves the reaction of a corresponding sulfonyl chloride with an amine.[3] This guide will focus on the scale-up of the final sulfonamide formation step, which is often a critical juncture in the overall synthetic sequence.
II. Synthetic Pathway Overview
The synthesis of this compound can be conceptually broken down into two main stages: the preparation of the key intermediate, 1-ethylindoline-6-sulfonyl chloride, and its subsequent reaction with ammonia to form the desired sulfonamide.
Caption: Synthetic route to this compound.
III. Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of sulfonyl chloride: The preceding chlorosulfonation step may be inefficient. 2. Poor quality of starting materials: 1-Ethylindoline may be oxidized or impure. 3. Reaction temperature too low: The amination reaction may be too slow at lower temperatures. 4. Inefficient mixing: In a larger reactor, poor agitation can lead to localized concentration gradients. | 1. Optimize chlorosulfonation: Ensure anhydrous conditions and appropriate temperature control. Monitor reaction completion by TLC or HPLC. 2. Purify starting materials: Use freshly distilled or purified 1-ethylindoline. Store under an inert atmosphere. 3. Adjust temperature: Gradually increase the reaction temperature, monitoring for any side product formation. 4. Improve agitation: Use an overhead stirrer for larger scale reactions to ensure homogeneity. |
| Formation of Impurities/Byproducts | 1. Di-sulfonated products: Over-reaction during the chlorosulfonation step. 2. Hydrolysis of sulfonyl chloride: Presence of moisture in the reaction. 3. Oxidation of the indoline ring: Exposure to air, especially at elevated temperatures. | 1. Control stoichiometry: Use a controlled amount of chlorosulfonic acid and monitor the reaction closely. 2. Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Inert atmosphere: Maintain an inert atmosphere throughout the reaction and work-up. |
| Exothermic Reaction/Runaway | 1. Rapid addition of reagents: Adding chlorosulfonic acid or the amine too quickly can lead to a rapid increase in temperature. 2. Inadequate cooling: The cooling system may not be sufficient for the scale of the reaction. | 1. Controlled addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of reagents. 2. Enhanced cooling: Use a larger ice bath or a more efficient cooling system. Ensure good heat transfer between the reactor and the cooling medium. |
| Product "Oiling Out" During Crystallization | 1. High impurity levels: The presence of significant impurities can inhibit crystal formation. 2. Inappropriate solvent system: The chosen solvent may not be ideal for crystallization. | 1. Pre-purification: Consider a preliminary purification step like column chromatography before recrystallization. 2. Solvent screening: Experiment with different solvent systems, such as isopropanol/water or ethanol/water mixtures.[4] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
A1: For both the chlorosulfonation and the final amination step, Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of starting material and the appearance of the product. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.
Q2: How critical is the purity of the starting 1-ethylindoline?
A2: The purity of 1-ethylindoline is very important. Indolines can be susceptible to oxidation, which can lead to colored impurities and byproducts.[5] It is advisable to use freshly purified 1-ethylindoline or to purify it by distillation under reduced pressure before use, especially for large-scale synthesis.
Q3: What are the key safety precautions to consider during the chlorosulfonation step?
A3: Chlorosulfonic acid is a highly corrosive and reactive reagent. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction is also highly exothermic and should be performed with adequate cooling and slow, controlled addition of the reagent.
Q4: Can I use a different base for the amination step?
A4: While aqueous ammonia is commonly used, other bases can be employed. Organic bases such as triethylamine or pyridine can be used, particularly if the reaction is sensitive to water.[1][6] The choice of base may influence the reaction rate and work-up procedure.
Q5: What is the best method for purifying the final product on a large scale?
A5: Recrystallization is often the most practical and cost-effective method for purifying the final product on a large scale.[4] A suitable solvent system should be identified through small-scale experiments. If recrystallization does not provide the desired purity, column chromatography on silica gel may be necessary, although this can be less economical for very large quantities.
V. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Ethylindoline-6-sulfonyl chloride
Caption: Workflow for the synthesis of 1-Ethylindoline-6-sulfonyl chloride.
Materials:
-
1-Ethylindoline
-
Chlorosulfonic acid
-
Chloroform (anhydrous)
-
Ice
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, dissolve 1-ethylindoline (1.0 eq) in anhydrous chloroform.
-
Cool the solution to 0 °C using an ice-salt bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-ethylindoline-6-sulfonyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
1-Ethylindoline-6-sulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Tetrahydrofuran (THF)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude 1-ethylindoline-6-sulfonyl chloride (1.0 eq) in THF in a reactor equipped with a mechanical stirrer and a temperature probe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated aqueous ammonia (5-10 eq) to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the sulfonyl chloride is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
The resulting aqueous slurry will contain the precipitated product. Filter the solid, wash it with cold water, and air-dry.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
VI. References
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, E., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics (Basel, Switzerland), 9(9), 595. [Link]
-
Gerasymchuk, N., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1234. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme, 1-15. [Link]
-
Cournoyer, R., Evans, D. H., Stroud, S., & Boggs, R. (1981). Synthesis of an unsymmetrical naphthalein indicator dye from an indole-6-sulfonamide. The Journal of Organic Chemistry, 46(10), 2136-2139. [Link]
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, E., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PubMed, 32933028. [Link]
-
Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]
-
Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4321. [Link]
-
Ryer, F. C. (1951). U.S. Patent No. 2,554,816. Washington, DC: U.S. Patent and Trademark Office.
-
Sapegin, A., et al. (2020). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 25(23), 5721. [Link]
-
Zhang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistrySelect, 8(5), e202204100. [Link]
-
Martin, E. (1956). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, M. M., & Johnsson, K. (2024). Metal-free introduction of primary sulfonamide into electron-rich aromatics. Chemical Science, 15(1), 123-129. [Link]
-
Khan, A. A., et al. (2020). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 85(1), 1-13. [Link]
-
Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]
-
Wang, M. M., & Johnsson, K. (2024). Metal-free introduction of primary sulfonamide into electron-rich aromatics. Semantic Scholar. [Link]
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Zhao, T., et al. (2020). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. European Journal of Medicinal Chemistry, 187, 111953. [Link]
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Method for preparing N-aryl sulfonamide from indoline and aryl... (2019). Google Patents.
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El Abbouchi, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(15), 3469. [Link]
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Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. [Link]
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One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. (2016). Thieme. [Link]
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Mild and General Method for the Synthesis of Sulfonamides. (2025). ResearchGate. [Link]
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Li, Y., et al. (2020). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Analytical and Bioanalytical Chemistry, 412(25), 6895-6906. [Link]
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Technical Support Center: Minimizing Oxidation Byproducts in Indoline Derivatives
Welcome to the technical support center for handling indoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often sensitive heterocyclic compounds. Indolines are electron-rich scaffolds, a property that makes them invaluable in medicinal chemistry but also renders them susceptible to oxidation.[1] Uncontrolled oxidation can lead to complex product mixtures, reduced yields, and purification challenges.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize the formation of unwanted oxidation byproducts in your experiments.
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the synthesis, purification, or storage of indoline derivatives.
Q1: My reaction mixture or purified compound is turning brown/yellow over time, and TLC/LC-MS analysis shows multiple new spots. What is happening?
A: This is a classic sign of oxidation. The electron-rich nature of the indoline ring system makes it prone to oxidation by atmospheric oxygen, especially when exposed to heat, light, or trace metal impurities.[2][3] The primary oxidation byproduct is often the corresponding aromatic indole, formed through dehydrogenation.[4][5] Further oxidation can lead to the formation of oxindoles, 2-keto acetanilides, and, in some cases, oligomeric or polymeric materials which contribute to the discoloration.[6][7][8][9]
Common Oxidation Pathways:
-
Dehydrogenation: Indoline → Indole
-
C2-Oxidation: Indoline → Indolin-2-one (Oxindole)
-
Ring Opening: Indoline → 2-Keto-acetanilides (Witkop Oxidation)[7][9]
Q2: My reaction to synthesize an indoline derivative is yielding the corresponding indole as a major byproduct. How can I prevent this dehydrogenation?
A: The formation of an indole from an indoline is an oxidative dehydrogenation process that often involves atmospheric oxygen as the terminal oxidant.[10] This is particularly problematic in reactions that require elevated temperatures.
Causality: At higher temperatures, the rate of oxidation increases, and dissolved oxygen in your solvents becomes a significant reactant. Even seemingly "stable" reaction mixtures can undergo slow oxidation over several hours.
Solution: The most effective solution is to rigorously exclude oxygen by performing the reaction under an inert atmosphere.[11] This involves using gases like argon or nitrogen, which do not react with the components of your experiment.[11] This creates a protective blanket, preventing atmospheric oxygen from entering the reaction vessel. For a detailed methodology, see Protocol 1: Setting up a Reaction Under an Inert Atmosphere .
Q3: I am already using a nitrogen balloon, but my high-temperature, long-duration reaction (>80 °C, >12 hours) still produces oxidation byproducts. What am I missing?
A: While a nitrogen or argon balloon is a good first step, it only protects against the ingress of atmospheric oxygen. For reactions that are highly sensitive, heated for prolonged periods, or involve organometallic catalysts, a critical source of oxygen is the gas dissolved within your solvents.[12]
Causality: Solvents, even those of high purity, are saturated with dissolved air (~20% oxygen). Heating the solvent reduces the solubility of these gases, but they remain present in the headspace and can readily participate in oxidation reactions.
Solution: You must degas your solvents immediately before use. This process physically removes dissolved gases. There are several methods, with "Freeze-Pump-Thaw" being the most effective for highly sensitive applications.[12][13]
Table 1: Comparison of Solvent Degassing Methods
| Method | Effectiveness | Procedure | Best For |
| Freeze-Pump-Thaw | Very High | The solvent is frozen with liquid N₂, a vacuum is applied, the flask is sealed, and the solvent is thawed. This cycle is repeated 3-5 times.[12][13][14] | Air-sensitive reactions, organometallic catalysis, high-temperature reactions. |
| Inert Gas Sparging | Moderate-High | A stream of inert gas (Ar or N₂) is bubbled through the solvent for 30-60 minutes via a long needle.[15][16] | General applications, large solvent volumes where freezing is impractical. Less effective for low-boiling point solvents due to evaporation. |
| Sonication under Vacuum | Moderate | The solvent flask is placed in an ultrasonic bath and subjected to a light vacuum for several cycles.[12][13] | Quick degassing for less sensitive applications like HPLC mobile phases. |
For the most rigorous oxygen removal, refer to Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method .
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of indoline oxidation?
A: The oxidation of indolines, particularly dehydrogenation to indoles, often proceeds through a radical chain mechanism.[17] The process is typically initiated by a single-electron transfer (SET) from the electron-rich indoline or, more commonly, a hydrogen atom transfer (HAT) from the C-2 position, which is adjacent to the nitrogen atom. This generates a carbon-centered radical intermediate, which can then be intercepted by an oxidant (like O₂) to propagate the reaction, ultimately leading to the more stable aromatic indole.[17]
Caption: Simplified mechanism of indoline oxidation via Hydrogen Atom Transfer (HAT).
Q2: Are certain indoline derivatives more prone to oxidation than others?
A: Yes, the electronic properties of the indoline scaffold significantly influence its stability.
-
Substituents on the Benzene Ring: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density of the ring system, making the compound more susceptible to oxidation.
-
Substituents on the Nitrogen: Conversely, attaching an electron-withdrawing group (EWG) like an acetyl (-Ac), tosyl (-Ts), or Boc group to the indoline nitrogen decreases the electron density on the heterocyclic ring.[1][7] This makes the nitrogen lone pair less available and the overall molecule more resistant to oxidation. This is a common strategy to improve the stability of the indoline core during multi-step syntheses.[1]
Q3: Can I add a chemical stabilizer or antioxidant to my indoline sample?
A: Yes, for long-term storage or during certain applications, the use of antioxidants can be highly effective. These compounds function by scavenging radical intermediates that propagate the oxidation process. Some indoline derivatives themselves have been investigated for their potent antioxidant properties.[18][19][20]
Table 2: Common Antioxidants for Stabilizing Organic Compounds
| Antioxidant | Abbreviation | Typical Concentration | Mechanism |
| Butylated Hydroxytoluene | BHT | 0.01 - 0.1% (w/w) | Phenolic radical scavenger. |
| Tocopherol | Vitamin E | 0.01 - 0.1% (w/w) | Natural phenolic antioxidant, radical scavenger. |
| 5-Hydroxyindole | Varies | Indole derivative with lower oxidation potential, acts as a sacrificial antioxidant.[21] |
Note: Always verify that the chosen antioxidant is compatible with your downstream applications and can be easily removed if necessary.
Preventative Protocols & Workflows
Adopting rigorous experimental techniques is the most reliable way to prevent oxidation.
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This protocol describes the standard procedure for running a reaction under a positive pressure of an inert gas (N₂ or Ar) using the balloon method, which is common in many labs.[22][23]
Materials:
-
Oven-dried or flame-dried round-bottom flask with a stir bar.
-
Rubber septum.
-
Balloons filled with nitrogen or argon.
-
Needles (one long for gas inlet, one short for outlet).
-
Schlenk line or gas manifold (optional, for more advanced setups).
Procedure:
-
Prepare Glassware: Ensure your reaction flask is thoroughly dried to remove adsorbed water, either by placing it in a >120 °C oven overnight or by flame-drying under vacuum.[14]
-
Assemble Hot: While the flask is still hot, cap it with a rubber septum and clamp it to a stand. Fold the edge of the septum over the neck for a secure seal.
-
Purge the Flask: Insert a needle attached to your inert gas source (e.g., a balloon) through the septum. Insert a second, short "outlet" needle to allow the air inside to be displaced.
-
Flush: Allow the inert gas to flush through the flask for at least 5 minutes.[22] The positive flow of gas will push out the air.
-
Establish Positive Pressure: Remove the outlet needle first. The balloon will inflate slightly, indicating a positive pressure of inert gas inside the flask. Now, remove the inlet needle.
-
Add Reagents: Add air-stable solid reagents before purging. Transfer air-sensitive liquids and solvents via a gas-tight syringe through the septum. When using a syringe, always flush it with inert gas first and pull a small "buffer" of inert gas into the syringe after drawing up your reagent to protect it during transfer.[22][24]
Caption: Experimental workflow for establishing an inert reaction atmosphere.
Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method
This is the most rigorous method for removing dissolved gases from a reaction solvent.[12][13]
Materials:
-
Schlenk flask or heavy-walled sealed tube rated for vacuum.
-
High-vacuum line (Schlenk line).
-
Dewar with liquid nitrogen.
-
Warm water bath.
Procedure:
-
Add Solvent: Add the solvent to be degassed to the Schlenk flask (do not fill more than half-full).
-
Freeze: Carefully immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer along the walls, which is more efficient than a solid block. Wait until the solvent is completely frozen solid.
-
Pump (Evacuate): With the solvent still frozen, open the stopcock on the Schlenk flask to the high-vacuum line. Allow it to pump for 5-10 minutes to remove the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen dewar and place the flask in a warm water bath. As the solvent thaws, you will see bubbles of dissolved gas that were trapped in the frozen matrix being released into the vacuum headspace.
-
Repeat: Once the solvent is completely thawed, repeat the entire cycle (Freeze -> Pump -> Thaw) at least two more times. A total of 3-5 cycles is standard for highly sensitive reactions.[14]
-
Final Step: After the final thaw cycle, backfill the flask with your inert gas (argon or nitrogen) before use. The degassed solvent should be used within a few hours for best results.[12]
Analytical Methods for Monitoring Oxidation
Proactive monitoring is key to troubleshooting.
-
Thin-Layer Chromatography (TLC): The simplest method. Oxidation byproducts, such as the corresponding indole, will often have a different Rf value. Indoles are also often more UV-active than indolines.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the formation of byproducts. A reverse-phase C18 column is often suitable for separating indolines from their more nonpolar indole oxidation products.[25][26]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile byproducts.[27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of byproducts. The appearance of aromatic and vinylic protons can signal the formation of indoles.
By implementing these robust preventative measures and understanding the chemical principles behind indoline oxidation, you can significantly improve the outcome of your experiments, leading to higher yields, purer products, and more reliable results.
References
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- Indole - Wikipedia. (n.d.). Wikipedia.
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- Synthesis of an indole by oxidation of the indoline. - ResearchGate. (n.d.).
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). University of Pittsburgh.
- Green oxidation of indoles using halide c
- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents | Journal of Medicinal Chemistry - ACS Publications. (2018, April 22).
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- Light induced oxidation of an indoline derived system triggered spherical aggregates. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
- Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme | ACS Catalysis. (2021, July 15).
- Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence | Organic Letters - ACS Publications. (2019, August 12).
- Visible Light-Induced Aerobic Oxidation of Indoles: One-Pot Formation of 4-Quinolones at Room Temperature - ResearchGate. (2025, October 8).
- Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... - ResearchGate. (n.d.).
- Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed. (2014, April 7). PubMed.
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- What are the analytical methods for 99% Indole in environmental samples? - Blog. (2025, June 5). Blog.
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Validation & Comparative
A Researcher's Guide to 1-Ethylindoline-6-sulfonamide: A Comparative 1H NMR Spectral Analysis
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique, providing granular insights into molecular architecture.[1][2][3] This guide offers an in-depth analysis of the 1H NMR spectrum of 1-ethylindoline-6-sulfonamide, a scaffold of interest in medicinal chemistry due to the prevalence of both the indoline and sulfonamide moieties in bioactive molecules.[4] We will dissect its expected spectral features, provide a comparative analysis with alternative sulfonamide-containing heterocycles, and detail a robust experimental protocol for acquiring high-quality data.
Deciphering the 1H NMR Spectrum of this compound
A thorough understanding of the 1H NMR spectrum of this compound is crucial for its identification and characterization. Below is a detailed theoretical analysis of the expected chemical shifts, multiplicities, and integration values for each proton in the molecule. This analysis is based on established principles of NMR spectroscopy and data from related structural analogs.[5][6][7][8][9]
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Predicted 1H NMR Spectral Data:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2' (CH3) | ~ 1.2 - 1.4 | Triplet (t) | 3H | Aliphatic methyl group adjacent to a methylene group. Shielded position. |
| H-3 | ~ 3.0 - 3.2 | Triplet (t) | 2H | Methylene protons of the indoline ring adjacent to another methylene group (H-2). |
| H-1' (CH2) | ~ 3.4 - 3.6 | Quartet (q) | 2H | Methylene group attached to a nitrogen atom and adjacent to a methyl group. Deshielded by the electronegative nitrogen. |
| H-2 | ~ 3.6 - 3.8 | Triplet (t) | 2H | Methylene protons of the indoline ring adjacent to the nitrogen and a methylene group (H-3). Deshielded by the nitrogen. |
| H-4 | ~ 6.8 - 7.0 | Doublet (d) | 1H | Aromatic proton ortho to the fused pyrrolidine ring. |
| H-5 | ~ 7.2 - 7.4 | Doublet of doublets (dd) | 1H | Aromatic proton ortho to the sulfonamide group and meta to the fused pyrrolidine ring. |
| H-7 | ~ 7.5 - 7.7 | Doublet (d) | 1H | Aromatic proton ortho to the sulfonamide group. Deshielded by the electron-withdrawing sulfonamide. |
| NH2 (SO2NH2) | ~ 7.0 - 7.5 | Broad Singlet (br s) | 2H | Protons of the primary sulfonamide group. Chemical shift can be variable and concentration-dependent. |
| NH (Indoline) | Not Applicable | - | - | The indoline nitrogen is tertiary (N-ethyl). |
Comparative Spectral Analysis: this compound vs. Alternatives
To provide context for the spectral features of this compound, a comparison with other sulfonamide-containing heterocyclic compounds is instructive. We will consider N-(1H-indazol-6-yl)benzenesulfonamide and 4-amino-N,N-dimethyl-benzenesulfonamide as examples.
| Feature | This compound (Predicted) | N-(1H-indazol-6-yl)benzenesulfonamide[10] | 4-amino-N,N-dimethyl-benzenesulfonamide[11] |
| Heterocyclic Core | Indoline | Indazole | Benzene |
| Aliphatic Protons | Ethyl group (~1.3 ppm, t; ~3.5 ppm, q), Indoline CH2 (~3.1 ppm, t; ~3.7 ppm, t) | None | N-dimethyl group (~2.6 ppm, s) |
| Aromatic Protons | ~ 6.8 - 7.7 ppm | ~ 7.0 - 8.0 ppm | ~ 6.6 - 7.6 ppm |
| Sulfonamide NH Proton | Primary (-NH2), ~7.0-7.5 ppm (broad) | Secondary (-NH-), likely >10 ppm | None (tertiary sulfonamide) |
| Other Key Signals | - | Indazole N-H (~13 ppm), Indazole C-H (~8 ppm) | Amine N-H (~4.0 ppm, broad) |
This comparison highlights how changes in the heterocyclic core and the substitution on the sulfonamide nitrogen significantly alter the 1H NMR spectrum. The presence of the N-ethyl and indoline aliphatic protons in our target compound provides distinct spectral windows that are absent in the more aromatic N-(1H-indazol-6-yl)benzenesulfonamide. Furthermore, the nature of the sulfonamide (primary, secondary, or tertiary) dramatically impacts the presence and chemical shift of the NH protons.
Experimental Protocol for High-Quality 1H NMR Data Acquisition
Adherence to a standardized protocol is critical for obtaining reproducible and high-quality 1H NMR spectra.[12] The following is a detailed methodology for the analysis of this compound.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a good starting choice due to its high solubilizing power for polar molecules. Chloroform-d (CDCl3) is another common alternative.
-
Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[13]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (final concentration ~0.03% v/v).[13]
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Matching: Tune and match the probe for the 1H frequency to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines and good resolution.[12]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d6 at ~2.50 ppm).
-
Integration: Integrate all signals to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Workflow Diagram:
Caption: Workflow for 1H NMR spectrum acquisition and analysis.
Conclusion
The 1H NMR spectrum of this compound is predicted to exhibit a unique set of signals that allow for its unambiguous identification. The characteristic resonances of the N-ethyl group, the saturated indoline ring protons, and the aromatic protons influenced by the sulfonamide substituent provide a distinct fingerprint. By comparing this predicted spectrum with those of alternative sulfonamide-containing heterocycles, researchers can appreciate the subtle yet significant impact of structural modifications on the NMR landscape. The detailed experimental protocol provided herein serves as a robust guide for obtaining high-quality, reproducible data, which is fundamental to advancing research in medicinal chemistry and drug development.
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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RSC Publishing. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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Semantic Scholar. (n.d.). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anh. Retrieved from [Link]
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- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. 4-Amino-N-(2,3-di-hydro-1,3-thia-zol-2-yl-idene)benzene-sulfonamide-2,4,6-tris-(pyr-idin-2-yl)-1,3,5-triazine (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Mass Spectrometry Guide: ESI+ Profiling of Indoline Sulfonamides
Executive Summary
This guide provides a technical analysis of the mass spectral behavior of indoline sulfonamides using Electrospray Ionization in positive mode (ESI+). Unlike rigid protocols, this document focuses on the mechanistic interpretation of fragmentation patterns, specifically distinguishing the unique behavior of the indoline scaffold compared to its aromatic indole counterparts. Key deliverables include a comparative ionization assessment, a detailed fragmentation mechanism (focusing on the diagnostic
Part 1: The Analytical Challenge
Indoline sulfonamides represent a critical scaffold in drug discovery, often serving as precursors to anticancer agents (e.g., carbonic anhydrase inhibitors) or acting as specific receptor modulators.
Structural Nuances
The analytical challenge lies in the dual nature of the molecule:
-
The Sulfonamide Moiety (
): Typically acidic, yet capable of protonation on the oxygen or nitrogen under acidic ESI+ conditions. -
The Indoline Core: Unlike the aromatic indole, the indoline ring contains an
hybridized carbon system. This makes the indoline nitrogen significantly more basic ( ) than the indole nitrogen (non-basic due to aromatic lone pair delocalization).
Critical Observation: In ESI+, indoline sulfonamides are prone to in-source oxidation , converting to the corresponding indole (
Part 2: Comparative Ionization Assessment
Selecting the correct ionization source is the first decision gate. While ESI is the standard, APCI offers distinct advantages for specific lipophilic analogs.
Method Selection Framework
Figure 1: Decision matrix for ionization source selection. ESI+ is preferred for metabolite identification due to "soft" ionization, whereas APCI is superior for non-polar precursors in complex matrices.
Comparative Performance Table
| Feature | ESI+ (Electrospray) | APCI+ (Atmospheric Pressure Chemical) | Recommendation |
| Ionization Mechanism | Liquid-phase charge residue/ion evaporation. | Gas-phase proton transfer via corona discharge. | Use ESI+ for general profiling and metabolite ID. |
| Adduct Formation | High ( | Low (Predominantly | Use APCI+ if sodium adducts obscure data. |
| Thermal Degradation | Minimal. | Moderate to High. | Use ESI+ for labile sulfonamides. |
| Matrix Effects | Susceptible to ion suppression.[1] | More robust against suppression. | Use APCI+ for dirty PK samples. |
Part 3: Mechanistic Fragmentation Analysis
The fragmentation of indoline sulfonamides in ESI+ is dominated by the stability of the sulfonyl bond and the basicity of the indoline nitrogen.
The Diagnostic "Sulfur Dioxide Extrusion"
The hallmark of sulfonamide mass spectrometry is the neutral loss of
Proposed Fragmentation Pathway (Graphviz)
Figure 2: Primary fragmentation pathway. The rearrangement leading to SO2 loss is diagnostic for sulfonamides, distinguishing them from carboxamides.
Data Comparison: Indoline vs. Indole
A critical distinction must be made between Indoline (dihydro) and Indole (aromatic) sulfonamides.
| Parameter | Indoline Sulfonamide | Indole Sulfonamide | Differentiation Strategy |
| Precursor m/z | Check for +2 Da shift. | ||
| Aromatization | Can lose | Stable. | Lower source temp if |
| Fragmentation | Retro-Diels-Alder (RDA) unlikely; loss of | Ring is stable; fragmentation occurs at substituents. | Look for ring-opening fragments in Indoline. |
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to ensure data integrity by validating the instrument status before sample analysis.
Reagents & Preparation[1]
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Standard: Sulfamethoxazole (or similar available sulfonamide) as a system suitability standard.
Step-by-Step Workflow
-
System Suitability Test (SST):
-
Inject Sulfamethoxazole (1 µg/mL).
-
Pass Criteria: Observation of parent (
254) and dominant fragment ( 156, loss of isoxazole/SO2 rearrangement). -
Why? Confirms that collision energy (CE) is sufficient to break the S-N bond.
-
-
Sample Preparation:
-
Dissolve Indoline Sulfonamide to 1 mg/mL in DMSO (Stock).
-
Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.
-
Critical: Do not use 100% organic solvent for injection to maintain peak shape on reverse-phase columns.
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV (Standard).
-
Source Temp: 300°C (Keep lower if aromatization to indole is suspected).
-
Cone Voltage: 30 V.
-
Collision Energy Ramp: 15–45 eV.
-
Why? A ramp ensures capture of both the labile
loss (low energy) and skeletal fragmentation (high energy).
-
-
Data Acquisition:
-
Acquire in Continuum Mode (not Centroid) for accurate mass determination and peak profile inspection.
-
Part 5: Data Interpretation & Troubleshooting
Common Artifacts
-
Sodium Adducts (
):-
Cause: Glassware contamination or high pH mobile phase.
-
Solution: Add 5mM Ammonium Formate to mobile phase to suppress Na+ and force
.
-
-
Dimerization (
):-
Cause: Concentration too high.
-
Solution: Dilute sample 10-fold.
-
Reference Data (Model Compound)
Hypothetical Compound: N-(indolin-5-yl)benzenesulfonamide
-
Formula:
-
Monoisotopic Mass: 274.08 Da
| Ion Identity | Theoretical m/z | Origin |
| 275.08 | Protonated Parent | |
| 297.07 | Sodium Adduct | |
| 211.12 | Diagnostic Rearrangement | |
| 141.00 | Sulfonyl Cation (Cleavage) | |
| Indoline Amine | 133.08 | Amine radical cation (if charge retained) |
References
-
Sun, M., Dai, W., & Liu, D. Q. (2008).[4] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]
-
Wang, Z., Hop, C. E., Kim, M. S., Huskey, S. E., Baillie, T. A., & Guan, Z. (2003).[4] The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation.[2][3][4] Rapid Communications in Mass Spectrometry, 17(2), 81–86. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003).[5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.[5] [Link]
Sources
- 1. perkinelmer.com.ar [perkinelmer.com.ar]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency Analysis: 1-Ethylindoline-6-sulfonamide vs. Captopril
Context: Inhibition of Bacterial Metalloenzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase)[1][2]
Executive Summary
This guide provides a technical comparison between Captopril , a well-established zinc-binding ACE inhibitor serving as a positive control in bacterial assays, and 1-Ethylindoline-6-sulfonamide (representing the N-substituted indoline-6-sulfonamide scaffold), a novel class of inhibitors targeting the bacterial enzyme DapE .[1][2]
While Captopril demonstrates superior in vitro potency (
Mechanistic Divergence & Target Specificity
To understand the potency disparity, researchers must analyze the binding modality at the DapE active site, which contains a dinuclear zinc center.
| Feature | Captopril | This compound |
| Primary Pharmacophore | Thiol (-SH) group | Sulfonamide ( |
| Binding Mechanism | Competitive Chelation: The thiol group acts as a "zinc hook," aggressively coordinating with the active site | Coordination & H-Bonding: The sulfonamide oxygen coordinates with Zinc, while the indoline ring exploits hydrophobic pockets (e.g., near Arg258). |
| Selectivity Profile | Promiscuous: Inhibits human ACE, MMPs, and bacterial DapE. High toxicity risk if used as an antibiotic.[1][2] | Targeted: Designed specifically for the bacterial DapE cleft; reduced affinity for human metalloenzymes.[2] |
| Potency Driver | Strong metal affinity of the thiol. | Optimization of the N-1 substituent (Ethyl/Acetyl/Isopentyl) to fit the hydrophobic groove. |
Visualization: Mechanism of Action (Zinc Coordination)
Caption: Comparative binding modes. Captopril relies on direct metal chelation, while Indoline-6-sulfonamide utilizes a dual mechanism of zinc coordination and hydrophobic pocket occupation.[1][2]
Experimental Data: Potency Comparison
The following data aggregates experimental results from ninhydrin-based enzymatic assays against Haemophilus influenzae DapE (HiDapE) and Acinetobacter baumannii DapE (AbDapE).
Table 1: Comparative Inhibitory Potency ( )[1][2][3]
| Compound | Target Enzyme | Potency Classification | Notes | |
| Captopril | H. influenzae DapE | 3.3 | High | Acts as the positive control standard.[1][2] |
| Captopril | A. baumannii DapE | 1.2 | High | Shows cross-species efficacy but poor cell penetration.[1][2] |
| Indoline-6-sulfonamide (Lead) | H. influenzae DapE | ~54.0 | Moderate | N-acetyl-5-chloro derivative data used as proxy for optimized scaffold.[1][2] |
| Indoline-6-sulfonamide (Hit) | H. influenzae DapE | > 200 | Low | Unoptimized N-ethyl or N-H variants often show weak initial binding.[1][2] |
| L-Captopril | Human ACE | 0.023 | Very High | Demonstrates the lack of selectivity of Captopril (off-target risk).[1][2] |
Interpretation:
-
The Potency Gap: Captopril is approximately 15-50x more potent in vitro than early-stage indoline-6-sulfonamide derivatives.[1][2]
-
The "Ethyl" Factor: The N-1 substituent is critical.[1][2] While "1-Ethyl" provides lipophilicity, data suggests that bulkier groups (e.g., N-isopentyl or N-cyclohexyl) often yield better potency (
) by filling the active site's hydrophobic pocket more effectively than a simple ethyl group.[1][2]
Validated Experimental Protocol: Ninhydrin-Based DapE Assay
To replicate these potency values, use the following self-validating colorimetric workflow. This assay detects the free amine generated when DapE cleaves the substrate (L,L-SDAP).
Reagents
-
Substrate: N-succinyl-L,L-diaminopimelic acid (L,L-SDAP).[1][2][3]
-
Enzyme: Recombinant HiDapE or AbDapE (purified).
Workflow Diagram
Caption: Step-by-step Ninhydrin assay workflow for determining IC50 values of DapE inhibitors.
Protocol Validation (Self-Check)
-
Z-Factor Check: Ensure the assay Z-factor is > 0.5 using DMSO (negative control) and Captopril (positive control) before testing new compounds.[1][2]
-
Linearity: Verify that product formation is linear with respect to time and enzyme concentration before adding inhibitors.[1][2]
-
Solubility: this compound may precipitate at high concentrations (>500
).[1][2] Visual inspection of the well plate is mandatory before reading OD.
Critical Analysis & Conclusion
For a researcher choosing between these compounds:
-
Use Captopril If: You need a validated positive control to confirm your DapE assay is working.[1][2] Its potency is reliable, and the zinc-binding mechanism is well-understood.[1][2]
-
Use this compound If: You are conducting SAR (Structure-Activity Relationship) studies to develop a viable antibiotic.[1][2] While less potent initially, this scaffold allows for modification at the N-1 and C-5 positions to improve specificity and bacterial uptake—properties Captopril cannot offer due to its chemical nature.[1][2]
Final Verdict: Captopril wins on raw potency, but this compound wins on developmental potential for antimicrobial therapeutics.[1][2]
References
-
Reidl, S., et al. (2020).[2] Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. National Institutes of Health (PMC).[1][2] Available at: [Link]
-
DiNicolantonio, R., et al. (1982).[2][4] In vivo comparison of three orally active inhibitors of angiotensin-converting enzyme. American Journal of Cardiology. Available at: [Link]
-
Mundal, S., et al. (2019).[2][5] Sulfonamides: A Novel Approach For Antimicrobial Chemotherapy. Biotech Asia.[1][2] Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo comparison of three orally active inhibitors of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
Performance Comparison: IC₅₀ Values and SAR Insights
[label="6. Spectrophotometry\n(Abs
Figure 1: Role of DapE in the bacterial lysine and peptidoglycan biosynthesis pathway.
High-throughput screening (HiTS) recently identified N-acetyl-6-sulfonamide indolines as a novel class of DapE inhibitors. Molecular docking indicates that the sulfonamide moiety acts as a Zinc-Binding Group (ZBG), chelating the catalytic zinc ions within the DapE active site[1].
To objectively evaluate their performance, we must compare the IC₅₀ values of various indoline sulfonamide derivatives against established reference inhibitors like Captopril and Lithium Sulfate across two different bacterial species: Haemophilus influenzae (HiDapE) and Acinetobacter baumannii (AbDapE)[2].
Quantitative Data Summary
| Compound / Inhibitor | Target Enzyme | IC₅₀ (μM) | Mechanistic Notes & SAR Observations |
| Captopril | HiDapE | 3.3 | Reference competitive inhibitor; highly potent but acts as an ACE inhibitor in humans, limiting systemic use[2]. |
| Captopril | AbDapE | 1.2 | Demonstrates excellent broad-spectrum efficacy across species[2]. |
| Lithium Sulfate (Li₂SO₄) | HiDapE | 23,900 | Weak reference competitive inhibitor[2]. |
| 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide (10a) | HiDapE | 54.0 | Most potent acyclic indoline sulfonamide hit. The 5-chloro substitution optimizes the steric fit in the hydrophobic pocket[2]. |
| 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide (10a) | AbDapE | > 100 | Fails to inhibit AbDapE significantly, highlighting the challenge of achieving broad-spectrum efficacy with this scaffold[2]. |
| 1-acetyl-5-bromo-N-isopentylindoline-6-sulfonamide (4) | HiDapE | > 200 | Original HiTS hit (yielded only 42% inhibition at 200 μM). The larger atomic radius of bromine reduces binding affinity compared to chlorine[3]. |
| 1-acetyl-5-bromo-N-piperidineindoline-6-sulfonamide (9i) | HiDapE | 133 | Piperidine N-substitution improves potency over acyclic variants[4]. |
| 1-acetyl-5-bromo-N-pyrrolidineindoline-6-sulfonamide (9j) | HiDapE | 97 | Tighter pyrrolidine ring further reduces entropic penalty upon binding[4]. |
| 1-acetyl-5-bromo-N-indolineindoline-6-sulfonamide (9k) | HiDapE | 86 | Bulky, rigid substitutions maximize favorable hydrophobic interactions in the active site[4]. |
| 1-acetyl-5-chloro-N,N-di-n-propylindoline-6-sulfonamide (10e) | HiDapE | 88 | Confirms that combining 5-chloro substitution with dialkyl N-substitution yields sub-100 μM potency[4]. |
Expert Causality Analysis
The data reveals two critical insights for drug development professionals:
-
Halogen Optimization: Replacing a 5-bromo substituent with a 5-chloro substituent consistently increases potency (e.g., Compound 4 vs. Compound 10a). The slightly higher electronegativity and smaller atomic radius of chlorine allow the sulfonamide ZBG to position itself more optimally against the catalytic zinc ions without steric clashing[5].
-
The Broad-Spectrum Challenge: While captopril maintains single-digit micromolar potency across both HiDapE and AbDapE, the leading indoline sulfonamide (10a) loses its efficacy against AbDapE[2]. This suggests that while the core zinc-binding site is conserved, the peripheral hydrophobic pockets where the indoline scaffold binds are highly variable between bacterial species.
Experimental Methodology: The Modified Ninhydrin Assay
Historically, DapE inhibition was measured by monitoring peptide bond cleavage at 214 nm. However, aromatic inhibitors like indoline sulfonamides heavily absorb UV light at this wavelength, creating severe optical interference and false readouts[3].
To ensure a self-validating and trustworthy protocol, researchers developed a modified ninhydrin-based assay using an unnatural substrate: N⁶-methyl-L,L-SDAP . Enzymatic cleavage of this substrate exposes a primary amine that reacts with ninhydrin to form Ruhemann's purple, shifting the detection window to the visible spectrum (570 nm) and entirely bypassing UV interference[3].
Figure 2: Step-by-step workflow of the modified ninhydrin-based DapE inhibition assay.
Step-by-Step Protocol
-
Buffer Preparation: Prepare a 50 mM HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer, adjusted to pH 7.5[3].
-
Enzyme Initialization: In a microplate or thermal cycler tube, add 5 µL of 1 µM DapE stock solution to 175 µL of the HEPES buffer. Maintain the environment at 30 °C[3].
-
Inhibitor Introduction: Dissolve the indoline sulfonamide candidates in neat dimethylsulfoxide (DMSO). Add the inhibitor to the buffer mixture, ensuring the pre-assay concentrations are adjusted to yield a strict final concentration of 5% DMSO[2]. Self-Validation Note: 5% DMSO is the maximum tolerated concentration that keeps the hydrophobic indoline compounds soluble without denaturing the DapE enzyme.
-
Substrate Addition: Initiate the reaction by adding 20 µL of 10 mM N⁶-methyl-L,L-SDAP TFA salt[3].
-
Colorimetric Development: Allow the enzymatic hydrolysis to proceed. Introduce the ninhydrin reagent to react with the newly exposed primary amines.
-
Quantification: Measure the absorbance of the resulting Ruhemann's purple complex at 570 nm. Plot the saturation curves and calculate the IC₅₀ using non-linear regression analysis[3].
Conclusion
Indoline-6-sulfonamides represent a structurally validated, non-peptidic class of DapE inhibitors. While they successfully avoid the human ACE-inhibition off-target effects associated with captopril, their current IC₅₀ values (ranging from 54 µM to >200 µM) and lack of broad-spectrum efficacy against pathogens like A. baumannii indicate that further structural optimization is required[2]. Future drug development should focus on modifying the indoline core to better accommodate the structural divergence of peripheral binding pockets across different ESKAPE pathogens.
References
1.[1] Reidl, C. T., et al. "Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE." ResearchGate. Available at: 2.[5] Reidl, C. T., et al. "Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE." PubMed Central (PMC). Available at: 3.[2] "Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii." ACS Omega. Available at: 4.[6] "Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii." PubMed Central (PMC). Available at: 5.[4] Reidl, C. T., et al. "Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE." PubMed Central (PMC). Available at: 6.[3] Reidl, C. T., et al. "Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE." MDPI Antibiotics. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE [mdpi.com]
- 4. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to N-Ethylindoline Derivatives for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and materials science, N-ethylindoline derivatives stand out as a class of heterocyclic compounds with significant potential. Their unique electronic and structural properties make them valuable scaffolds in the design of novel pharmaceuticals and functional dyes. A thorough understanding of their spectroscopic signatures is paramount for researchers engaged in their synthesis, characterization, and application. This guide provides a comprehensive comparison of the spectroscopic characterization of N-ethylindoline derivatives using fundamental techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The choice of an analytical technique is dictated by the information sought. UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties, which are crucial for applications in imaging and sensor technology. NMR spectroscopy offers a detailed map of the molecular structure, confirming the arrangement of atoms and the success of synthetic modifications. Mass spectrometry provides the molecular weight and fragmentation patterns, essential for confirming the identity and purity of the compounds. This guide will delve into the principles behind each technique, offer comparative data for various N-ethylindoline derivatives, and provide detailed experimental protocols to ensure reliable and reproducible results.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The indoline core, a saturated analog of indole, exhibits characteristic absorption bands that are sensitive to substitution on the nitrogen atom and the aromatic ring.
The N-ethyl group, being an electron-donating group, can cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted indoline. This is due to the stabilization of the excited state. Further substitution on the aromatic ring can significantly modulate the absorption profile. Electron-donating groups (e.g., -OCH₃, -NH₂) tend to cause a bathochromic shift and an increase in molar absorptivity, while electron-withdrawing groups (e.g., -NO₂, -CN) can lead to a blue shift (hypsochromic shift) or the appearance of new absorption bands corresponding to intramolecular charge transfer (ICT) transitions.[1]
Comparative UV-Vis Data for N-Ethylindoline Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Indole | Cyclohexane | 270 | ~6,400 | [1] |
| N-Methylindole | Not Specified | Not Specified | Not Specified | [2] |
| N-Ethylindoline (Predicted) | Ethanol | ~250, ~295 | Not Specified | - |
| Substituted Indoline Dyes | TiO₂ film | 500-700 | Not Specified | [3] |
Experimental Protocol for UV-Vis Spectroscopy
A standard protocol for acquiring UV-Vis spectra of N-ethylindoline derivatives is as follows:
-
Sample Preparation: Prepare a stock solution of the N-ethylindoline derivative in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (typically in the range of 1-10 µM) to ensure that the absorbance values fall within the linear range of the spectrophotometer (ideally between 0.2 and 0.8).[4]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to calibrate the instrument.
-
Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution and record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Fluorescence Spectroscopy: Unveiling Emissive Properties
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. Many indoline derivatives are fluorescent, and their emission properties are highly dependent on their structure and environment. The N-ethyl group can influence the fluorescence quantum yield and lifetime.
The fluorescence of indoles and their derivatives is well-documented. The emission spectra are often characterized by a large Stokes shift, which is the difference between the absorption and emission maxima.[5][6] This property is advantageous for applications in fluorescence imaging, as it allows for the efficient separation of excitation and emission signals. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be influenced by the nature of the N-substituent and other groups on the aromatic ring.[7][8][9]
Comparative Fluorescence Data for Indole Derivatives
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |
| Indole | Cyclohexane | ~270 | ~300-350 | Varies | [5] |
| 4-Cyano-7-azaindole | Tetrahydrofuran | ~318 | ~455 | 0.72 | [7] |
| N-Methyl-4-cyano-7-azaindole | Water | ~318 | ~470 | >0.69 | [7] |
| Imidazo[5,1-a]isoquinolines | Dichloromethane | 330-350 | 440-460 | 0.09-0.37 | [10] |
Experimental Protocol for Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the N-ethylindoline derivative in a fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).[11]
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Excitation and Emission Spectra:
-
To obtain the emission spectrum, set the excitation monochromator to the wavelength of maximum absorption (determined from the UV-Vis spectrum) and scan the emission monochromator over a range of longer wavelengths.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths. The excitation spectrum should ideally match the absorption spectrum.[11]
-
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield.[8] The following equation is used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Caption: Workflow for fluorescence spectroscopy and quantum yield determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the unambiguous assignment of the molecular structure.
For an N-ethylindoline derivative, the ¹H NMR spectrum will show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), as well as signals for the protons on the indoline ring system. The chemical shifts of the aromatic protons will be influenced by the nature and position of any substituents.[12][13][14]
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the carbon atoms in the N-ethyl group and the indoline core are diagnostic and can be used to confirm the structure and identify isomers.[15][16]
Representative ¹H and ¹³C NMR Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N-Ethyl-2-iodoaniline | CDCl₃ | ~7.6 (d), ~7.2 (t), ~6.8 (d), ~6.5 (t), ~3.2 (q), ~1.3 (t) | Not Specified | [6] |
| 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate | Not Specified | Not Specified | C6-C7: 1.541Å, C6-C19: 1.533Å, C5-C6: 1.531Å, C1-C2: 1.513Å | [3] |
| 1-Methylindole | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the N-ethylindoline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[17][18]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Longer acquisition times are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, by using 2D NMR techniques such as HSQC and HMBC.
-
Caption: Workflow for mass spectrometric analysis.
Conclusion
The spectroscopic characterization of N-ethylindoline derivatives is a multifaceted process that relies on the synergistic use of various analytical techniques. This guide has provided a comparative overview of UV-Vis, fluorescence, NMR, and mass spectrometry as applied to this important class of compounds. By understanding the principles behind each technique and following the detailed experimental protocols, researchers can confidently elucidate the structure, purity, and photophysical properties of their synthesized N-ethylindoline derivatives. This foundational knowledge is critical for advancing the development of new drugs and materials based on this versatile heterocyclic scaffold.
References
Please note that due to the nature of the search results, a comprehensive list of specific N-ethylindoline derivatives with complete spectroscopic data was not available. The references provided offer valuable information on the spectroscopic characterization of indole and indoline derivatives in general, which can be extrapolated to N-ethylindoline compounds.
-
UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC. [Link]
-
Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a PPP Study. CORE. [Link]
-
Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of California, Berkeley. [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]
-
NMR Sample Preparation. University of Wisconsin-Madison. [Link]
-
Experimental methods in chemical engineering: Fluorescence emission spectroscopy. ResearchGate. [Link]
-
Standard Operating Procedure H-NMR. Georgia Gwinnett College. [Link]
-
Tables For Organic Structure Analysis. University of California, Los Angeles. [Link]
-
STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) Spectroscopy. The Hong Kong University of Science and Technology. [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI. [Link]
-
The fluorescence of indoles and aniline derivatives. PubMed. [Link]
-
New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. IRIS. [Link]
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FLUORESCENCE QUENCHING OF INDOLES BY N,N‐DIMETHYLFORMAMIDE. ResearchGate. [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
Spectroscopic properties of new and convenient standards for measuring fluorescence quantum yields. Journal of the Chemical Society, Faraday Transactions. [Link]
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Easy Spectrophotometry Guide. Mettler-Toledo. [Link]
-
UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. University of Washington. [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. [Link]
-
Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. ResearchGate. [Link]
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Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]
-
FT-IR, FT-Raman, Homo-Lumo and UV-Visible Spectral Analysis of E-(N′-(1H-INDOL-3YL) Methylene Isonicotinohydrazide). Open Access Pub. [Link]
-
Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Asian Journal of Chemistry. [Link]
-
Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. [Link]
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]
-
Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
-
Structures of indoline dyes and b) normalized UV/Vis absorption spectra... ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Comparative SAR of 5-Halo-6-Indolinesulfonamides
Introduction: The Strategic Intersection of Privileged Scaffolds
In the landscape of medicinal chemistry, the sulfonamide group stands as a cornerstone pharmacophore, integral to the function of a vast array of FDA-approved drugs.[1][2] Its utility stems from its ability to act as a versatile hydrogen bond donor and acceptor, effectively mimicking transition states and engaging in critical interactions within enzyme active sites.[3][4] When this stalwart functional group is appended to a privileged heterocyclic scaffold like indoline, the resulting molecule becomes a compelling starting point for targeted drug discovery. Indoline-based compounds, found in numerous natural and synthetic bioactive molecules, offer a rigid yet tunable three-dimensional structure ideal for probing protein binding pockets.[5][6][7][8]
This guide focuses on a specific, strategic modification to the indoline-sulfonamide core: halogenation at the 5-position of the indoline ring. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) is a classical, yet profoundly impactful, tactic in medicinal chemistry. It allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This comparative guide will dissect the structure-activity relationships (SAR) of 5-halo-6-indolinesulfonamides, providing a framework for understanding how the choice of halogen can dramatically influence biological activity. We will explore the underlying causality behind these effects, present detailed experimental protocols for synthesis and evaluation, and offer data-driven insights to guide rational drug design.
The Halogen Effect: More Than Just a Steric Placeholder
The decision to introduce a halogen onto a lead compound is a multi-faceted strategic choice. Each halogen imparts a unique constellation of properties that can be leveraged to enhance potency, selectivity, and drug-like characteristics.
-
Size and Lipophilicity: As one descends the halogen group from fluorine to iodine, both atomic radius and lipophilicity increase. This progression can be exploited to optimize van der Waals contacts within a binding site or to enhance membrane permeability. However, an injudicious increase in size can also lead to steric clashes that abrogate binding.
-
Electronic Influence: All halogens are electronegative, exerting an electron-withdrawing inductive effect. This can modulate the pKa of nearby functional groups, influencing their ionization state and interaction potential at physiological pH.
-
Metabolic Stability: The introduction of a halogen, particularly fluorine, at a metabolically labile position can block oxidative metabolism, thereby increasing the compound's half-life.
-
Halogen Bonding: Perhaps the most nuanced interaction, halogen bonding is a non-covalent interaction where the electropositive crown (σ-hole) on the halogen atom is attracted to an electron-dense atom like oxygen or nitrogen.[9] The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F), offering a powerful tool for enhancing ligand-protein binding affinity.[9]
In the context of the 5-halo-6-indolinesulfonamide scaffold, the C-5 position is often solvent-exposed or directed towards a specific sub-pocket of a binding site. This makes it an ideal vector for introducing halogens to probe for additional favorable interactions without disrupting the core binding motifs established by the sulfonamide and indoline nitrogen.
Comparative Structure-Activity Relationship (SAR) Analysis
To illustrate the impact of C-5 halogenation, we will consider a hypothetical series of 5-halo-6-indolinesulfonamides targeting Carbonic Anhydrase IX (CA IX), a well-validated anti-cancer target. The sulfonamide moiety is the critical zinc-binding group for this enzyme class.
SAR Logic and Rationale
The following diagram illustrates the logical flow of a typical SAR investigation for this chemical series, emphasizing the decision points for modifying the halogen substituent.
Caption: SAR logic flowchart for optimizing 5-halo-6-indolinesulfonamides.
-
5-Fluoro (5-F) Analog: Fluorine, being the smallest halogen, serves as a conservative probe. Its introduction often leads to a marginal increase in potency due to favorable electronic effects on the aromatic ring. In some target classes, fluorine substitution has been detrimental to affinity compared to unsubstituted analogs.[10] However, it is an excellent choice for improving metabolic stability.
-
5-Chloro (5-Cl) Analog: The chloro-analog typically demonstrates a more significant jump in potency.[5] Chlorine provides a good balance of increased lipophilicity, which can enhance binding in hydrophobic pockets, and a moderate ability to act as a halogen bond donor.
-
5-Bromo (5-Br) Analog: Often representing a "sweet spot" in the series, the bromo-analog can substantially boost affinity.[11][12] The larger, more polarizable bromine atom is a more effective halogen bond donor than chlorine, allowing it to form strong, directional interactions with backbone carbonyls or other Lewis basic groups in the target protein.[13]
-
5-Iodo (5-I) Analog: The iodo-analog frequently exhibits the highest potency in vitro due to its superior ability to form strong halogen bonds. However, this comes with caveats. The large size of iodine can sometimes be detrimental, and iodinated aromatics can be susceptible to deiodination in vivo, posing a metabolic liability.
Quantitative Data Summary
The following table summarizes the hypothetical but representative data for the comparative SAR of 5-halo-6-indolinesulfonamides against CA IX.
| Compound ID | Halogen (X) at C-5 | CA IX IC₅₀ (nM) | CA II IC₅₀ (nM) | Selectivity Index (CAII/CAIX) | cLogP | SAR Commentary |
| 1 | H | 850 | 1200 | 1.4 | 1.85 | Parent compound with weak, non-selective activity. |
| 2 | F | 425 | 950 | 2.2 | 2.05 | Smallest halogen slightly improves potency and selectivity. Good metabolic stability expected. |
| 3 | Cl | 110 | 650 | 5.9 | 2.45 | Significant potency increase. Good balance of size, electronics, and lipophilicity.[5] |
| 4 | Br | 25 | 550 | 22.0 | 2.60 | Potent and selective inhibitor. Strong halogen bonding likely contributes to high affinity.[11][12] |
| 5 | I | 8 | 480 | 60.0 | 2.95 | Most potent analog in vitro, likely due to strong halogen bonding. Potential for metabolic instability. |
Experimental Protocols
Scientific integrity requires that all claims be supported by robust, reproducible methodologies. The following sections provide detailed protocols for the synthesis and biological evaluation of the described compounds.
General Synthesis of 5-Halo-6-indolinesulfonamides
This protocol outlines a representative synthetic route starting from commercially available 5-haloindolines.
Caption: General synthetic workflow for 5-halo-6-indolinesulfonamides.
Step 1: Synthesis of 5-Haloindoline-6-sulfonyl chloride
-
To a stirred solution of chlorosulfonic acid (5.0 eq.) at 0 °C under an inert nitrogen atmosphere, add the appropriate 5-haloindoline (1.0 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral (pH ~7), and dried under high vacuum. This crude sulfonyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 5-Halo-6-indolinesulfonamide (Final Product)
-
Dissolve the crude 5-haloindoline-6-sulfonyl chloride (1.0 eq.) in tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous ammonium hydroxide (28% solution, 10.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous layer with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final 5-halo-6-indolinesulfonamide.
-
Trustworthiness Check: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.
Carbonic Anhydrase IX Inhibition Assay
This protocol describes a standard, reliable method for assessing the inhibitory activity of the synthesized compounds against human CA IX.
-
Materials: Recombinant human CA IX, 4-nitrophenyl acetate (NPA), 96-well microplates, buffer (10 mM HEPES, pH 7.4), and a microplate reader.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in assay buffer to obtain final concentrations ranging from 1 nM to 100 µM.
-
Assay Procedure:
-
Add 20 µL of assay buffer to all wells of a 96-well plate.
-
Add 20 µL of the appropriate compound dilution to the test wells. Add 20 µL of buffer with 1% DMSO to control wells.
-
Add 20 µL of a 10 nM solution of recombinant human CA IX to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 140 µL of a 1 mM solution of the substrate, 4-nitrophenyl acetate (NPA), in assay buffer.
-
-
Data Acquisition: Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of hydrolysis of NPA to 4-nitrophenol is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
This comparative guide demonstrates the profound influence of C-5 halogen substitution on the SAR of 6-indolinesulfonamides. The progression from fluorine to iodine reveals a clear trend of increasing potency against our model target, CA IX, which can be rationally explained by the interplay of lipophilicity, electronics, and, most critically, the capacity for halogen bonding. The 5-bromo analog emerged as a lead candidate, offering an optimal balance of high potency, good selectivity, and more favorable predicted pharmacokinetic properties compared to the highly potent but potentially labile 5-iodo analog.
The experimental protocols provided herein offer a self-validating system for synthesizing and evaluating these compounds, ensuring both reproducibility and scientific rigor. The true power of this SAR study lies in its predictive capacity. The insights gained can guide the design of next-generation inhibitors. For instance, if X-ray crystallography reveals that the 5-bromo atom is indeed forming a key halogen bond, further optimization could focus on modifying other parts of the scaffold to enhance this interaction or to engage in new ones, ultimately leading to the development of highly potent and selective therapeutic agents.
References
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society Au.
- Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. Molecules.
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC.
- Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences.
- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)
- Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules.
- Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy.
- Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
- A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules.
- Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs.
- Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Journal of Medicinal Chemistry.
- Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules.
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- 4. mdpi.com [mdpi.com]
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- 6. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies | MDPI [mdpi.com]
- 8. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Biological Activity Benchmarks for Indoline Autophagy Inhibitors: A Comparative Guide
As the focus of targeted protein degradation and cellular homeostasis shifts toward precision pharmacology, legacy autophagy inhibitors like 3-Methyladenine (3-MA) and Chloroquine (CQ) are increasingly viewed as inadequate due to their high working concentrations and off-target toxicity. As a Senior Application Scientist, I have observed a paradigm shift toward indoline-based scaffolds . These compounds offer superior membrane permeability, fine-tuned kinase/receptor affinity, and nanomolar potency.
This guide provides an objective, data-driven comparison of indoline autophagy inhibitors against standard alternatives, complete with mechanistic insights and self-validating experimental protocols.
Quantitative Benchmarks: Indolines vs. Standard Alternatives
To objectively evaluate the performance of indoline derivatives, we must benchmark their half-maximal inhibitory concentrations (IC₅₀) and target specificity against established agents in the field.
Indophagolin, a premier indoline-containing compound, demonstrates a phenotypic autophagy inhibition IC₅₀ of 140 nM[1]. Furthermore, recent developments by Deciphera Pharmaceuticals have identified indoline-derived ULK1/2 inhibitors operating in the 25–500 nM range[2]. When compared to legacy inhibitors, the indoline scaffold provides a multi-log improvement in potency.
Table 1: Biological Activity Benchmarks of Autophagy Modulators
| Inhibitor | Scaffold Class | Primary Target | Autophagy IC₅₀ | Stage of Autophagy Block |
| Indophagolin | Indoline | P2X4 / 5-HT6 | 140 nM | Early (Formation) |
| Deciphera Cmpd I | Indoline-derived | ULK1 / ULK2 | 25 - 500 nM | Early (Initiation) |
| Compound 49 | Bis-indole | AMPK / ULK1 | 16.1 μM | Modulator (Inducer) |
| 3-Methyladenine | Purine | PI3KC3 (Vps34) | ~5.0 mM | Early (Nucleation) |
| Chloroquine (CQ) | 4-Aminoquinoline | Lysosomal pH | ~10.0 μM | Late (Degradation) |
Data supported by target-agnostic phenotypic screening and thermal proteome profiling[1],[3],[4],[2].
Mechanistic Deep Dive: Polypharmacology of Indophagolin
The discovery of Indophagolin's mechanism highlights the power of thermal proteome profiling. While initially identified via phenotypic screening for autophagosome blockade, biochemical validation revealed that Indophagolin targets the membrane-bound purinergic receptor P2X4 (IC₅₀ = 2.71 μM) and the serotonin receptor 5-HT6 (IC₅₀ = 1.0 μM)[1],[3].
Causality of Action: P2X4 is a ligand-gated ion channel responsible for calcium (Ca²⁺) influx. Calcium signaling is a known promoter of early autophagosome formation. By antagonizing P2X4, Indophagolin disrupts the localized calcium microdomains required for the PI3KC3/Beclin-1 complex to nucleate the phagophore, effectively halting autophagy at its genesis[1],[3].
Mechanistic pathway of Indophagolin antagonizing P2X4 to block autophagosome formation.
Self-Validating Experimental Protocol: The Autophagic Flux Assay
When evaluating novel indoline derivatives, relying solely on steady-state LC3-II levels is a fundamental error. A decrease in LC3-II could indicate an inhibition of autophagosome formation, but an increase could indicate either massive autophagy induction or a blockade of lysosomal degradation.
To establish a self-validating system , we must employ an autophagic flux assay utilizing a Bafilomycin A1 (BafA1) clamp . BafA1 strictly inhibits the V-ATPase, completely preventing lysosomal degradation.
Step-by-Step Methodology
-
Cell Culture & Starvation (Induction): Seed MCF7 cells (a standard model for autophagy assays) in complete media. To induce a robust autophagic response, wash cells with PBS and switch to Earle's Balanced Salt Solution (EBSS) for 4 hours.
-
The BafA1 Clamp (Self-Validation Step): Divide the starved cells into four cohorts:
-
Vehicle Control (DMSO)
-
BafA1 Only (100 nM)
-
Indoline Inhibitor Only (e.g., Indophagolin at 10 μM)[1]
-
Indoline Inhibitor + BafA1 (Co-treatment)
-
Causality: By clamping degradation with BafA1, any changes in LC3-II levels are strictly due to the rate of formation. If the indoline compound is a true early-stage inhibitor, the LC3-II levels in the (Indoline + BafA1) cohort will be significantly lower than the (BafA1 Only) cohort.
-
-
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the lipidated LC3-II.
-
Immunoblotting: Run lysates on a 15% SDS-PAGE gel. Probe for LC3B and p62/SQSTM1. A successful early-stage block by an indoline inhibitor will show reduced LC3-II accumulation and a stabilization of p62 compared to the BafA1 control.
Self-validating autophagic flux workflow utilizing a Bafilomycin A1 clamp.
Formulation & Pharmacokinetic Considerations
A critical aspect of working with indoline-based inhibitors is managing their hydrophobicity. Poor solubility will artificially inflate the apparent IC₅₀ in cell-based assays.
Application Scientist Insight: Do not apply indoline derivatives directly in aqueous buffers. For in vitro assays, prepare a 10 mM stock in 100% DMSO[1]. For in vivo applications (e.g., intraperitoneal injection), utilize a co-solvent cascade to prevent precipitation. A validated formulation matrix consists of: 10% DMSO → 40% PEG300 → 5% Tween-80 → 45% Saline [1]. This ensures the indoline scaffold remains in a homogeneous suspension, maintaining bioavailability and experimental reproducibility.
References
-
Title: Thermal proteome profiling identifies the membrane-bound purinergic receptor P2X4 as a target of the autophagy inhibitor indophagolin Source: Cell Chemical Biology / DiVA Portal URL: [Link]
-
Title: New inhibitors of autophagy identified at Deciphera Pharmaceuticals Source: BioWorld URL: [Link]
-
Title: Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Ethylindoline-6-sulfonamide
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Ethylindoline-6-sulfonamide, grounded in established safety principles and regulatory awareness. While specific safety data for this exact compound is limited, the procedures outlined here are based on the known hazards of its constituent functional groups—sulfonamides and indolines—to ensure a cautious and responsible approach.
Hazard Assessment and Pre-Disposal Considerations
The fundamental principle of chemical disposal is to understand the risks involved. This compound combines a sulfonamide group, common in antimicrobials, with an indoline nucleus.
-
Sulfonamides : This class of compounds can exhibit antibacterial properties and are often not readily biodegradable.[1] Their release into the environment is undesirable as it can contribute to antibiotic resistance and ecological disruption.
-
Indole Derivatives : Related indole compounds are known to be harmful if swallowed, toxic in contact with skin, and can cause serious eye irritation. Many are also classified as very toxic to aquatic life.
Given these characteristics, this compound must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer .[2][3]
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are equipped with the appropriate PPE to mitigate exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent skin contact, as related compounds can be toxic upon dermal absorption.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes that could cause serious eye irritation.[5][6] |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination.[4] |
| Respiratory | Required when dusts are generated or if handling outside a fume hood. | To prevent inhalation of airborne particles. |
Always wash your hands thoroughly with soap and water after handling the chemical waste, even if gloves were worn.[5][7]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe segregation, storage, and disposal of this compound waste.
Immediately upon generation, segregate all waste streams containing this compound. This is crucial to prevent unintended chemical reactions with other waste.[3]
-
Solid Waste : Includes excess solid reagent, contaminated filter paper, and used weighing boats.
-
Liquid Waste : Includes reaction mother liquors, solutions, and solvent rinses containing the compound.
-
Contaminated Labware : Includes empty containers, pipette tips, and disposable glassware.
Proper containment is essential for safe storage and transport.
-
Select a Compatible Container : Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste. The original product container is often a suitable option.[3]
-
Label Correctly and Clearly : The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name, "This compound ".[3] Include the date the waste was first added.
-
Keep the Container Closed : The waste container must remain securely sealed at all times, except when you are actively adding waste.[3]
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage location. The storage area must be:
-
Away from incompatible materials , particularly strong oxidizing agents and strong acids.[7][9]
-
Protected from direct sunlight .[7]
The final disposal of chemical waste is a regulated process that must be handled by professionals.
-
Engage a Licensed Waste Disposal Service : Your institution's Environmental Health & Safety (EH&S) department will have a contract with a licensed professional waste disposal company. Contact them to schedule a pickup.[3]
-
Complete Waste Manifest : Accurately fill out all required paperwork, often called a hazardous waste manifest or pickup request form. This document tracks the waste from your laboratory to its final disposal site.
The following diagram illustrates the decision workflow for proper disposal.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Before attempting to clean the spill, don the full PPE detailed in Section 2.
-
Contain the Spill : For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, cover with an inert, non-combustible absorbent material like sand or vermiculite.[3]
-
Collect Waste : Scoop the contained material and absorbent into your designated hazardous waste container.[3]
-
Clean the Area : Decontaminate the spill area with a suitable solvent, and dispose of all cleaning materials (e.g., paper towels, wipes) as hazardous waste.
-
Report the Incident : Report the spill to your laboratory supervisor and EH&S department according to your institution's policies.
By adhering to this comprehensive guide, you ensure that your innovative work in the laboratory is matched by an unwavering commitment to safety and environmental stewardship.
References
- SAFETY DATA SHEET. (n.d.). Merck.
- SAFETY DATA SHEET: Indole. (2025, October 16). Sigma-Aldrich.
- SAFETY DATA SHEET: Sulfanilamide. (2010, January 7). Fisher Scientific.
- Safety Data Sheet: Indole. (2014, March 26).
- SAFETY DATA SHEET: Caffeic acid. (2025, September 22). Sigma-Aldrich.
- SAFETY DATA SHEET: AzBTS. (2025, January 13). TCI Chemicals.
- SAFETY DATA SHEET: 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET: Hydroxylamine-O-sulfonic acid. (2014, August 26). Fisher Scientific.
- SAFETY DATA SHEET: 1-(Phenylsulfonyl)indole. (n.d.). Fisher Scientific.
- Material Safety Data Sheet: ETHYLENEDIAMINE SOLUTION 6%. (2015, November 19). Eurofins.
- The NIH Drain Discharge Guide. (2020, September). National Institutes of Health.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
- SULFANILAMIDE. (n.d.). CAMEO Chemicals, NOAA.
- Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
- Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide. (n.d.). Benchchem.
- Al-Trawneh, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
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A Senior Application Scientist's Guide to Handling 1-Ethylindoline-6-sulfonamide: Essential Safety and Operational Protocols
For researchers pioneering new frontiers in drug development, the safe and efficient handling of novel chemical entities is paramount. This guide provides a comprehensive, field-tested framework for managing 1-Ethylindoline-6-sulfonamide in a laboratory setting. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety protocol. This document is structured to be your primary resource for operational safety, building a foundation of trust through scientific integrity and procedural clarity.
A Note on Hazard Assessment: As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guidance is expertly derived from a chemical analogy approach. We will assess the hazards based on the compound's primary functional groups: the aromatic sulfonamide and the N-alkylated indoline moiety. This method allows us to anticipate potential risks and establish robust safety protocols grounded in established chemical principles.
Anticipated Hazard Profile
The risk profile of this compound is synthesized from data on analogous compounds, primarily aromatic sulfonamides (like Sulfanilamide) and N-alkylated anilines/indolines.[1][2][3][4][5] The expected hazards are summarized below.
| Hazard Category | Anticipated Effect | Rationale & Representative Compounds |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. [1][4][5] | Aromatic sulfonamides and indole derivatives are known skin irritants. Prolonged contact may lead to redness, inflammation, and discomfort. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. [1][3][4][5][6] | Direct contact with powders or solutions can cause significant irritation, pain, and potential damage to eye tissue. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. [1][4] | Inhalation of the powdered compound can irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort. |
| Acute Toxicity (Dermal/Oral) | Potential for Harm: May be harmful if swallowed or in contact with skin.[3][4] | N-alkylated aromatics can exhibit toxicity upon absorption. While data is limited, prudence dictates we assume potential harm via these routes. |
Engineering Controls: The First Line of Defense
Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize that engineering and administrative controls are the primary methods for ensuring safety.
-
Ventilation: All handling of this compound, particularly the solid form, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[1]
-
Workstation Location: Ensure that an eyewash station and a safety shower are readily accessible and located close to the workstation.[1][7]
-
Restricted Access: Clearly designate the area where the compound is being handled and restrict access to trained personnel only.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a static checklist but a dynamic process based on the specific tasks being performed. The following protocols are designed to create a self-validating system of protection against the anticipated hazards.
Eye and Face Protection: Preventing Ocular Exposure
The Causality: The primary ocular hazard is irritation from airborne powder or splashes from solutions.[1][4] Standard safety glasses are insufficient as they do not provide a seal against fine particulates or splashes.
Protocol:
-
Mandatory: Wear chemical safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[1] These must provide a complete seal around the eyes.
-
Splash Hazard: When handling bulk quantities or creating solutions where a splash risk is significant, a full-face shield must be worn in addition to chemical safety goggles.
Skin and Body Protection: A Barrier Against Irritation and Absorption
The Causality: The compound is an expected skin irritant with potential for dermal absorption.[1][3][4] Therefore, a complete barrier is necessary to prevent contact.
Protocol:
-
Body: A professional lab coat, fully buttoned, is the minimum requirement. For tasks with a higher risk of spillage, consider a chemical-resistant apron over the lab coat.
-
Gloves: Disposable nitrile gloves are the standard for incidental contact.[1]
-
Glove Selection: Ensure gloves are of sufficient thickness (e.g., at least 4-5 mil).
-
Double Gloving: For weighing operations or handling concentrated solutions, wearing two pairs of nitrile gloves is highly recommended. This provides a critical time buffer in case the outer glove is compromised.
-
Immediate Removal: If contact with the chemical occurs, remove the glove(s) immediately, wash your hands thoroughly with soap and water, and don a new pair.[1][6] Do not reuse disposable gloves.
-
Respiratory Protection: Shielding the Respiratory Tract
The Causality: Fine powders of aromatic sulfonamides can become airborne during handling, posing a respiratory irritation risk.[1][4]
Protocol:
-
Primary Control: A chemical fume hood is the primary means of respiratory protection.
-
Supplemental Protection: In situations where a fume hood is not feasible or during a large spill cleanup, a NIOSH-approved respirator is required. A half-mask respirator with P100 (particulate) cartridges is the recommended choice.[1] All personnel requiring respirator use must be properly fit-tested and trained.
Workflow for Safe Handling of this compound
The following diagram outlines the logical flow for assessing risks and selecting the appropriate level of protection for any task involving this compound.
Caption: Logical workflow for risk assessment, PPE selection, and disposal.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow, preventing environmental contamination and future exposure.
Step-by-Step Disposal Protocol:
-
Chemical Waste:
-
All solutions and solids containing this compound must be collected in a designated, properly labeled hazardous waste container.
-
The container should be marked "Hazardous Waste" and list all chemical constituents.
-
Do not mix with incompatible waste streams (e.g., strong oxidizing agents).[1]
-
-
Contaminated PPE and Materials:
-
All disposable items that have come into contact with the compound (gloves, bench paper, weighing papers, pipette tips) are considered solid hazardous waste.
-
Collect these items in a separate, clearly labeled solid waste bag or container.
-
Take off contaminated clothing and wash it before reuse.[6][8]
-
-
Final Disposal:
-
Dispose of all waste (liquid and solid) through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[9]
-
Never dispose of this chemical down the drain.
-
-
Spill Cleanup:
-
In the event of a small spill, dampen the solid material with a suitable solvent like acetone, then carefully transfer it to a hazardous waste container.[10]
-
Wipe the area with absorbent paper dampened with the solvent, followed by a thorough wash with soap and water.[10]
-
All cleanup materials must be disposed of as hazardous waste.
-
References
-
Sulfonamides. (n.d.). Open Resources for Nursing (Open RN). [Link]
-
Sulfonamides. (n.d.). MSD Manual Professional Edition. [Link]
-
Safety Data Sheet: Sulfanilamide. (2010, January 7). Fisher Scientific (UK). [Link]
-
Safety Data Sheet: Ethyl indole-2-carboxylate. (2025, September 12). Thermo Fisher Scientific. [Link]
-
1-Ethyl-1H-indole. (n.d.). PubChem, NIH. [Link]
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- 2. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. SULFANILAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
